molecular formula C2HF5 B1204445 Pentafluoroethane CAS No. 354-33-6

Pentafluoroethane

Katalognummer: B1204445
CAS-Nummer: 354-33-6
Molekulargewicht: 120.02 g/mol
InChI-Schlüssel: GTLACDSXYULKMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pentafluoroethane appears as a nonflammable gas. Heavier than air. May asphyxiate by the displacement of air in confined spaces. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,1,1,2,2-pentafluoroethane
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InChI

InChI=1S/C2HF5/c3-1(4)2(5,6)7/h1H
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InChI Key

GTLACDSXYULKMZ-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(F)F
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Molecular Formula

C2HF5, CF3CF2H
Record name PENTAFLUOROETHANE
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DSSTOX Substance ID

DTXSID1024251
Record name Pentafluoroethane
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Molecular Weight

120.02 g/mol
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Physical Description

Pentafluoroethane appears as a nonflammable gas. Heavier than air. May asphyxiate by the displacement of air in confined spaces. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A nonflammable gas; [CAMEO]
Record name PENTAFLUOROETHANE
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Record name Ethane, 1,1,1,2,2-pentafluoro-
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Boiling Point

-48.1 °C
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Density

Liquid density = 1.23 g/cu cm at 20 °C
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Vapor Pressure

9501 mm Hg at 25 °C
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Color/Form

Colorless gas

CAS No.

354-33-6
Record name PENTAFLUOROETHANE
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Melting Point

-100.6 °C
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Foundational & Exploratory

A Technical Guide to the Thermophysical Properties of Pentafluoroethane (R-125) for Modeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of pentafluoroethane (R-125) for use in computational modeling and simulation. The data presented herein is critical for accurately modeling systems where this compound is used, such as in specialized laboratory equipment or as a non-reactive medium in certain processes. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used for their determination, and provides a logical workflow for the application of this data.

Core Thermophysical Properties of this compound (R-125)

This compound (C₂HF₅) is a hydrofluorocarbon (HFC) known for its chemical stability.[1] Its thermophysical properties have been extensively studied and are well-characterized, making it a suitable candidate for high-precision modeling applications. An 18-coefficient modified Benedict-Webb-Rubin (BWR) equation of state has been developed and selected as an international standard, providing a robust model for its thermodynamic properties over a wide range of conditions.[2] This equation is valid for temperatures from the triple point (172.52 K) to 475 K and pressures up to 68 MPa.

General and Critical Properties

Fundamental physical and critical-point properties of this compound are essential for defining the state of the fluid in any model.

PropertyValueUnits
Molar Mass120.021 g/mol
Triple Point Temperature172.52K
Triple Point Pressure2.914kPa
Normal Boiling Point224.7K
Critical Temperature339.18K
Critical Pressure3618.3kPa
Critical Density573.39 kg/m ³
Acentric Factor0.3052-

Data sourced from CoolProp and NIST Standard Reference Database.[3]

Thermodynamic Properties

Thermodynamic properties are crucial for modeling energy transfer and phase behavior. The following table presents key thermodynamic data for saturated this compound at a reference temperature of 298.15 K (25 °C).

PropertyValueUnits
Vapor Pressure1414.05kPa
Liquid Density (Saturated)1219.4 kg/m ³
Vapor Density (Saturated)82.889 kg/m ³
Enthalpy of Vaporization123.69kJ/kg
Liquid Heat Capacity (Cp)1.458kJ/(kg·K)
Vapor Heat Capacity (Cp)1.129kJ/(kg·K)
Liquid Thermal Conductivity0.066W/(m·K)
Vapor Thermal Conductivity0.016W/(m·K)
Liquid Viscosity1.34E-04Pa·s
Vapor Viscosity1.27E-05Pa·s
Surface Tension0.006N/m

Data compiled from various sources including NIST and Cheméo.[3][4][5]

Environmental and Safety Properties

For handling and environmental considerations in modeling, the following properties are relevant.

PropertyValue
Global Warming Potential (100-year)3500
Ozone Depletion Potential0
FlammabilityNon-flammable gas
Auto-ignition TemperatureNot applicable

Data sourced from various safety and environmental assessments.[1][6][7][8]

Experimental Protocols for Property Determination

The accuracy of any model is fundamentally dependent on the quality of the underlying experimental data. The following sections describe the methodologies used to measure the key thermophysical properties of this compound.

Pressure-Volume-Temperature (PVT) Properties

PVT data defines the equation of state of a substance. For this compound, this has been determined with high precision using methods such as the Burnett apparatus and constant-volume apparatus.[9][10]

Methodology: Burnett Apparatus

  • Apparatus: The setup consists of two thermostatted chambers of known volumes, V₁ and V₂, connected by a valve. A high-precision pressure transducer is connected to V₁.

  • Procedure:

    • The first chamber (V₁) is filled with the sample gas (this compound) to a known pressure, P₀.

    • The valve connecting the two chambers is opened, allowing the gas to expand into the second, evacuated chamber (V₂).

    • After thermal equilibrium is reached, the new pressure, P₁, is measured.

    • The second chamber is then evacuated, and the expansion process is repeated from V₁ into V₂.

  • Data Analysis: The ratio of successive pressures is used to determine the compressibility factor and virial coefficients without requiring direct volume measurements. The expanded uncertainties for these measurements are typically around ±0.8 kPa for pressure and ±8 mK for temperature.[10]

Thermal Conductivity

The transient hot-wire method is a standard and accurate technique for measuring the thermal conductivity of fluids, including refrigerants like R-125.[2][4][6][9][11]

Methodology: Transient Hot-Wire Method

  • Apparatus: A thin platinum or tantalum wire is submerged in the liquid or gaseous this compound sample. This wire acts as both a heating element and a resistance thermometer.[2]

  • Procedure:

    • A step voltage is applied to the wire, causing it to heat up.

    • The temperature rise of the wire is recorded over a short period (typically ~1 second) by measuring its change in electrical resistance.[6]

    • The short measurement time minimizes the effects of convection, ensuring that heat transfer is dominated by conduction.[2]

  • Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time. The method is absolute and does not require calibration.[6]

Viscosity

The viscosity of this compound has been determined using vibrating-wire viscometers, which are well-suited for fluids over a wide range of temperatures and pressures.[3]

Methodology: Vibrating-Wire Viscometer

  • Apparatus: A taut wire (often tungsten) is suspended in a chamber filled with the this compound sample. An external magnetic field is applied, and the wire is subjected to an electrical current to induce transverse oscillations.[12]

  • Procedure:

    • The wire is made to resonate at its natural frequency.

    • The excitation is then stopped, and the decay of the oscillations due to the fluid's viscous damping is measured.[12]

  • Data Analysis: The viscosity of the fluid is determined from the measured decay time and the resonant frequency of the wire, along with the known density of the fluid. The uncertainty of these measurements is typically within ±2.0%.[13]

Heat Capacity

Calorimetry is the primary method for measuring the heat capacity of fluids. For liquids like this compound, this is often done at constant pressure (Cp).

Methodology: Adiabatic Calorimetry

  • Apparatus: A sample of liquid this compound is placed in a thermally insulated vessel (calorimeter). An electric heater is immersed in the liquid, and a precision thermometer records the temperature.[3][7]

  • Procedure:

    • The sample is brought to a stable initial temperature.

    • A known quantity of electrical energy is supplied to the heater, causing the temperature of the liquid to rise.

    • The temperature change is carefully measured once the system reaches thermal equilibrium.

  • Data Analysis: The specific heat capacity is calculated by dividing the supplied heat by the mass of the sample and the measured temperature change, after accounting for the heat capacity of the calorimeter itself.[3]

Visualization of Data Application Workflow

For effective modeling, the thermophysical property data must be integrated into a logical workflow. The following diagram illustrates the process from data acquisition to model application and validation.

G cluster_0 Data Foundation cluster_1 Modeling & Simulation cluster_2 Validation & Application Data Thermophysical Property Data (Tables 1.1, 1.2) EOS Equation of State (EOS) (e.g., Modified BWR) Data->EOS Transport Transport Property Models (Viscosity, Thermal Conductivity) Data->Transport Model System Model Definition (Geometry, Boundary Conditions) EOS->Model Transport->Model Sim Computational Simulation (CFD, Process Simulation) Model->Sim Validation Model Validation (Comparison with Exp. Data) Sim->Validation Validation->Model Refinement Results Analysis of Results (Performance, Safety, Efficacy) Validation->Results Application Application in Research (e.g., Equipment Design, Process Opt.) Results->Application

Workflow for utilizing thermophysical data in modeling.

References

An In-depth Technical Guide to the Synthesis of Pentafluoroethane from Tetrachloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentafluoroethane (HFC-125) from tetrachloroethylene (PCE), a process of significant industrial relevance. This document outlines the core chemical transformations, catalytic systems, reaction kinetics, and purification methodologies. Detailed experimental protocols derived from key literature are presented, and quantitative data are summarized for comparative analysis. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the process.

Introduction

This compound (HFC-125) is a hydrofluorocarbon with zero ozone depletion potential, making it a critical component in refrigerant blends and fire suppression systems. One of the primary industrial routes for its synthesis involves the gas-phase hydrofluorination of tetrachloroethylene. This process, while effective, presents challenges in catalyst stability, reaction selectivity, and the separation of the desired product from closely-related byproducts. A thorough understanding of the underlying chemistry and process parameters is essential for the optimization of HFC-125 production.

Core Reaction Pathway

The synthesis of this compound from tetrachloroethylene is not a single-step conversion but rather a sequence of hydrofluorination and chlorine-fluorine exchange reactions. The process is typically carried out in the gas phase at elevated temperatures over a solid catalyst.

The primary reaction sequence proceeds through several key intermediates:

  • Tetrachloroethylene (PCE) is first hydrofluorinated to produce 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) .

  • HCFC-123 is then further fluorinated to yield 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124) .

  • Finally, HCFC-124 is converted to This compound (HFC-125) .

A simplified reaction pathway is illustrated below:

G PCE Tetrachloroethylene (PCE) C2Cl4 HCFC123 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) PCE->HCFC123 +HF, -HCl HCFC124 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124) HCFC123->HCFC124 +HF, -HCl HFC125 This compound (HFC-125) C2HF5 HCFC124->HFC125 +HF, -HCl

Figure 1: Simplified reaction pathway for the synthesis of HFC-125 from PCE.

It is important to note that a complex mixture of parallel and consecutive reactions can occur, leading to the formation of various byproducts.[1] One of the most challenging impurities to separate is chlorothis compound (CFC-115), which has a boiling point very close to that of HFC-125.[2]

Catalytic Systems

The efficacy of the hydrofluorination of tetrachloroethylene is highly dependent on the catalyst employed. Chromium-based catalysts are the most widely studied and utilized for this process.

Catalyst Composition

Chromium oxides, often supported or promoted, are the active catalytic species. A common and effective catalytic system involves a chromium-magnesium formulation. The addition of magnesium can enhance the catalyst's activity, selectivity, and lifespan.[3][4] Other metals such as indium, gallium, cobalt, nickel, zinc, and aluminum have also been investigated as promoters to improve catalyst performance.

Catalyst Preparation

The method of catalyst preparation significantly influences its physicochemical properties and, consequently, its catalytic performance. Several methods for preparing chromium-magnesium catalysts have been reported, including:

  • Wet mixing: A solid support like magnesium fluoride (MgF₂) is mixed with a solution of a chromium salt (e.g., CrCl₃).[3]

  • Co-precipitation: Hydroxides of chromium and magnesium are precipitated together from a solution of their respective salts.[3]

  • Impregnation: A support material is impregnated with a solution containing the catalyst precursor.

A detailed experimental protocol for the preparation of a chromium-magnesium catalyst is provided in Section 5.1.

Quantitative Data

The following tables summarize key quantitative data from various studies on the synthesis of this compound from tetrachloroethylene, providing a basis for comparison of different catalytic systems and reaction conditions.

Table 1: Catalyst Properties and Activity

Catalyst Preparation MethodChromium Content (wt%)BET Surface Area (m²/g)Pore Volume (cm³/g)Mean Pore Diameter (Å)Rate Constant at 370°C (s⁻¹)
Wet mixing of CrCl₃ and MgF₂6.1600.3330.46
Co-precipitation of Cr(OH)₃ and Mg(OH)₂56.12303.8700.04
Mixing of Cr₂O₃ slurry and MgF₂10.2450.4450.12
Precipitation of Cr(OH)₃ on MgO12.51501.2800.08

Data sourced from a study on the influence of preparation methods on Cr-Mg catalysts.[3]

Table 2: Reaction Conditions and Performance

CatalystTemperature (°C)Pressure (MPa)HF:PCE Molar RatioContact Time (s)PCE Conversion (%)HFC-125 Selectivity (%)
Chromium-Magnesium330-3900.4101-15Varies with temp & timeVaries with temp & time
Chromium-based330-3900.4Not specifiedNot specifiedHighSelectivity increases with temperature at a given PCE conversion.[5]

Note: Comprehensive and directly comparable data on conversion and selectivity across a wide range of conditions are limited in the publicly available literature. The provided data indicates the typical ranges and trends observed.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound.

Preparation of a Chromium-Magnesium Catalyst

This protocol is based on the wet mixing method described in the literature.[3]

Materials:

  • Magnesium fluoride (MgF₂) powder

  • Chromium(III) chloride (CrCl₃)

  • Deionized water

Procedure:

  • Prepare a solution of chromium(III) chloride in deionized water.

  • Add the magnesium fluoride powder to the chromium chloride solution with constant stirring.

  • Continue stirring the mixture for several hours to ensure thorough mixing.

  • Evaporate the water from the mixture to form a paste.

  • Dry the paste in an oven at 110°C overnight.

  • The dried solid is the catalyst precursor.

  • Activate the catalyst precursor in a reactor by treating it with a flow of nitrogen at elevated temperatures, followed by a gradual introduction of hydrogen fluoride (HF) to fluorinate the catalyst surface.

Gas-Phase Hydrofluorination of Tetrachloroethylene

This protocol describes a general laboratory-scale setup for the gas-phase hydrofluorination reaction.

Apparatus:

  • Fixed-bed reactor (e.g., made of nickel or other corrosion-resistant alloy)

  • Tube furnace for heating the reactor

  • Mass flow controllers for metering tetrachloroethylene and hydrogen fluoride

  • Condenser to cool the reactor effluent

  • Scrubber system containing a basic solution (e.g., potassium hydroxide) to neutralize acidic gases

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load the prepared catalyst into the fixed-bed reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 350°C) under a flow of nitrogen.

  • Introduce a flow of hydrogen fluoride to the reactor to ensure the catalyst is fully activated and the system is free of moisture.

  • Start the flow of tetrachloroethylene vapor into the reactor at the desired molar ratio to HF.

  • Pass the reactor effluent through a condenser to liquefy the products and unreacted starting materials.

  • The non-condensable gases, including hydrogen chloride (HCl) and unreacted HF, are passed through a scrubber system.

  • Collect the condensed liquid product for analysis.

  • Analyze the product mixture using a gas chromatograph equipped with a suitable column and detector to determine the conversion of tetrachloroethylene and the selectivity to this compound and other byproducts.

Purification of this compound by Extractive Distillation

This protocol outlines the general principle of separating HFC-125 from the byproduct CFC-115 using extractive distillation.

Apparatus:

  • Extractive distillation column

  • Reboiler and condenser

  • Pumps for feeding the crude product and the extraction solvent

  • Solvent recovery column

Procedure:

  • Feed the crude product mixture containing HFC-125 and CFC-115 into the extractive distillation column at an appropriate tray.

  • Introduce the extraction solvent (e.g., dimethoxymethane, an ethylene glycol-based compound, or HFC-134a) at a tray above the crude product feed.[3][6][7]

  • The extraction solvent alters the relative volatilities of HFC-125 and CFC-115, allowing for their separation.

  • CFC-115, being less soluble in the solvent, is removed as the overhead product.

  • A mixture of HFC-125 and the extraction solvent is collected from the bottom of the column.

  • This bottom stream is then fed to a solvent recovery column where the lower-boiling HFC-125 is separated as the overhead product, and the higher-boiling solvent is recovered from the bottom and recycled back to the extractive distillation column.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and purification processes.

G cluster_synthesis Synthesis Stage cluster_separation Initial Separation cluster_purification Purification Stage PCE Tetrachloroethylene (PCE) Reactor Fixed-Bed Reactor (Cr-Mg Catalyst) PCE->Reactor HF Hydrogen Fluoride (HF) HF->Reactor Condenser Condenser Reactor->Condenser Scrubber Scrubber Condenser->Scrubber Non-condensables (HCl, HF) Crude_Product Crude Product (HFC-125, CFC-115, etc.) Condenser->Crude_Product Extractive_Distillation Extractive Distillation Column Crude_Product->Extractive_Distillation Solvent_Recovery Solvent Recovery Column Extractive_Distillation->Solvent_Recovery Bottoms (HFC-125 + Solvent) CFC115 CFC-115 Byproduct Extractive_Distillation->CFC115 Overhead Pure_HFC125 Pure HFC-125 Solvent_Recovery->Pure_HFC125 Overhead Solvent Extraction Solvent Solvent_Recovery->Solvent Bottoms (Recycled) Solvent->Extractive_Distillation

Figure 2: Experimental workflow for the synthesis and purification of HFC-125.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_byproducts Byproducts PCE Tetrachloroethylene (PCE) HCFC123 HCFC-123 PCE->HCFC123 +HF HCFC124 HCFC-124 HCFC123->HCFC124 +HF Other_Byproducts Other Halocarbons HCFC123->Other_Byproducts Side Reactions HFC125 This compound (HFC-125) HCFC124->HFC125 +HF CFC115 CFC-115 HCFC124->CFC115 Side Reaction

References

Spectroscopic Analysis of Pentafluoroethane (HFC-125): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentafluoroethane (CF3CF2H), also known as HFC-125, is a hydrofluorocarbon (HFC) with the chemical formula C2HF5.[1] It is a colorless, non-flammable gas at standard conditions.[1][2] Due to its properties, this compound is widely used as a refrigerant, often as a component in blends like R-410A, and as a fire suppression agent in clean agent systems.[1][3][4] Unlike chlorofluorocarbons (CFCs), it has no ozone depletion potential; however, it is a potent greenhouse gas.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quantification in atmospheric monitoring, and for quality control in its various applications. This guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound and its functional groups.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy

The infrared spectrum of this compound, a gas at room temperature, is typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell.

Methodology:

  • Background Spectrum Acquisition: A background spectrum is first collected. This is done by filling the gas cell with a non-absorbing gas, such as dry nitrogen, or by evacuating the cell.[5] This step is crucial to account for the absorbance of the instrument optics, atmospheric gases (like CO2 and H2O), and the gas cell windows, thereby providing a stable baseline.[5]

  • Sample Introduction: The this compound gas sample is then introduced into the gas cell at a controlled temperature and pressure.[6][7] For quantitative analysis, the path length of the gas cell is also a critical parameter. "White" cells, which use mirrors to pass the IR beam through the sample multiple times, can be used to achieve longer effective path lengths for detecting low concentrations.[5]

  • Data Acquisition: The FT-IR spectrometer passes an infrared beam through the sample. The instrument's interferometer modulates the infrared radiation, and the resulting interferogram is detected.[5]

  • Data Processing: A mathematical process called a Fourier transform is applied to the interferogram to convert it into a frequency-domain spectrum, which shows absorbance or transmittance as a function of wavenumber (cm⁻¹).[5] The sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

Instrumentation Example:

  • Spectrometer: Bruker IFS66V FT-IR spectrometer[7]

  • Detector: Mercury Cadmium Telluride (MCT) detector[7]

  • Beamsplitter: Potassium Bromide (KBr)[6]

  • Cell: Multipass gas cell[6]

  • Resolution: Typically 0.5 cm⁻¹ to 2 cm⁻¹ for gas-phase measurements[5][7][8]

Data Presentation: Vibrational Frequencies

This compound has 18 fundamental vibrational modes. The table below summarizes the experimentally observed and calculated vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignmentReference
3002WeakC-H stretch[9]
1392MediumC-H bend[9]
1358MediumC-H bend[9]
1310StrongCF₃ asymmetric stretch[9]
1225Very StrongCF₃ asymmetric stretch[9]
1199StrongCF₃ symmetric stretch[9]
1146StrongCF₂ asymmetric stretch[9]
1142StrongCF₂ symmetric stretch[9]
868WeakC-C stretch[9]
727MediumCF₂ wag[9]
592WeakCF₃ asymmetric bend[9]
578MediumCF₂ scissors[9]
523WeakCF₃ symmetric bend[9]
420Very WeakCF₃ rock[9]
364Very WeakCF₃ rock[9]
250Very WeakCF₂ wag[9]
208Very WeakCF₂ twist[9]
75Very WeakTorsion[9]

Visualization: IR Spectroscopy Workflow

IR_Workflow Gas-Phase FT-IR Analysis Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_processing Data Processing Purge Purge Spectrometer Background Acquire Background Spectrum (N₂ or vacuum) Purge->Background Introduce_Sample Introduce this compound into Gas Cell Background->Introduce_Sample Acquire_Spectrum Acquire Sample Spectrum (Interferogram) Introduce_Sample->Acquire_Spectrum FT Fourier Transform (Interferogram -> Spectrum) Acquire_Spectrum->FT Ratio Ratio Sample vs. Background FT->Ratio Final_Spectrum Final IR Spectrum (Absorbance vs. Wavenumber) Ratio->Final_Spectrum

Gas-Phase FT-IR Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure. It provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁹F. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative due to the high natural abundance (100%) and high sensitivity of the ¹⁹F nucleus.[10]

Experimental Protocol: NMR Sample Preparation

Given that this compound is a gas at room temperature (boiling point: -48.5 °C), special care must be taken during sample preparation for solution-state NMR.[1][11] The analysis is typically performed at low temperatures.

Methodology:

  • Solvent Selection: A suitable deuterated solvent that remains liquid at low temperatures is chosen. Deuterated chloroform (CDCl₃) or acetone-d₆ are common choices. The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent peaks in the ¹H NMR spectrum.

  • Sample Condensation: A known amount of the deuterated solvent (typically 0.6-0.7 mL) is added to a high-quality NMR tube.[12] The tube is then cooled in a cold bath (e.g., dry ice/acetone). This compound gas is carefully bubbled through the cold solvent or condensed directly into the tube until the desired concentration is reached.

  • Sealing: The NMR tube must be securely sealed to prevent the sample from evaporating as it warms up to the spectrometer's probe temperature. Flame-sealing may be necessary for extended or high-temperature experiments, but for low-temperature work, a high-quality cap is often sufficient.

  • Analysis: The prepared sample is then transferred to the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature.

Data Presentation: NMR Spectral Data

The structure of this compound (CF₃-CHF₂) gives rise to distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J).

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (JHF) HzAssignment
~ 5.8 - 6.4Triplet of Quartets (tq)~ 45-55 Hz (²JHF), ~ 5-7 Hz (³JHF)-CHF₂

The single proton is split into a triplet by the two geminal fluorine atoms and into a quartet by the three vicinal fluorine atoms.

¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling ConstantAssignment
~ -86Doublet (d)³JFF ≈ 8 Hz-CF₃
~ -135Quartet of Doublets (qd)²JFH ≈ 45-55 Hz, ³JFF ≈ 8 Hz-CHF₂

The -CF₃ fluorines are split into a doublet by the single proton on the adjacent carbon. The -CHF₂ fluorines are split into a quartet by the three fluorines on the adjacent carbon and further into a doublet by the geminal proton.

¹³C NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (JCF) HzAssignment
~ 118Quartet of Triplets (qt)¹JCF ≈ 280-290 Hz, ²JCF ≈ 35-45 Hz-CF₃
~ 110Triplet of Quartets (tq)¹JCF ≈ 240-250 Hz, ²JCF ≈ 30-40 Hz-CHF₂

Each carbon is split by the fluorine atoms directly attached to it (¹J) and by the fluorine atoms on the adjacent carbon (²J).

Visualization: NMR Analysis Workflow & Structural Correlation

NMR_Workflow Low-Temperature NMR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Operations cluster_processing Data Processing Solvent Add Deuterated Solvent to NMR Tube Cool Cool Tube in Cold Bath Solvent->Cool Condense Condense Gaseous This compound Cool->Condense Seal Seal NMR Tube Condense->Seal Insert Insert Sample into Pre-cooled Spectrometer Seal->Insert Shim Lock & Shim Insert->Shim Acquire Acquire FID Data (¹H, ¹⁹F, ¹³C) Shim->Acquire FT_NMR Fourier Transform Acquire->FT_NMR Phase Phase Correction FT_NMR->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Final_NMR Final NMR Spectrum Integrate->Final_NMR

Low-Temperature NMR Analysis Workflow

Structural_Correlation This compound: Structure-Spectra Correlation cluster_structure Molecular Structure cluster_nmr Expected NMR Signals cluster_ir Key IR Absorptions Structure F₃C - CHF₂ H1_NMR ¹H NMR: 1 signal (tq) Structure->H1_NMR -CHF₂ F19_NMR ¹⁹F NMR: 2 signals (d, qd) Structure->F19_NMR -CF₃, -CHF₂ C13_NMR ¹³C NMR: 2 signals (qt, tq) Structure->C13_NMR C-C CH_stretch C-H stretch (~3002 cm⁻¹) Structure->CH_stretch CF_stretch C-F stretches (~1100-1400 cm⁻¹) Structure->CF_stretch CH_bend C-H bend (~1350-1400 cm⁻¹) Structure->CH_bend

This compound: Structure-Spectra Correlation

References

Pentafluoroethane Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentafluoroethane (HFC-125) in organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of fluorinated compounds is critical. This document details available quantitative solubility data, outlines experimental protocols for solubility measurement, and presents a visual representation of a typical experimental workflow.

Introduction to this compound

This compound, a hydrofluorocarbon (HFC), is a colorless and odorless gas at standard temperature and pressure. Due to its chemical inertness and favorable thermodynamic properties, it finds applications as a refrigerant, a fire suppression agent, and a component in specialized solvent blends. Its interaction with and solubility in various organic solvents are critical parameters for its application, formulation, and environmental fate. Generally, this compound exhibits low solubility in water but is soluble in many organic solvents.

Quantitative Solubility Data

The solubility of this compound in organic solvents can be quantified using Henry's Law, which states that the partial pressure of a gas above a liquid is directly proportional to the concentration of the gas in the liquid. The proportionality constant is known as the Henry's Law constant (kH). A lower Henry's Law constant indicates higher solubility.

The following tables summarize the available quantitative data for the solubility of this compound in select organic solvents.

Table 1: Solubility of this compound in Alcohols

SolventTemperature (K)Henry's Law Constant (kH / MPa)Reference
Methanol283.15 - 313.15Temperature-dependent data available
Ethanol283.15 - 313.15Temperature-dependent data available

Note: The referenced study provides temperature-dependent Henry's Law constants for this compound in methanol and ethanol, which can be described by the Valentiner equation. For specific values at different temperatures, please refer to the original publication.

Table 2: Solubility of this compound in Other Organic Solvents

SolventTemperature (K)Solubility DataReference
AcetoneNot AvailableSpecific experimental data not readily available in public literature.
HexaneNot AvailableSpecific experimental data not readily available in public literature.
n-Tridecane293.15 - 363.15Mole fraction solubility data at various pressures (0.05 - 2 MPa) available.
n-Hexadecane293.15 - 363.15Mole fraction solubility data at various pressures (0.05 - 2 MPa) available.
n-Eicosane293.15 - 363.15Mole fraction solubility data at various pressures (0.05 - 2 MPa) available.
2,6,10,14-Tetramethylpentadecane293.15 - 363.15Mole fraction solubility data at various pressures (0.05 - 2 MPa) available.
Synthetic Oils (PAG, Ester, PFE)Not AvailableGenerally soluble, but quantitative data is application-specific.
PolyolsNot AvailableSolubility is dependent on the specific polyol structure.

For solvents where experimental data is unavailable, predictive models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model can be used to estimate solubility. However, these models provide estimations and may not be as accurate as experimental data.

Experimental Protocols for Solubility Measurement

The determination of gas solubility in liquids requires precise and well-controlled experimental procedures. The following sections describe the methodologies for three common techniques used to measure the solubility of gases like this compound in organic solvents.

Headspace Gas Chromatography (HSGC)

This method is particularly useful for determining Henry's Law constants. It involves analyzing the concentration of the gas in the vapor phase (headspace) in equilibrium with the liquid phase.

Methodology:

  • Sample Preparation: A known volume of the degassed organic solvent is introduced into a sealed vial of a known total volume.

  • Gas Introduction: A precise amount of this compound gas is injected into the vial.

  • Equilibration: The vial is placed in a thermostated agitator and shaken for a predetermined time to ensure that equilibrium between the liquid and gas phases is reached. The temperature is strictly controlled.

  • Headspace Analysis: A sample of the gas from the headspace is automatically withdrawn using a gas-tight syringe and injected into a gas chromatograph (GC).

  • Quantification: The GC, equipped with a suitable detector (e.g., a thermal conductivity detector or a flame ionization detector), separates and quantifies the concentration of this compound in the headspace.

  • Calculation: The Henry's Law constant is calculated from the known initial amount of gas, the volumes of the liquid and gas phases, the temperature, and the measured concentration of the gas in the headspace.

Isochoric Method

The isochoric (constant volume) method involves measuring the pressure change in a sealed vessel as the gas dissolves in the liquid.

Methodology:

  • Apparatus Setup: A constant-volume equilibrium cell equipped with a pressure transducer and a temperature sensor is used. The exact volumes of the cell and the connecting tubing are pre-calibrated.

  • Solvent Degassing and Loading: The organic solvent is thoroughly degassed to remove any dissolved air and then a precisely known amount is loaded into the equilibrium cell.

  • Gas Charging: The cell is then charged with this compound gas to a known initial pressure.

  • Equilibration: The cell is immersed in a constant-temperature bath and agitated to facilitate the dissolution of the gas into the liquid. The pressure inside the cell is monitored until it stabilizes, indicating that equilibrium has been reached.

  • Data Analysis: The amount of gas dissolved in the liquid is calculated from the initial and final pressures, the temperature, the volumes of the gas and liquid phases, and the equation of state for the gas. The solubility is then determined from this information.

Gravimetric Method

The gravimetric method directly measures the mass of the dissolved gas in the solvent.

Methodology:

  • Solvent Preparation: A known mass of the degassed organic solvent is placed in a high-pressure equilibrium vessel.

  • Gas Saturation: this compound gas is introduced into the vessel at a constant pressure and temperature. The solvent is stirred to ensure saturation.

  • Mass Measurement: The total mass of the vessel containing the solvent and the dissolved gas is measured using a high-precision balance.

  • Degassing and Re-weighing: The dissolved gas is then carefully removed from the solvent by vacuum or by purging with an inert gas. The vessel is then re-weighed.

  • Calculation: The mass of the dissolved this compound is the difference between the two mass measurements. The solubility can then be expressed in terms of mass fraction or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a gas in a liquid using an experimental approach.

experimental_workflow Experimental Workflow for Gas Solubility Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Solvent_Prep Solvent Degassing Loading Loading of Solvent and Gas Solvent_Prep->Loading Gas_Prep Gas Purification Gas_Prep->Loading Equilibration Equilibration at Constant T & P Loading->Equilibration Measurement Measurement of Physical Property (e.g., Pressure, Concentration, Mass) Equilibration->Measurement Data_Processing Raw Data Processing Measurement->Data_Processing Calculation Calculation of Solubility (e.g., Henry's Constant) Data_Processing->Calculation Result Final Solubility Data Calculation->Result

A generalized workflow for gas solubility experiments.

Conclusion

An In-depth Toxicological Profile of Pentafluoroethane in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluoroethane (HFC-125) is a hydrofluorocarbon with low acute and subchronic toxicity in laboratory animals. The primary route of exposure is inhalation, with the substance being poorly absorbed and rapidly excreted, mainly through exhaled air. No significant adverse effects have been observed in repeated-dose inhalation studies at concentrations up to 50,000 ppm. This compound is not genotoxic in a standard battery of in vitro and in vivo assays. Developmental toxicity studies in rats and rabbits have not shown teratogenic effects at concentrations up to 50,000 ppm. A key toxicological concern is cardiac sensitization to adrenaline at high concentrations, with a No-Observed-Adverse-Effect-Level (NOAEL) of 75,000 ppm in dogs. Definitive long-term carcinogenicity and multi-generational reproductive toxicity studies are not publicly available; however, based on the lack of genotoxicity and significant findings in subchronic studies, there is currently no major concern for carcinogenicity.

Acute Toxicity

This compound exhibits very low acute toxicity via the inhalation route. As a gas at room temperature, oral and dermal routes are not considered relevant for assessing acute toxicity.

Table 1: Acute Inhalation Toxicity of this compound

SpeciesExposure DurationLC50 / EffectReference
Rat4 hours> 800,000 ppm (No mortality or significant signs of toxicity observed)[1]
Rat4 hours2910 g/m³ (~590,000 ppm)[2][3][4][5]
Mouse2 hours2735 g/m³[1]

Note on conflicting rat LC50 values: There is a discrepancy in the reported 4-hour inhalation LC50 for rats. One study reported no mortality at 800,000 ppm, while other sources cite an LC50 of 2910 g/m³. The value of >800,000 ppm suggests a very low order of toxicity where a precise LC50 could not be determined even at very high, oxygen-displacing concentrations. The 2910 g/m³ value, while still indicating low toxicity, is numerically lower. For a conservative assessment, both values should be considered.

Experimental Protocols: Acute Inhalation Toxicity

A representative experimental design for an acute inhalation toxicity study involves the following:

  • Species: Sprague-Dawley rats.

  • Exposure: Whole-body or nose-only exposure to varying concentrations of this compound for a fixed duration (typically 4 hours).

  • Observations: Continuous monitoring for clinical signs of toxicity during and post-exposure (e.g., changes in respiration, activity, neurological signs).

  • Endpoint: Determination of the Lethal Concentration 50 (LC50), the concentration estimated to cause mortality in 50% of the test animals.

G cluster_0 Acute Inhalation Toxicity Workflow Animal Acclimatization Animal Acclimatization Exposure to this compound Exposure to this compound Animal Acclimatization->Exposure to this compound Rats Observation Period Observation Period Exposure to this compound->Observation Period 4 hours Endpoint Analysis Endpoint Analysis Observation Period->Endpoint Analysis Up to 14 days LC50 Determination LC50 Determination Endpoint Analysis->LC50 Determination

Acute Inhalation Toxicity Experimental Workflow.

Subchronic Toxicity

Repeated inhalation exposure to this compound does not produce significant systemic toxicity in laboratory animals at high concentrations.

Table 2: Subchronic Inhalation Toxicity of this compound

SpeciesDurationNOAEC (ppm)LOAEC (ppm)Key FindingsReference
Rat28 days (6 hr/day, 5 days/week)50,000Not EstablishedNo treatment-related effects observed.
Rat90 days (6 hr/day, 5 days/week)50,000Not EstablishedNo adverse effects on body weight, clinical signs, hematology, clinical chemistry, or histopathology.[1]
Experimental Protocols: Subchronic Inhalation Toxicity

A typical 90-day subchronic inhalation study protocol includes:

  • Species: Wistar or Sprague-Dawley rats.

  • Groups: Multiple groups exposed to different concentrations of this compound (e.g., 0, 5,000, 15,000, 50,000 ppm) for 6 hours/day, 5 days/week for 90 days.

  • Parameters Monitored: Body weight, food consumption, clinical observations, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination.

  • Endpoints: Determination of the No-Observed-Adverse-Effect-Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect-Concentration (LOAEC).

G Start Start Exposure Groups Rats assigned to control and multiple dose groups Start->Exposure Groups Daily Exposure 6-hour inhalation exposure, 5 days/week for 90 days Exposure Groups->Daily Exposure In-life Monitoring Body weight, clinical signs, food consumption Daily Exposure->In-life Monitoring Interim and Terminal Analyses Hematology, clinical chemistry, urinalysis, organ weights In-life Monitoring->Interim and Terminal Analyses Histopathology Microscopic examination of tissues Interim and Terminal Analyses->Histopathology Endpoint Determination NOAEC and LOAEC Histopathology->Endpoint Determination End End Endpoint Determination->End

90-Day Subchronic Inhalation Study Workflow.

Chronic Toxicity and Carcinogenicity

There are no publicly available long-term (e.g., 2-year) chronic toxicity and carcinogenicity studies specifically for this compound. However, based on the lack of genotoxicity and the absence of pre-neoplastic or significant target organ toxicity in subchronic studies, there is currently no significant concern for carcinogenicity.[6]

Genotoxicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.

Table 3: Genotoxicity of this compound

AssaySystemConcentration/DoseResultReference
Ames TestS. typhimurium & E. coliUp to 100% (v/v)Negative[1]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsUp to 70%Negative[1]
Chromosomal AberrationHuman LymphocytesUp to 70%Negative[1]
In vivo Micronucleus TestMouse Bone MarrowUp to 600,000 ppm (6-hr exposure)Negative[1]
Experimental Protocols: In Vivo Micronucleus Test

The in vivo micronucleus assay is a key test for assessing chromosomal damage. A typical protocol is as follows:

  • Species: Mice.

  • Dosing: Exposure to various concentrations of this compound via inhalation for a specified duration.

  • Sample Collection: Bone marrow is collected at specific time points after exposure.

  • Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei, which are indicative of chromosomal damage.

Reproductive and Developmental Toxicity

Table 4: Developmental Toxicity of this compound

SpeciesExposure PeriodNOAEC (Maternal)NOAEC (Fetal)Key FindingsReference
RatGestation Days 6-1550,000 ppm50,000 ppmNo embryotoxic or teratogenic effects.[1]
RabbitGestation Days 6-1850,000 ppm50,000 ppmNo embryotoxic or teratogenic effects.[1]
Experimental Protocols: Developmental Toxicity Study

A standard developmental toxicity study (similar to OECD Guideline 414) involves:

  • Species: Pregnant rats or rabbits.

  • Exposure: Daily inhalation exposure to this compound during the period of organogenesis.

  • Maternal Evaluation: Monitoring of maternal body weight, food consumption, and clinical signs.

  • Fetal Evaluation: At term, fetuses are examined for external, visceral, and skeletal malformations and variations.

Cardiac Sensitization

A significant toxicological endpoint for hydrofluorocarbons is the potential to sensitize the myocardium to the arrhythmogenic effects of adrenaline (epinephrine).

Table 5: Cardiac Sensitization of this compound

SpeciesProtocolNOAEC (ppm)LOAEC (ppm)EffectReference
DogEpinephrine Challenge75,000100,000Cardiac arrhythmias[1]
Experimental Protocols: Cardiac Sensitization

The standard protocol for assessing cardiac sensitization involves:

  • Species: Beagle dogs.

  • Procedure: Animals are exposed to various concentrations of this compound. An intravenous challenge of epinephrine is administered during exposure.

  • Monitoring: The electrocardiogram (ECG) is continuously monitored for the occurrence of cardiac arrhythmias.

G cluster_0 Cardiac Sensitization Protocol Dog Exposure Dog exposed to This compound Epinephrine Injection Intravenous epinephrine challenge Dog Exposure->Epinephrine Injection ECG Monitoring Continuous ECG monitoring Epinephrine Injection->ECG Monitoring Arrhythmia Assessment Assessment for cardiac arrhythmias ECG Monitoring->Arrhythmia Assessment

Cardiac Sensitization Experimental Protocol.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is poorly absorbed following inhalation and is primarily excreted unchanged in the exhaled air.[6] Due to its low absorption, detailed kinetic constants for uptake and metabolism have not been calculated.[1] There is no evidence of significant metabolism or bioaccumulation.

Signaling Pathways

Given the low biological reactivity and lack of significant toxicity findings, no specific signaling pathways have been identified as being modulated by this compound at non-lethal exposure levels. The primary mechanism of acute toxicity at very high concentrations is likely related to central nervous system depression and oxygen displacement, rather than interaction with specific molecular pathways.

Conclusion

The toxicological profile of this compound in laboratory animals indicates a low order of toxicity. The most sensitive endpoint is cardiac sensitization in dogs, which occurs at concentrations significantly higher than those expected from occupational or environmental exposures. The lack of genotoxicity and significant findings in subchronic studies suggest a low potential for chronic toxicity and carcinogenicity, although definitive long-term studies are not publicly available. Developmental toxicity studies have not revealed any teratogenic potential. Overall, under normal conditions of use, this compound presents a low toxicological risk.

References

An In-Depth Technical Guide to the Chemical Compatibility of Pentafluoroethane with Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of pentafluoroethane (R-125), a common refrigerant and fire suppressant, with a range of materials frequently encountered in laboratory and pharmaceutical development settings. Understanding these interactions is crucial for ensuring the integrity of experiments, the longevity of equipment, and the safety of personnel.

Executive Summary

This compound (C₂HF₅) is a hydrofluorocarbon (HFC) that is generally considered to be chemically stable and non-reactive with many common laboratory materials. However, its compatibility can be influenced by factors such as temperature, pressure, and the presence of other chemicals. This document summarizes the available data on the compatibility of this compound with key laboratory materials, including plastics, elastomers, and metals. It also outlines standard experimental protocols for evaluating material compatibility.

General Compatibility Overview:

  • Excellent Compatibility: Fluoroelastomers such as FKM (Viton®) and FFKM (Kalrez®), as well as plastics like Polytetrafluoroethylene (PTFE), generally exhibit excellent resistance to this compound.

  • Good to Moderate Compatibility: Certain plastics like PEEK may show good resistance, though data is limited. Some metals, including stainless steel and brass, are also generally compatible under normal conditions.

  • Poor Compatibility: Elastomers such as Ethylene Propylene Diene Monomer (EPDM) and Nitrile Butadiene Rubber (NBR) are often not recommended for use with HFC refrigerants due to the risk of swelling and degradation.[1] Chemically reactive metals, including alkali metals and finely divided aluminum, magnesium, and zinc, are incompatible and may pose a risk of explosion.[2]

Chemical Compatibility Data

The following tables summarize the known compatibility of this compound with various laboratory materials. The data is compiled from a combination of manufacturer's chemical resistance guides, material compatibility charts, and scientific literature. It is important to note that specific quantitative data for this compound is limited, and some ratings are based on the performance of similar HFC refrigerants. Users should always perform their own testing under actual service conditions to confirm compatibility.[3]

Table 2.1: Compatibility of this compound with Laboratory Plastics

MaterialCommon Trade NamesCompatibility RatingExpected Effects & Remarks
PolytetrafluoroethyleneTeflon®A (Excellent) Highly resistant to a wide range of chemicals, including HFC refrigerants.[4]
PolyetheretherketonePEEK, Victrex®B (Good) Generally good chemical resistance, but specific data with this compound is limited. Testing is recommended for critical applications.
PolypropylenePPC (Fair) May experience some swelling and loss of mechanical properties. Compatibility can be temperature-dependent.

Table 2.2: Compatibility of this compound with Laboratory Elastomers

MaterialCommon Trade NamesCompatibility RatingExpected Effects & Remarks
FluoroelastomerViton®A (Excellent) Widely recommended for use with HFC refrigerants. Exhibits minimal swelling and degradation.[1][5]
PerfluoroelastomerKalrez®A (Excellent) Offers the highest level of chemical resistance among elastomers, suitable for aggressive environments and high temperatures.[6]
Ethylene Propylene Diene MonomerEPDMD (Not Recommended) Significant swelling and degradation are likely.[7]
Nitrile Butadiene RubberNBR, Buna-ND (Not Recommended) Prone to swelling, hardening, and cracking upon exposure to HFC refrigerants.[1]

Table 2.3: Compatibility of this compound with Laboratory Metals

MaterialCompatibility RatingExpected Effects & Remarks
Stainless Steel (304, 316)A (Excellent) Generally considered inert and highly compatible under normal operating conditions. At high temperatures, decomposition of this compound can produce hydrogen fluoride, which may be corrosive.[8]
AluminumB (Good to Conditional) Generally compatible. However, finely divided aluminum powders can be reactive and should be avoided.[2]
BrassA (Excellent) Widely used in refrigerant systems and generally shows good compatibility.
Alkali Metals (e.g., Sodium, Potassium)F (Severe - Incompatible) Highly reactive with halogenated compounds and can cause explosive reactions.[2]

Rating Key:

  • A: Excellent - No or minor effect.

  • B: Good - Minor to moderate effect, testing recommended for critical applications.

  • C: Fair - Moderate to severe effect, not recommended for continuous use.

  • D: Not Recommended - Severe effect.

  • F: Severe - Incompatible, potential for dangerous reaction.

Experimental Protocols for Chemical Compatibility Testing

Standardized testing is essential for accurately determining the compatibility of materials with this compound. The following protocols are based on established industry standards such as ASTM D543 for plastics and ASHRAE Standard 97 for materials in refrigerant systems.[9][10]

Immersion Testing of Plastics and Elastomers (based on ASTM D543)

This test evaluates the resistance of a material to a chemical by immersion.

3.1.1 Materials and Equipment:

  • Test specimens of the material with known initial weight and dimensions.

  • Sealed containers (e.g., glass jars with PTFE-lined caps or stainless steel pressure vessels).

  • This compound (liquid or gas phase, as relevant to the application).

  • Analytical balance.

  • Calipers or other dimensional measurement tools.

  • Environmental chamber or oven for temperature control.

  • Mechanical testing apparatus (e.g., tensile tester).

3.1.2 Procedure:

  • Initial Measurements: Measure and record the initial weight, dimensions (length, width, thickness), and any relevant mechanical properties (e.g., tensile strength, hardness) of at least three test specimens.

  • Immersion: Place the specimens in a sealed container and introduce the this compound. Ensure the specimens are fully immersed or exposed to the relevant phase (liquid or vapor).

  • Exposure: Store the sealed containers at a specified temperature and for a predetermined duration. Typical test conditions may simulate accelerated aging.

  • Post-Exposure Analysis: After the exposure period, carefully remove the specimens from the containers.

  • Final Measurements: Re-measure the weight and dimensions of the specimens.

  • Property Evaluation: Conduct mechanical property tests on the exposed specimens and compare the results to the initial measurements and to control specimens that were not exposed.

  • Visual Inspection: Visually inspect the specimens for any signs of degradation, such as cracking, crazing, discoloration, or swelling.

3.1.3 Data to be Reported:

  • Percentage change in weight.

  • Percentage change in dimensions (swelling).

  • Change in mechanical properties (e.g., percent loss of tensile strength).

  • Qualitative observations from the visual inspection.

Sealed Tube Method for Refrigerant Systems (based on ASHRAE Standard 97)

This method is specifically designed to test the chemical stability of materials in a refrigerant environment at elevated temperatures.[9][11][12]

3.2.1 Materials and Equipment:

  • Heavy-walled borosilicate glass tubes.

  • Material specimens (plastics, elastomers, metals, lubricants).

  • This compound.

  • Vacuum pump.

  • Manifold for charging the tubes with refrigerant.

  • High-temperature oven.

3.2.2 Procedure:

  • Tube Preparation: Thoroughly clean and dry the glass tubes.

  • Sample Placement: Place the material specimens inside the tubes. If testing with a lubricant, it is also added at this stage.

  • Evacuation: Attach the tubes to the manifold and evacuate to a high vacuum to remove air and moisture.

  • Refrigerant Charging: Charge the tubes with a precise amount of this compound.

  • Sealing: Seal the tubes using a torch while they are still under vacuum.

  • Aging: Place the sealed tubes in a high-temperature oven for a specified period to simulate long-term exposure.

  • Post-Aging Analysis: After aging, cool the tubes and carefully open them.

  • Evaluation: Analyze the contents of the tube. This can include visual inspection of the material specimens, chemical analysis of the refrigerant and lubricant for degradation products, and measurement of changes in the material's properties as described in the immersion test protocol.

Visualizations

Logical Workflow for Chemical Compatibility Assessment

A Define Application and Operating Conditions B Identify Potential Laboratory Materials A->B C Literature and Database Review (e.g., this guide) B->C D Preliminary Material Selection C->D E Experimental Compatibility Testing (e.g., ASTM D543, ASHRAE 97) D->E F Analyze Results (Weight, Dimensions, Mechanical Properties) E->F G Material Compatible? F->G H Final Material Selection and Qualification G->H Yes I Re-evaluate Material Choices G->I No I->B

Caption: A logical workflow for assessing the chemical compatibility of materials.

Potential Polymer Degradation Pathways

cluster_0 Exposure to this compound A Polymer Material (e.g., Elastomer, Plastic) B Physical Interactions A->B C Chemical Degradation (less common for HFCs) A->C D Swelling B->D E Plasticizer Extraction B->E F Chain Scission C->F G Cross-linking C->G H Change in Dimensions and Weight D->H J Embrittlement or Softening E->J I Loss of Mechanical Properties (e.g., Hardness, Tensile Strength) F->I G->J

Caption: Potential degradation pathways for polymers exposed to chemicals.

Conclusion and Recommendations

While this compound is compatible with a number of common laboratory materials, particularly fluoropolymers and stainless steel, it is crucial to exercise caution with elastomers and certain reactive metals. The lack of extensive, publicly available quantitative data for this compound underscores the importance of conducting application-specific testing.

For researchers, scientists, and drug development professionals, the following recommendations are provided:

  • Prioritize highly resistant materials: For applications involving direct and prolonged contact with this compound, prioritize the use of materials with excellent compatibility ratings, such as PTFE, FKM, and FFKM.

  • Conduct rigorous testing: When using materials with limited or unknown compatibility data, perform thorough testing that simulates the actual operating conditions of your application.

  • Consult material suppliers: Engage with material suppliers to obtain more detailed chemical compatibility data for their specific products.

  • Consider the entire system: Evaluate the compatibility of all components in a system, including seals, gaskets, tubing, and vessels, as the failure of a single component can compromise the entire system.

By following these guidelines and utilizing the information presented in this guide, you can make informed decisions about material selection and ensure the safety and reliability of your laboratory and development processes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pentafluoroethane (CAS Number: 354-33-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoroethane, identified by CAS number 354-33-6, is a hydrofluorocarbon (HFC) recognized for its utility as a refrigerant and fire suppression agent. This document provides a comprehensive overview of its fundamental physical and chemical properties, supported by experimental data and testing methodologies. It is intended to serve as a technical resource for professionals in research, safety, and development fields who require detailed information on this compound.

Chemical Identity

This compound is a colorless and odorless gas under standard conditions.[1] It is chemically stable and possesses low toxicity.[1]

IdentifierValue
CAS Number 354-33-6[2]
Molecular Formula C₂HF₅[3]
Molecular Weight 120.02 g/mol [4]
Synonyms HFC-125, R-125, 1,1,1,2,2-Pentafluoroethane[2]

Physical Properties

The physical characteristics of this compound are crucial for its applications, particularly in refrigeration and fire suppression systems. The following tables summarize key physical property data.

Thermodynamic Properties
PropertyValueConditions
Boiling Point -48.5 °Cat 1 atm
Melting Point -103 °C[5]
Vapor Pressure 13,999 hPaat 25 °C
Liquid Density 1.53 g/cm³at -48.5 °C
Solubility and Partition Coefficients
PropertyValueConditions
Water Solubility 432 - 1071 mg/L (estimated)at 25 °C
Log Partition Coefficient (n-octanol/water) 1.48

Chemical Properties

This compound is a relatively inert substance, a quality that contributes to its suitability in various industrial applications.

PropertyDescription
Reactivity Generally stable and unreactive.
Flammability Non-flammable.[1]
Decomposition Thermal decomposition can produce hazardous substances such as hydrogen fluoride.

Experimental Protocols

The accurate determination of physical and chemical properties relies on standardized experimental methodologies. Below are descriptions of key experimental protocols used for this compound.

Determination of Thermal Conductivity and PVT Properties

The thermal conductivity of this compound has been investigated using both transient and steady-state coaxial cylinder methods.[1] These experiments were conducted over a temperature range of 187 to 419 K and pressures up to 6.0 MPa.[1] The uncertainty of these measurements is estimated to be within ±2-3%.[1]

Pressure-Volume-Temperature (PVT) properties and vapor pressures have been determined using a constant-volume apparatus.[6] These measurements were carried out in a temperature range of 280 to 473 K, pressures up to 17 MPa, and densities up to 1145 kg/m ³.[6] The uncertainties for temperature, pressure, and density in these experiments were reported to be less than ±10 mK, ±0.08%, and ±0.1%, respectively.[1] The Burnett method has also been employed for determining gas-phase PVT properties and vapor pressures.

Toxicological Studies

A range of toxicological assays have been conducted to establish the safety profile of this compound. These include acute, subacute, and subchronic inhalation toxicity studies, developmental toxicity studies, cardiac sensitization evaluations, and mutagenicity assays.[7]

  • Acute Inhalation Toxicity: Rats were exposed to a concentration of 800,000 ppm for 4 hours.[7]

  • Repeated Exposure Studies: Rats were exposed to 50,000 ppm for 6 hours a day, 5 days a week for up to 13 weeks.[7]

  • Cardiac Sensitization: This was evaluated in dogs through an intravenous epinephrine challenge at various concentrations of HFC-125.[7]

  • Mutagenicity: Assays were performed using Salmonella typhimurium and Escherichia coli strains, as well as in cultured Chinese hamster ovary (CHO) cells and human lymphocytes.[7] An in vivo micronucleus assay in mouse bone marrow was also conducted.[7]

  • Developmental Toxicity: Studies were carried out in rats and rabbits at exposure concentrations up to 50,000 ppm.[7]

Logical Workflows

The following diagram illustrates a generalized workflow for the safety and hazard evaluation of this compound.

cluster_0 Initial Assessment cluster_1 Toxicological Evaluation cluster_2 Hazard and Risk Assessment Literature Review Literature Review Physicochemical Property Analysis Physicochemical Property Analysis Literature Review->Physicochemical Property Analysis Acute Toxicity Testing Acute Toxicity Testing Physicochemical Property Analysis->Acute Toxicity Testing Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity Testing->Repeated Dose Toxicity Genotoxicity Assays Genotoxicity Assays Repeated Dose Toxicity->Genotoxicity Assays Developmental and Reproductive Toxicity Developmental and Reproductive Toxicity Genotoxicity Assays->Developmental and Reproductive Toxicity Cardiac Sensitization Cardiac Sensitization Developmental and Reproductive Toxicity->Cardiac Sensitization Exposure Scenario Development Exposure Scenario Development Cardiac Sensitization->Exposure Scenario Development Risk Characterization Risk Characterization Exposure Scenario Development->Risk Characterization Safety Data Sheet (SDS) Generation Safety Data Sheet (SDS) Generation Risk Characterization->Safety Data Sheet (SDS) Generation

Workflow for Safety and Hazard Evaluation of this compound.

Conclusion

This compound (CAS 354-33-6) is a well-characterized compound with a stable chemical profile and low toxicity. Its physical properties make it an effective refrigerant and fire suppressant. The experimental data and established protocols for its analysis provide a solid foundation for its safe handling and application in various industrial and research settings. This guide serves as a consolidated technical reference for professionals requiring in-depth knowledge of this compound.

References

The Ascent of Pentafluoroethane: A Technical History of a Key CFC Replacement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the history and core scientific principles behind the adoption of pentafluoroethane (HFC-125) as a primary replacement for chlorofluorocarbons (CFCs). Driven by the global imperative to mitigate ozone layer depletion, the transition to HFC-125 marked a significant step in the evolution of refrigerant and fire suppression technologies. This document provides a comprehensive overview of the synthesis, thermophysical properties, and toxicological profile of this compound, with a focus on the experimental methodologies used for its evaluation. Quantitative data is presented in comparative tables, and key processes are visualized through logical diagrams to offer a thorough resource for the scientific community.

Introduction: The Imperative for CFC Alternatives

The discovery of the catalytic role of chlorofluorocarbons (CFCs) in the depletion of the stratospheric ozone layer prompted swift international action. The 1987 Montreal Protocol on Substances that Deplete the Ozone Layer initiated a global phase-out of CFCs, which were widely used as refrigerants, aerosol propellants, and fire suppressants.[1] This created an urgent need for chemical alternatives that were effective, safe, and environmentally benign.

Hydrofluorocarbons (HFCs) emerged as a leading class of replacements due to their lack of chlorine, the primary atom responsible for ozone destruction.[1] Among these, this compound (CF3CHF2), also known as HFC-125 or R-125, became a prominent substitute due to its favorable thermodynamic properties and performance characteristics.[2][3] This guide explores the scientific and technical journey of HFC-125 from its development to its widespread application.

Synthesis of this compound (HFC-125)

The industrial production of this compound primarily involves the gas-phase fluorination of a chlorinated hydrocarbon precursor, most commonly tetrachloroethylene (perchloroethylene, PCE).[4][5][6] The process is typically carried out in multiple stages using a fluorination catalyst.

A common synthesis route involves a two-step gas-phase fluorination of tetrachloroethylene with hydrogen fluoride (HF).[4][5] In the first reactor, PCE is partially fluorinated to produce intermediates such as 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) and 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124).[4][5] These intermediates are then fed into a second reactor for further fluorination to yield the final product, this compound (HFC-125).[4][5]

G cluster_synthesis This compound Synthesis Workflow PCE Tetrachloroethylene (PCE) R1 First Reactor (Gas-Phase Fluorination) PCE->R1 HF Hydrogen Fluoride (HF) HF->R1 R2 Second Reactor (Gas-Phase Fluorination) HF->R2 Intermediates Intermediates (HCFC-123, HCFC-124) R1->Intermediates Intermediates->R2 Crude_HFC125 Crude HFC-125 R2->Crude_HFC125 Purification Purification (Distillation, Acid Removal) Crude_HFC125->Purification HFC125 High-Purity HFC-125 Purification->HFC125

This compound Synthesis Workflow
Experimental Protocol: Gas-Phase Fluorination of Tetrachloroethylene

Objective: To synthesize high-purity this compound (HFC-125) from tetrachloroethylene (PCE) and hydrogen fluoride (HF) via a two-stage gas-phase catalytic reaction.

Materials:

  • Tetrachloroethylene (PCE)

  • Anhydrous hydrogen fluoride (HF)

  • Chromium-based fluorination catalyst[6]

  • Nitrogen (for inerting)

Apparatus:

  • Two fixed-bed reactors

  • Distillation columns

  • Phase separator

  • Acid scrubbers

  • Dehydration unit

Procedure:

  • Catalyst Activation: The chromium-based catalyst is activated in the reactors by heating under a nitrogen flow, followed by treatment with a mixture of nitrogen and HF.[7]

  • First-Stage Fluorination: A pre-heated gaseous mixture of PCE and HF is fed into the first reactor. The reaction is typically carried out at a temperature of 250-400°C.[6] The primary products are HCFC-123 and HCFC-124.

  • Intermediate Separation: The effluent from the first reactor is passed through a distillation column to separate unreacted PCE, which is recycled back to the first reactor.[4]

  • Second-Stage Fluorination: The mixture of HCFC-123, HCFC-124, and HF is then fed into the second reactor, which may contain the same or a different fluorination catalyst, at a temperature of 300-450°C.[5]

  • Product Separation and Purification: The product stream from the second reactor, containing HFC-125, HCl, unreacted HF, and byproducts, undergoes a series of purification steps. This includes separation of HF and HCl, followed by distillation to obtain high-purity HFC-125.[4][8]

Thermophysical and Environmental Properties: A Comparative Analysis

The efficacy of this compound as a CFC replacement is rooted in its thermophysical properties, which are comparable to those of the CFCs it was designed to replace, such as CFC-11 and CFC-12. However, its environmental impact, particularly its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), are the critical differentiators.

Data Presentation: HFC-125 vs. CFC-11 and CFC-12
PropertyThis compound (HFC-125)Trichlorofluoromethane (CFC-11)Dichlorodifluoromethane (CFC-12)
Chemical Formula CF₃CHF₂CCl₃FCCl₂F₂
Molar Mass ( g/mol ) 120.02[3]137.37120.91
Boiling Point (°C) -48.5[3]23.7-29.8
Liquid Density (g/cm³ at 20°C) 1.23[9]1.491.33
Vapor Pressure (kPa at 25°C) 1414.05[3]101.3647.7
Ozone Depletion Potential (ODP) 0[3]11
Global Warming Potential (GWP, 100-year) 3500[3]475010900
Atmospheric Lifetime (years) 29[3]45102
Experimental Protocols for Property Determination

The determination of thermophysical properties such as vapor pressure and density is crucial for designing and optimizing refrigeration and fire suppression systems.

Vapor Pressure Measurement: A static or quasi-static method is commonly employed.[10] In a static apparatus, the purified substance is placed in a thermostatically controlled cell, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures using a high-precision pressure transducer.[11]

Density Measurement: A vibrating tube densimeter is a common apparatus for measuring the density of liquid and vapor refrigerants.[12][13] The principle involves measuring the natural frequency of a vibrating U-tube filled with the sample fluid. The density is then calculated from the relationship between the oscillation frequency and the mass of the fluid in the tube.[13]

The ODP of a substance is a relative measure of its ability to destroy stratospheric ozone compared to CFC-11.[14] The determination of ODP involves a combination of laboratory measurements and atmospheric modeling.[15]

Experimental Protocol Outline:

  • Photochemical Studies: The ultraviolet absorption cross-sections and quantum yields of the substance are measured in the laboratory to determine its atmospheric photolysis rate.

  • Kinetic Studies: The rate constants of the reactions of the substance with hydroxyl radicals (OH) and other atmospheric oxidants are determined to assess its atmospheric lifetime.

  • Atmospheric Modeling: The experimental data are used as inputs for two- and three-dimensional atmospheric chemistry and transport models. These models simulate the distribution of the substance in the atmosphere and its impact on ozone concentrations.

  • ODP Calculation: The ODP is calculated as the ratio of the modeled steady-state global ozone depletion caused by the substance to the ozone depletion caused by the same mass emission of CFC-11.[16]

GWP is an index that compares the radiative forcing of a greenhouse gas to that of carbon dioxide over a specified time horizon, typically 100 years.[2][17][18][19]

Experimental Protocol Outline:

  • Infrared Spectroscopy: The infrared absorption spectrum of the gas is measured to determine its radiative efficiency, which is its ability to absorb thermal infrared radiation.[18]

  • Atmospheric Lifetime Determination: The atmospheric lifetime of the gas is determined through kinetic studies of its reactions with atmospheric oxidants, as described for ODP.

  • Radiative Transfer Modeling: The radiative efficiency and atmospheric lifetime are used in radiative transfer models to calculate the cumulative radiative forcing of the gas over a specified time horizon.

  • GWP Calculation: The GWP is calculated by dividing the integrated radiative forcing of the gas by the integrated radiative forcing of the same mass of CO₂ over the same time period.[17][18]

Toxicological Profile of this compound

Extensive toxicological studies have been conducted to ensure the safety of HFC-125 for various applications, including in occupied spaces for fire suppression.

Summary of Toxicological Data
Test TypeSpeciesExposure RouteKey Findings
Acute Inhalation Toxicity RatInhalationLC50 > 800,000 ppm (4-hour exposure)[11][20]
Subchronic Inhalation Toxicity RatInhalationNo adverse effects observed at 50,000 ppm (6 hr/day, 5 days/week for 13 weeks)[11][20]
Cardiac Sensitization DogInhalationNo-Observed-Adverse-Effect Level (NOAEL) of 75,000 ppm[11][20]
Developmental Toxicity Rat, RabbitInhalationNo embryotoxic or teratogenic effects at concentrations up to 50,000 ppm[11][20]
Mutagenicity In vitro / In vivoN/ANot mutagenic in a battery of assays[11][20]
Experimental Protocol: Cardiac Sensitization Study

The potential for a substance to sensitize the heart to adrenaline is a critical safety consideration for inhaled compounds. The standard protocol for assessing cardiac sensitization involves an epinephrine challenge in dogs.[7][20][21][22][23]

Objective: To determine the concentration of HFC-125 that does not cause cardiac sensitization in response to an exogenous epinephrine challenge.

Animal Model: Beagle dogs.[7][20][21][22][23]

Apparatus:

  • Inhalation exposure chamber or mask

  • Electrocardiogram (ECG) monitor

  • Intravenous infusion pump

Procedure:

  • Baseline ECG: A baseline ECG is recorded for each conscious dog.

  • Control Epinephrine Challenge: A control intravenous injection of epinephrine is administered to ensure a normal cardiac response.

  • Inhalation Exposure: The dog inhales a specific concentration of HFC-125 mixed with air for a set period (e.g., 5-10 minutes).

  • Epinephrine Challenge during Exposure: While still exposed to HFC-125, a challenge dose of epinephrine is administered intravenously.

  • ECG Monitoring: The ECG is continuously monitored for the occurrence of cardiac arrhythmias, such as ventricular fibrillation.

  • Dose-Response Assessment: The procedure is repeated with different concentrations of HFC-125 to determine the threshold for cardiac sensitization and the No-Observed-Adverse-Effect Level (NOAEL).

Applications of this compound

The favorable properties of HFC-125 have led to its use in two primary applications: as a refrigerant and as a fire suppression agent.

Refrigerant

This compound is a component of several refrigerant blends, most notably R-410A, which is a near-azeotropic mixture of HFC-32 and HFC-125. R-410A has been widely used in residential and commercial air conditioning systems as a replacement for HCFC-22.[2]

Fire Suppression Agent

HFC-125 is a clean agent fire suppressant effective for Class A, B, and C fires.[24][25] It extinguishes fires primarily through heat absorption and chemical interference with the combustion chain reaction.[2][24][25] It is electrically non-conductive and leaves no residue, making it suitable for protecting high-value assets such as data centers, telecommunication facilities, and museums.[2][24][25]

G cluster_applications Primary Applications of HFC-125 HFC125 This compound (HFC-125) Refrigerant Refrigerant HFC125->Refrigerant Fire_Suppressant Fire Suppressant HFC125->Fire_Suppressant Blend Component in Blends (e.g., R-410A) Refrigerant->Blend Clean_Agent Clean Agent Systems Fire_Suppressant->Clean_Agent AC Air Conditioning Systems Blend->AC High_Value Protection of High-Value Assets Clean_Agent->High_Value

HFC-125 Application Areas

The Future of HFCs and the Search for a Fourth Generation

While HFC-125 and other HFCs successfully addressed the issue of ozone depletion, their high Global Warming Potentials have become a significant environmental concern. The Kigali Amendment to the Montreal Protocol, adopted in 2016, established a global phase-down of HFC production and consumption.

This has spurred research and development into a fourth generation of refrigerants, known as hydrofluoroolefins (HFOs), which have very low GWPs. The transition away from high-GWP HFCs like this compound is the next chapter in the ongoing effort to develop environmentally sustainable chemical technologies.

Conclusion

This compound played a crucial role in the timely and effective replacement of ozone-depleting CFCs, demonstrating the chemical industry's capacity for rapid innovation in response to a global environmental crisis. Its history, from synthesis and property characterization to toxicological evaluation and application, provides a valuable case study in the lifecycle of a transitional chemical technology. As the world continues to address the broader challenge of climate change, the lessons learned from the development and eventual phase-down of HFC-125 will inform the next generation of sustainable chemical solutions.

References

Methodological & Application

Application Notes and Protocols for Utilizing Pentafluoroethane (R-125) in Lab-Scale Cooling Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoroethane, commercially known as R-125, is a hydrofluorocarbon (HFC) refrigerant.[1][2] Due to its thermodynamic properties, it is a component in several common refrigerant blends, such as R-410A and R-404A.[3][4] While it has zero ozone depletion potential (ODP), it is important to note that R-125 has a high Global Warming Potential (GWP) of 3500.[5][6] This document provides detailed application notes and protocols for the use of pure R-125 as a primary refrigerant in laboratory-scale cooling systems, such as chillers and custom-built cooling apparatus.

These guidelines are intended for researchers, scientists, and drug development professionals who require precise temperature control for their experimental setups. Adherence to safety protocols is paramount when handling R-125 due to its high pressure and potential as an asphyxiant in confined spaces.[7]

Physical and Thermodynamic Properties of this compound (R-125)

A thorough understanding of the physical and thermodynamic properties of R-125 is essential for designing and operating an efficient and safe lab-scale cooling system. The following tables summarize key quantitative data for R-125.

PropertyValueUnits
Chemical FormulaCHF₂CF₃
Molecular Weight120.02 g/mol
Boiling Point (at 1 atm)-48.5°C
Critical Temperature66.0°C
Critical Pressure3.62MPa
Ozone Depletion Potential (ODP)0
Global Warming Potential (GWP, 100-yr)3500
ASHRAE Safety Group ClassificationA1 (Non-toxic, Non-flammable)
Table 1: Physical Properties of this compound (R-125). [5][6]
Temperature (°C)Saturation Pressure (kPa)Liquid Enthalpy (kJ/kg)Vapor Enthalpy (kJ/kg)Liquid Entropy (kJ/kg·K)Vapor Entropy (kJ/kg·K)
-40165.4151.8303.40.811.34
-30265.9163.4308.90.861.33
-20408.8175.3314.20.911.33
-10605.2187.5319.20.961.32
0867.5200.0323.91.001.32
101208.2212.9328.21.041.31
201640.2226.2332.01.091.31
Table 2: Saturated Thermodynamic Properties of R-125. (Data derived from thermodynamic tables and equations of state).[8][9]
Condensing Temperature (°C)Evaporating Temperature (°C)Compressor Discharge Temp. (°C)Pressure RatioCoefficient of Performance (COP)
40055.84.13.12
40-1065.45.62.45
40-2075.97.71.91
30045.03.53.68
30-1054.24.82.89
30-2064.26.52.27
Table 3: Theoretical Performance of R-125 in a Standard Vapor-Compression Cycle. (Assumptions: Isentropic compression, saturated vapor at compressor inlet, saturated liquid at condenser outlet).

Safety Protocols

Working with R-125 requires strict adherence to safety procedures to mitigate risks associated with high-pressure gas and potential displacement of oxygen.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are mandatory at all times.

  • Hand Protection: Insulated gloves should be worn when handling refrigerant lines or cylinders to prevent frostbite from contact with liquid R-125.

  • Protective Clothing: A lab coat or other protective clothing is recommended to shield against accidental splashes.

Ventilation
  • All work with R-125 should be performed in a well-ventilated area.

  • In case of a significant leak, evacuate the area immediately. R-125 is heavier than air and can accumulate in low-lying areas, displacing oxygen and creating an asphyxiation hazard.[7]

Cylinder Handling and Storage
  • Store R-125 cylinders in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Cylinders must be secured in an upright position to prevent tipping.

  • Always use a cylinder cart for transport; do not drag or roll cylinders.

Leak Detection
  • Regularly inspect the cooling system for leaks.

  • Use an electronic leak detector specifically designed for HFC refrigerants.

  • A soap bubble solution can also be applied to joints and fittings to visually identify leaks.

Experimental Protocols

This section outlines the protocols for setting up a lab-scale cooling system with R-125 and evaluating its performance.

System Setup and Charging

A typical lab-scale vapor-compression cooling system consists of a compressor, condenser, expansion valve, and evaporator.

Diagram of a Lab-Scale Vapor Compression Cooling System Workflow

G Lab-Scale Vapor Compression Cooling System Workflow cluster_0 Refrigerant Charging cluster_1 Performance Evaluation Vacuum_Pump Vacuum Pump Manifold_Gauge Manifold Gauge Set Vacuum_Pump->Manifold_Gauge Evacuate System R125_Cylinder R-125 Cylinder R125_Cylinder->Manifold_Gauge Charge Refrigerant System Lab-Scale Cooling System Manifold_Gauge->System Compressor Compressor Condenser Condenser Compressor->Condenser High-Pressure, High-Temp Vapor Data_Acquisition Data Acquisition System Compressor->Data_Acquisition P_out, T_out, Power_in Expansion_Valve Expansion Valve Condenser->Expansion_Valve High-Pressure Liquid Condenser->Data_Acquisition T_out Evaporator Evaporator (Cooling Load) Expansion_Valve->Evaporator Low-Pressure, Low-Temp Liquid/Vapor Mix Expansion_Valve->Data_Acquisition P_in Evaporator->Compressor Low-Pressure Vapor Evaporator->Data_Acquisition P_in, T_in, T_out

Caption: Workflow for charging and evaluating a lab-scale cooling system.

Procedure:

  • System Evacuation: Before charging, the system must be evacuated to remove air and moisture. Connect a vacuum pump to the system via a manifold gauge set. Evacuate the system to a pressure of at least 500 microns and hold to ensure there are no leaks.

  • Refrigerant Charging: Connect the R-125 cylinder to the manifold gauge set. With the vacuum pump isolated, carefully introduce R-125 into the low-pressure side of the system. Charge the system with the appropriate amount of refrigerant as specified by the system designer or manufacturer. Use a digital refrigerant scale for accurate charging. Do not overfill the system.

  • Leak Check: After charging, perform a thorough leak check using an electronic leak detector.

Performance Evaluation Protocol

Objective: To determine the cooling capacity and Coefficient of Performance (COP) of the lab-scale cooling system using R-125.

Instrumentation:

  • Pressure transducers at the inlet and outlet of the compressor.

  • Thermocouples at the inlet and outlet of all major components (compressor, condenser, evaporator).

  • A power meter to measure the electrical consumption of the compressor.

  • A flow meter on the secondary fluid loop of the evaporator (e.g., water or a glycol solution).

Data Acquisition:

  • Utilize a data acquisition (DAQ) system to log all sensor readings at regular intervals (e.g., every 10 seconds).[10]

Experimental Procedure:

  • System Stabilization: Turn on the cooling system and allow it to reach a steady state, indicated by stable pressures and temperatures for at least 10-15 minutes.

  • Data Logging: Begin recording data from all sensors using the DAQ system.

  • Varying Load Conditions: If possible, vary the heat load on the evaporator and record data at different steady-state conditions.

Calculations:

  • Cooling Capacity (Q_evap):

    • Q_evap = ṁ_secondary * C_p_secondary * (T_secondary_in - T_secondary_out)

    • Where:

      • ṁ_secondary is the mass flow rate of the secondary fluid.

      • C_p_secondary is the specific heat capacity of the secondary fluid.

      • T_secondary_in and T_secondary_out are the inlet and outlet temperatures of the secondary fluid, respectively.

  • Compressor Work (W_comp):

    • This is the electrical power consumed by the compressor, measured by the power meter.

  • Coefficient of Performance (COP):

    • COP = Q_evap / W_comp

    • A higher COP indicates greater efficiency.[11]

Logical Relationship for Performance Calculation

G Performance Calculation Logic T_in Evaporator Fluid Inlet Temp (T_in) Q_evap Cooling Capacity (Q_evap) T_in->Q_evap T_out Evaporator Fluid Outlet Temp (T_out) T_out->Q_evap m_dot Evaporator Fluid Mass Flow Rate (ṁ) m_dot->Q_evap Cp Specific Heat of Fluid (Cp) Cp->Q_evap W_comp Compressor Power Input (W_comp) COP Coefficient of Performance (COP) W_comp->COP Q_evap->COP

Caption: Logical flow for calculating cooling capacity and COP.

Troubleshooting

IssuePotential CauseRecommended Action
Insufficient Cooling Low refrigerant chargeLeak check the system and recharge to the correct specifications.
Clogged filter-drier or expansion valveReplace the filter-drier. Clean or replace the expansion valve.
Inefficient compressorCheck compressor performance against manufacturer's specifications.
System Icing Up Low refrigerant chargeSee "Insufficient Cooling".
Restricted airflow over the evaporatorEnsure proper airflow and clean any obstructions.
High Compressor Discharge Pressure Restricted airflow over the condenserClean the condenser and ensure adequate ventilation.
Overcharged with refrigerantRecover excess refrigerant.
Non-condensables (air) in the systemRecover the refrigerant, evacuate the system, and recharge with pure R-125.
Table 4: Common Troubleshooting Scenarios for Lab-Scale Cooling Systems. [2][8][12]

Refrigerant Recovery and Disposal

Due to the high GWP of R-125, it is imperative that the refrigerant is not released into the atmosphere.

Diagram of Refrigerant Recovery Process

G Refrigerant Recovery Process System Lab-Scale Cooling System Recovery_Machine Refrigerant Recovery Machine System->Recovery_Machine Connect hoses Recovery_Cylinder Approved Recovery Cylinder Recovery_Machine->Recovery_Cylinder Transfer refrigerant

Caption: Simplified refrigerant recovery workflow.

Protocol:

  • Use a dedicated, EPA-approved recovery machine.

  • Connect the recovery machine to the lab-scale cooling system and an approved, empty recovery cylinder.

  • Follow the recovery machine manufacturer's instructions to transfer the R-125 from the system to the recovery cylinder.

  • Do not mix different refrigerants in the same recovery cylinder.

  • Label the recovery cylinder clearly with the type and amount of refrigerant it contains.

  • Arrange for the disposal of the recovered refrigerant through a certified refrigerant reclamation facility.

By following these application notes and protocols, researchers can safely and effectively utilize this compound (R-125) in their lab-scale cooling systems to achieve precise temperature control for their experiments.

References

Application Notes and Protocols for Pentafluoroethane (HFC-125) as a Fire Suppression Agent in Enclosed Spaces

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentafluoroethane, also known as HFC-125, is a hydrofluorocarbon (CF3CHF2) utilized as a clean agent fire suppressant.[1][2] It is a colorless, odorless, and electrically non-conductive gas that leaves no residue, making it suitable for protecting high-value assets in enclosed spaces where water-based systems would be damaging, such as in laboratories, data centers, and medical facilities.[1][3] HFC-125 is recognized as a clean agent in NFPA 2001, the standard for Clean Agent Fire Extinguishing Systems.[4] This document provides detailed application notes, protocols, and safety considerations for researchers, scientists, and drug development professionals regarding the use of HFC-125.

Mechanism of Fire Suppression

This compound extinguishes fires through a combination of physical and chemical mechanisms. The primary mechanism is heat absorption at the molecular level.[1][2][5] Upon discharge, the agent rapidly transitions from a liquid to a vapor, absorbing a significant amount of heat energy from the fire, which lowers the temperature below the point necessary to sustain combustion.[5][6] Additionally, HFC-125 releases free radicals that chemically interfere with the chain reaction of the combustion process.[1][2] Unlike some other agents, HFC-125 does not primarily displace oxygen to extinguish a fire.[3][5]

cluster_fire Fire Tetrahedron cluster_suppression HFC-125 Suppression Fuel Fuel Oxygen Oxygen Heat Heat ChainReaction Chain Reaction HFC125 This compound (HFC-125) HeatAbsorption Heat Absorption HFC125->HeatAbsorption Physical Action FreeRadical Free Radical Interference HFC125->FreeRadical Chemical Action HeatAbsorption->Heat Removes Heat FreeRadical->ChainReaction Interrupts Chain Reaction

Figure 1: Fire Suppression Mechanism of HFC-125.

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties of this compound (HFC-125)
PropertyValue
Chemical Formula C2HF5[1]
Molecular Weight 120.02 g/mol [3][5]
Appearance Colorless gas[1][3]
Odor Faint, almost imperceptible[1][3]
Boiling Point (1 atm) -48.5 °C (-55.3 °F)[1][5]
Freezing Point -103.0 °C (-153.4 °F)[1][5]
Vapor Pressure (at 25°C) 1414.05 kPa[1]
Ozone Depletion Potential (ODP) 0[1][3]
Global Warming Potential (GWP, 100-yr) 3500[4]
Atmospheric Lifetime 29 years[1]
Table 2: Fire Suppression Concentrations for this compound (HFC-125)
Hazard ClassFuel TypeMinimum Design Concentration (% by volume)Standard
Class A Normal Combustibles (Surface Fires)8.0%NFPA 2001[3]
Class A Normal Combustibles (Surface Fires)8.7%ISO 14520[3]
Class B Flammable Liquids (e.g., Heptane)Varies by fuel; determined by cup burner method plus a safety factor.[7]NFPA 2001[7]
Class C Energized Electrical Equipment8.0% - 13% (Typical)[4]General Application[4]
Table 3: Toxicological Data for this compound (HFC-125)
ParameterValueDescription
No-Observed-Adverse-Effect Level (NOAEL) 7.5% v/v[4]The highest concentration at which no adverse physiological or toxicological effects have been observed.[8]
Lowest-Observed-Adverse-Effect Level (LOAEL) 10% v/v[4]The lowest concentration at which adverse physiological or toxicological effects have been observed.[8]
Lethal Concentration, 50% (LC50) > 700,000 ppm (>70% v/v)[3]The concentration of the agent in the air that is estimated to be fatal to 50% of an experimental animal population.
Maximum Human Exposure (Normally Occupied Space) 5 minutes (for concentrations 8.0% to 11.5%)[5]Maximum recommended exposure duration for personnel in an area after agent discharge.

Experimental Protocols

Protocol 1: Determination of Fire Extinguishing Concentration using the Cup Burner Method

The cup burner method is a standardized laboratory procedure for determining the minimum extinguishing concentration (MEC) of a gaseous fire suppression agent for Class B flammable liquid fuels.[7][9]

Objective: To determine the volumetric concentration of HFC-125 required to extinguish a diffusion flame of a specific liquid fuel under controlled conditions.

Apparatus:

  • A glass chimney.

  • A fuel cup (typically stainless steel or glass) centered within the chimney.[10]

  • A fuel reservoir and delivery system to maintain a constant fuel level.[10]

  • Mass flow controllers for precise measurement and control of air and HFC-125 flow rates.

  • Mixing chamber to ensure a homogenous mixture of air and agent.

  • Ignition source.

  • Oxygen analyzer to confirm agent concentration.[11]

Procedure:

  • Setup: Assemble the cup burner apparatus. Fill the fuel reservoir with the test fuel (e.g., n-heptane).

  • Air Flow Establishment: Initiate a steady, measured flow of air through the chimney (typically 30-40 L/min).[12]

  • Ignition: Ignite the fuel in the cup and allow the flame to stabilize.

  • Agent Introduction: Gradually introduce HFC-125 into the air stream. The agent concentration is increased incrementally.[11]

  • Observation: Observe the flame for extinguishment. The point of extinguishment is when the flame is completely out.

  • Concentration Calculation: Record the flow rates of air and HFC-125 at the point of extinguishment. Calculate the minimum extinguishing concentration (MEC) as a volume percentage.

  • Replication: Repeat the procedure multiple times (typically 5-10) to ensure reproducibility and calculate an average MEC.[9]

cluster_setup Setup Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Assemble Apparatus B Fill Fuel Reservoir A->B C Establish Air Flow B->C D Ignite Fuel & Stabilize Flame C->D E Introduce HFC-125 D->E F Increase Agent Concentration E->F G Observe for Extinguishment F->G H Record Flow Rates G->H I Calculate MEC H->I J Repeat for Reproducibility I->J

Figure 2: Experimental Workflow for the Cup Burner Method.
Protocol 2: Analysis of Thermal Decomposition Products

At high temperatures, HFC-125 will decompose to produce hazardous substances, most notably hydrogen fluoride (HF).[1][13] The amount of HF produced is proportional to the fire size and the duration of the agent's interaction with the flame.[13][14][15]

Objective: To identify and quantify the thermal decomposition products of HFC-125 when exposed to a fire.

Methodology:

  • Controlled Fire Scenario: A fire of a specific size and fuel type (e.g., n-heptane pool fire) is initiated within a confined test chamber.[16]

  • Agent Discharge: A predetermined concentration of HFC-125 is discharged into the chamber to extinguish the fire.

  • Gas Sampling: During and after extinguishment, gas samples are collected from the chamber atmosphere.

  • Analytical Techniques:

    • Ion Chromatography (IC): Used to quantify the concentration of inorganic acid gases, primarily hydrogen fluoride (HF).[13][14]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify other potential organic decomposition byproducts.[13][14][15]

  • Data Analysis: The concentrations of identified decomposition products are analyzed in relation to fire size, agent concentration, and discharge time.

Application and Safety Protocols in Enclosed Spaces

The deployment of HFC-125 systems requires careful consideration of the enclosure's characteristics and the potential hazards.

Pre-Deployment Considerations:

  • Enclosure Integrity: The protected space must be sufficiently sealed to maintain the design concentration of HFC-125 for a minimum of 10 minutes to prevent re-ignition.[4] An enclosure integrity test should be performed.

  • Ventilation: The system design must account for the shutdown of ventilation systems and the closing of dampers and doors prior to agent discharge to ensure the concentration is achieved and maintained.[4]

  • Concentration vs. Safety: For normally occupied spaces, the design concentration should ideally be below the NOAEL of 7.5%.[4] If the required concentration for the specific hazard exceeds the NOAEL, additional life safety measures, such as pre-discharge alarms and time delays for evacuation, are mandatory.[2]

Post-Discharge Protocol:

  • Do Not Enter: Personnel should not re-enter the space immediately after a discharge.

  • Atmospheric Testing: The atmosphere must be tested for residual agent concentration, oxygen levels, and the presence of toxic decomposition products like hydrogen fluoride.[1]

  • Ventilation: The space must be thoroughly ventilated to remove the agent and any byproducts before it is deemed safe for re-entry.

  • Decontamination: In the event of a fire, the acidic byproducts (like HF) can be corrosive. Equipment should be inspected for potential damage and decontaminated if necessary.[4]

Start Hazard Identified DesignConc Calculate Design Concentration (C) Start->DesignConc IsOccupied Normally Occupied Space? CompareNOAEL C > NOAEL (7.5%)? IsOccupied->CompareNOAEL Yes NoExtraMeasures Standard Installation IsOccupied->NoExtraMeasures No DesignConc->IsOccupied SafetyMeasures Implement Evacuation Alarms & Time Delays CompareNOAEL->SafetyMeasures Yes CompareNOAEL->NoExtraMeasures No EnclosureTest Perform Enclosure Integrity Test SafetyMeasures->EnclosureTest NoExtraMeasures->EnclosureTest InstallSystem Install HFC-125 System EnclosureTest->InstallSystem End System Ready InstallSystem->End

Figure 3: Logic Diagram for Safe HFC-125 System Deployment.

References

Application Note: Methodologies for Conducting Chemical Reactions in Pentafluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentafluoroethane (C₂HF₅), also known as HFC-125, is a hydrofluorocarbon characterized by its non-flammability, low toxicity, and status as a gas at standard temperature and pressure.[1][2] It is shipped and handled as a liquefied gas under its own vapor pressure.[1][3] While predominantly used as a refrigerant and fire suppression agent, its unique physical properties—low boiling point (-48.5 °C), high density as a liquid, and solubility in organic solvents—make it a specialized solvent for certain chemical reactions, particularly those requiring low temperatures or high pressures.[2][4][5][6] This document provides a detailed overview of the experimental setup, safety protocols, and general procedures for utilizing this compound as a reaction solvent.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is critical for its safe and effective use as a solvent. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₂HF₅[2]
Molecular Weight 120.02 g/mol [1]
Boiling Point -48.1 °C to -48.5 °C[4][5]
Melting Point -103 °C[5][7]
Liquid Density 1.23 g/cm³ at 20 °C[4]
Vapor Pressure 9501 mm Hg (12.67 bar) at 25 °C[4]
Water Solubility 0.43 g/L at 25 °C (Low)[1]
Organic Solvent Solubility Soluble in many organic solvents[2]
Flammability Non-flammable gas[1][2]
Global Warming Potential (100-yr) 3500[4]

Safety Protocols and Handling

Due to its high vapor pressure and potential to displace oxygen, stringent safety measures are mandatory when working with this compound.[4][8] Contact with the liquefied gas can cause severe frostbite.[1][7]

Mandatory Safety Precautions:

  • Ventilation: All work must be conducted in a well-ventilated laboratory or a chemical fume hood.[5][8] Systems under pressure should be regularly checked for leaks.[8]

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or chemical splash goggles.[5]

    • Use thermally insulated gloves when handling cylinders or lines containing the liquefied gas to prevent frostbite.[9][10]

    • A lab coat is required.

  • Pressure Safety:

    • Use only equipment, reactors, and tubing rated for the high pressures exerted by this compound.[10]

    • Ensure high-pressure reactors are equipped with a calibrated pressure relief valve and a rupture disc.[11][12]

    • Never heat a sealed container of this compound, as it may rupture violently.[4][8][13]

  • Oxygen Displacement: As this compound is heavier than air, it can accumulate in low-lying areas and displace oxygen, leading to a risk of asphyxiation.[4][5][14] Ensure adequate ventilation, especially in confined spaces.[5]

  • Emergency Equipment: An emergency eye wash station and safety shower must be immediately accessible.[8]

  • Material Compatibility: this compound may be incompatible with strong oxidizing agents, strong reducing agents, and alkali metals.[13][15]

Experimental Setup and Workflow

Reactions in this compound must be performed in a closed system capable of withstanding high pressures and low temperatures. A high-pressure stainless steel or Hastelloy reactor is the primary piece of equipment.[11][16]

G Experimental Workflow for Reactions in this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Reactor Assembly & Leak Test B Add Reactants & Stir Bar A->B D Purge with Inert Gas (N2/Ar) C Seal Reactor B->C C->D E Cool Reactor (e.g., -78°C) D->E I Cool Reactor F Condense this compound E->F G Warm to Reaction Temperature F->G H Monitor Pressure & Temperature G->H H->I J Safely Vent this compound I->J K Dissolve Residue & Isolate Product J->K L Product Analysis (GC, NMR, etc.) K->L

Caption: General experimental workflow diagram.

Detailed Experimental Protocol

This protocol describes a general procedure for conducting a chemical reaction using this compound as the solvent in a 100 mL high-pressure reactor.

Materials and Equipment:

  • High-pressure reactor (e.g., Parr, Berghof, UOSlab) with magnetic stirring, pressure gauge, thermocouple, inlet/outlet valves, and rupture disc.[11][16][17]

  • Cylinder of this compound with a regulator.

  • Inert gas supply (Nitrogen or Argon).

  • Cooling bath (e.g., dry ice/acetone or cryocooler).

  • Standard laboratory glassware.

  • Reactants and other necessary reagents.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor vessel and all internal components are clean and dry.

    • Add the solid/liquid reactants and a magnetic stir bar to the reactor vessel.

    • Assemble and securely seal the reactor according to the manufacturer's instructions.

    • Perform a low-pressure leak test with an inert gas.

  • Purging and Solvent Addition:

    • Connect the reactor inlet to a vacuum/inert gas manifold. Purge the sealed reactor by evacuating and backfilling with inert gas three times to remove atmospheric oxygen and moisture.

    • Place the sealed reactor in a cooling bath and cool to approximately -78 °C.

    • Connect the this compound cylinder to the reactor's inlet valve via pressure-rated tubing.

    • Carefully open the valves to allow gaseous this compound to flow into the cold reactor, where it will condense into a liquid. The amount of solvent added can be determined by mass (placing the reactor on a balance) or by monitoring the pressure drop in the cylinder.

    • Once the desired amount of solvent is added, close all valves.

  • Reaction Execution:

    • Remove the reactor from the cooling bath and place it on a magnetic stir plate, which may also have heating capabilities.

    • Begin stirring and allow the reactor to warm to the desired reaction temperature.

    • Monitor the internal temperature and pressure throughout the reaction. The pressure will increase significantly as the reactor warms. Do not exceed the maximum allowable working pressure (MAWP) of the reactor.

  • Reaction Work-up and Product Isolation:

    • Upon completion, cool the reactor to below the boiling point of this compound (e.g., in a -78 °C bath) to reduce the internal pressure.

    • Attach the outlet valve to a ventilation line or a scrubbing system (e.g., a basic solution to neutralize any acidic byproducts like HF that could form from decomposition at high temperatures).[6]

    • Slowly and carefully open the outlet valve to vent the gaseous this compound.

    • Once the reactor has reached atmospheric pressure, allow it to warm to room temperature.

    • Open the reactor in the fume hood, retrieve the stir bar, and dissolve the crude product residue in a suitable organic solvent for subsequent purification and analysis.

Example Application: SₙAr Reaction

This compound can serve as a solvent for various organic transformations. Below is a hypothetical example of a nucleophilic aromatic substitution (SₙAr) reaction, with plausible quantitative data.

Reaction: Fluoronitrobenzene + Piperidine → N-(p-nitrophenyl)piperidine

ParameterValue
Reactor Volume 100 mL
Fluoronitrobenzene 5.0 mmol
Piperidine 6.0 mmol
This compound ~30 mL
Reaction Temperature 80 °C
Reaction Time 12 hours
Max Pressure Observed ~45 bar
Isolated Yield 92%
Purity (by GC) >98%

Logical Diagram for Safety Checks

A systematic approach to safety is paramount. The following diagram outlines the logical flow of safety checks before and during an experiment.

G Logical Flow for Safety Procedures start Start Experiment ppe Verify Proper PPE is Worn (Goggles, Insulated Gloves) start->ppe vent Confirm Fume Hood Operation ppe->vent reactor_check Inspect Reactor Seals & Safety Disc vent->reactor_check leak_test Perform Pressure Leak Test reactor_check->leak_test run_op Proceed with Reaction Protocol leak_test->run_op monitor Continuously Monitor Pressure & Temperature run_op->monitor check Parameters within Safe Limits? monitor->check continue_op Continue Monitoring check->continue_op Yes emergency EMERGENCY SHUTDOWN (Cool & Vent Safely) check->emergency No continue_op->monitor

Caption: Logical flow diagram for safety checks.

References

Application Note: Gas Chromatography Methods for the Purity Analysis of Pentafluoroethane (HFC-125)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentafluoroethane (C₂HF₅), also known as HFC-125 or R-125, is a hydrofluorocarbon used extensively as a refrigerant, often in blends like R-410A, and as a fire suppression agent in clean agent systems.[1] Given its applications, ensuring the purity of HFC-125 is critical for performance, safety, and compliance with industry standards. Impurities, which can include other hydrofluorocarbons, residual reactants, or fixed gases like air, can adversely affect the thermodynamic properties of the refrigerant and the efficacy of the fire suppressant.

Gas chromatography (GC) is the standard analytical technique for determining the purity of HFC-125 and quantifying its impurities.[2][3] This application note provides detailed protocols for the analysis of HFC-125 purity using gas chromatography with Thermal Conductivity Detection (TCD) and Flame Ionization Detection (FID).

Experimental Protocols

Two primary methods are presented: one for the determination of overall purity and organic impurities from the liquid phase, and a second for the quantification of fixed, non-condensable gases from the vapor phase.

Protocol 1: Purity and Organic Impurity Analysis

This method is designed to separate HFC-125 from other similar volatile organic impurities. A Flame Ionization Detector (FID) is often suitable for carbon-containing impurities, while a Thermal Conductivity Detector (TCD) can be used for overall purity assessment where response factors are similar.

Methodology

  • Instrument Setup: Configure the gas chromatograph according to the parameters outlined in Table 1.

  • Sample Introduction: A gas sampling valve is used to introduce a precise volume of the sample into the GC inlet. The sample is taken from the liquid phase of the this compound container.

  • Data Acquisition: Initiate the GC run and record the chromatogram. The area of each peak is integrated by the chromatography data system.

  • Calculation: The purity of this compound is typically calculated using the area normalization method, where the area of the HFC-125 peak is divided by the total area of all peaks.[4]

Data Presentation

The instrumental conditions for this analysis are summarized in Table 1.

Parameter Condition
Instrument Gas Chromatograph with TCD or FID
Column Capillary Column (e.g., 60 m x 0.32 mm, polydimethylsiloxane stationary phase) or suitable packed column[4][5]
Injector Temperature 120 °C[4]
Oven Temperature 60 °C (Isothermal)[4]
Detector TCD or FID
Detector Temperature 250 °C (FID) or 200 °C (TCD)[2][4]
Carrier Gas Helium, Chromatographic Grade[2]
Flow Rate 1.1 mL/min[4]
Sample Size 0.1 mL via Gas Sampling Valve[4]
Table 1: GC Instrument Conditions for Purity Analysis.
Protocol 2: Analysis of Fixed Gases in the Vapor Phase

This protocol is specifically for determining the concentration of fixed (non-condensable) gases, such as air (Oxygen and Nitrogen), in the vapor phase of an HFC-125 container.[2] A Thermal Conductivity Detector (TCD) is required for this analysis as it can detect permanent gases.

Methodology

  • Instrument Setup: Configure the gas chromatograph according to the parameters in Table 2, based on ASTM D6231 guidelines.[2]

  • Sample Introduction: Carefully take a sample from the vapor space of the container using a gas-tight syringe or a gas sampling valve to avoid atmospheric contamination.

  • Data Acquisition: Start the GC run. Fixed gases like Nitrogen and Oxygen will elute very early in the chromatogram, typically before the HFC-125 peak.[2]

  • Quantification: Use a calibration gas standard containing known concentrations of oxygen and nitrogen in helium to quantify the amount of air in the sample.[2] The concentration of air should not exceed 1.5% by volume.[2]

Data Presentation

The instrumental conditions for fixed gas analysis are summarized in Table 2.

Parameter Condition
Instrument Gas Chromatograph with Thermal Conductivity Detector (TCD)[2]
Column Packed Column (e.g., 30 to 60 mesh 13X molecular sieve)[2]
Injector Temperature 200 °C[2]
Oven Temperature 100 °C[2]
Detector Thermal Conductivity Detector (TCD)[2]
Detector Temperature 200 °C[2]
Carrier Gas Helium, Chromatographic Grade[2]
Flow Rate Controlled to achieve separation
Sample Size 1 mL via Gas Sampling Valve[2]
Table 2: GC Instrument Conditions for Fixed Gas Analysis.

An example of how results can be tabulated is shown below. Retention times are illustrative.

Peak ID Retention Time (min) Peak Area Area %
Air (O₂, N₂)0.415,0000.5
This compound (HFC-125)2.82,970,00099.0
Other HFCs/ImpuritiesVariable15,0000.5
Total 3,000,000 100.0
Table 3: Example Chromatographic Data and Purity Calculation.

Experimental Workflow

The logical flow of the analytical process, from sample handling to the final purity determination, is illustrated in the diagram below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_report Reporting Sample Obtain HFC-125 Sample Vapor Vapor Phase Sampling (for Fixed Gas Analysis) Sample->Vapor Liquid Liquid Phase Sampling (for Purity Analysis) Sample->Liquid Injection Inject Sample via Gas Sampling Valve Vapor->Injection Liquid->Injection Separation Chromatographic Separation in GC Column Injection->Separation Detection Signal Detection (TCD or FID) Separation->Detection Acquisition Data Acquisition & Integration of Peaks Detection->Acquisition Quantification Peak Identification & Quantification Acquisition->Quantification Calculation Purity Calculation (Area Normalization) Quantification->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HFC-125 Purity Analysis by GC.

Conclusion

The gas chromatography methods detailed in this note provide robust and reliable protocols for the purity assessment of this compound. By employing the appropriate column and detector (TCD for fixed gases, TCD or FID for general purity), researchers and quality control professionals can accurately quantify HFC-125 and ensure it meets the stringent purity requirements for its intended applications. Adherence to standardized methods, such as those published by ASTM, is recommended for regulatory compliance and consistency.

References

Application Notes and Protocols for Safe Handling and Storage of HFC-125 Gas Cylinders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and storage of HFC-125 (pentafluoroethane) gas cylinders in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and prevent accidents.

Properties and Hazards of HFC-125

HFC-125 is a colorless, odorless, liquefied compressed gas.[1] While it is non-flammable and has low toxicity, it presents specific hazards that must be managed appropriately.[2]

Table 1: Physical and Chemical Properties of HFC-125

PropertyValue
Chemical NameThis compound
Chemical FormulaCHF₂CF₃
Molecular Weight120.02 g/mol
Boiling Point-48.1 °C (-54.6 °F)
Vapor Pressure12.1 bar (175.5 psi) at 21.1 °C (70 °F)
Gas Density4.98 kg/m ³ at 25°C (77°F)
OdorSlightly ether-like
FlammabilityNon-flammable

Table 2: Key Hazards Associated with HFC-125

HazardDescription
Asphyxiation As a gas heavier than air, HFC-125 can displace oxygen in poorly ventilated or confined spaces, leading to dizziness, loss of consciousness, and potentially death.[3]
Frostbite Contact with the liquid form or rapidly expanding gas can cause severe frostbite.[4][5]
High Pressure Gas cylinders are under high pressure and can become dangerous projectiles if damaged or mishandled.[6]
Thermal Decomposition Exposure to high temperatures or fire can cause HFC-125 to decompose into hazardous substances, including hydrogen fluoride.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling HFC-125 gas cylinders.

Table 3: Recommended Personal Protective Equipment

PPE CategorySpecific ItemsPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.[7][8]To protect eyes from gas or liquid splashes.
Hand Protection Insulated, cryogenic gloves when handling liquid or connecting/disconnecting cylinders.[9]To prevent frostbite from contact with liquefied gas.
Body Protection Lab coat or coveralls.To provide a barrier against accidental splashes.
Foot Protection Closed-toe shoes, preferably safety shoes with steel toes.[10]To protect feet from falling cylinders or other equipment.
Respiratory Protection A self-contained breathing apparatus (SCBA) should be available for emergency situations involving a significant leak in a confined space.[5][11]To provide breathable air in an oxygen-deficient atmosphere.

Cylinder Handling and Transport Protocol

Proper handling and transport are crucial to prevent cylinder damage and accidental release.

Experimental Protocol: Cylinder Transportation

  • Inspect the Cylinder: Before moving, visually inspect the cylinder for any signs of damage, such as dents, rust, or gouges.[6] Ensure the valve protection cap is securely in place.

  • Use a Cylinder Cart: Always use a cylinder cart or trolley specifically designed for moving gas cylinders.[6][12]

  • Secure the Cylinder: Secure the cylinder to the cart with a chain or strap to prevent it from falling.[12][13]

  • Avoid Rough Handling: Never roll, drag, or drop a cylinder.[6][7]

  • Valve Protection: Keep the valve protection cap on at all times during transport.[12]

Cylinder Storage Protocol

Proper storage of HFC-125 gas cylinders is essential for maintaining a safe laboratory environment.

Experimental Protocol: Cylinder Storage

  • Designated Storage Area: Store cylinders in a designated, well-ventilated, and dry location.[6][14] The storage area should be away from heat sources, direct sunlight, and combustible materials.[6][15]

  • Upright and Secured: Cylinders must be stored in an upright position and secured to a wall or a sturdy support with chains or straps to prevent tipping.[12][13][16]

  • Segregation: Separate full and empty cylinders.[17]

  • Temperature Limits: Do not store cylinders in areas where the temperature may exceed 52°C (125°F).[6][15]

  • Clear Labeling: Ensure all cylinders are clearly labeled with their contents.[6]

Emergency Procedures

In the event of a leak or accidental release, follow these procedures.

Experimental Protocol: Emergency Response to a Leak

  • Evacuate the Area: If a significant leak is detected, evacuate all personnel from the immediate area.

  • Ventilate the Space: If it is safe to do so, increase ventilation to the area to disperse the gas.

  • Isolate the Leak: If trained and equipped with the proper PPE (including SCBA if necessary), attempt to close the cylinder valve to stop the leak.[11][18]

  • Seek Fresh Air: If you have been exposed to HFC-125, immediately move to an area with fresh air.[4][5]

  • First Aid for Frostbite: In case of skin contact with liquid HFC-125, thaw the affected area with lukewarm water. Do not rub the affected area. Seek immediate medical attention.[4][5]

  • Notify Emergency Services: For large or uncontrollable leaks, or if there is a fire, contact your institution's emergency response team and the local fire department.[5]

Visualizations

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Transport Transport cluster_Storage Storage cluster_Use In Use A Don Appropriate PPE B Inspect Cylinder for Damage A->B C Use Cylinder Cart B->C If transport is needed D Secure Cylinder on Cart C->D E Move to Designated Area D->E F Store Upright and Secured E->F G Ensure Proper Ventilation F->G H Segregate Full/Empty Cylinders G->H I Connect Regulator Securely H->I When ready for use J Open Valve Slowly I->J K Close Valve When Not in Use J->K

Caption: Workflow for Safe Handling of HFC-125 Cylinders.

Emergency_Response_Protocol Start Leak Detected Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Increase Ventilation (if safe) Evacuate->Ventilate Assess Is Leak Controllable? Ventilate->Assess Isolate Close Cylinder Valve (if trained and equipped) Assess->Isolate Yes Notify Notify Emergency Services and Supervisor Assess->Notify No Secure Secure the Area Isolate->Secure FirstAid Provide First Aid (Move to fresh air, treat frostbite) Notify->FirstAid FirstAid->Secure

Caption: Emergency Response Protocol for an HFC-125 Leak.

References

Application of Pentafluoroethane in Specialty Polymer Foaming: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pentafluoroethane, also known as HFC-125, is a hydrofluorocarbon that has found niche applications as a physical blowing agent in the production of specialty polymer foams. While its primary uses are as a refrigerant and a fire suppression agent, its distinct physical properties make it a candidate for creating cellular structures in various polymers.[1] However, it is important to note that the use of HFC-125 in foam applications is considered minor compared to other HFCs like HFC-134a and HFC-245fa. Furthermore, due to its high Global Warming Potential (GWP), its use is increasingly restricted by environmental regulations.[2][3][4][5][6]

The primary function of this compound in polymer foaming is to act as a source of gas to expand the polymer matrix, creating a foam structure. This process is typically carried out under heat and pressure, where HFC-125, dissolved in the molten polymer, vaporizes and expands upon a drop in pressure, leading to the formation of cells within the polymer.

Key Characteristics of this compound as a Blowing Agent:

  • Non-flammable: This property enhances the safety of the foaming process, particularly when compared to hydrocarbon blowing agents.

  • Low Toxicity: HFC-125 exhibits low toxicity, which is a crucial consideration in the development of materials for various applications.

  • Chemical Inertness: Its relative inertness prevents unwanted reactions with the polymer matrix, ensuring the stability and integrity of the final foamed product.

  • Gas-Phase Thermal Conductivity: The thermal conductivity of the blowing agent retained within the foam cells can influence the overall insulating properties of the material.

While theoretically applicable to a range of specialty polymers, including styrenic and ethylenic polymers, the practical application of HFC-125 is not widespread.[1] The preference for other HFCs often stems from factors such as their boiling points, solubility in specific polymers, and lower GWPs.

Regulatory Context:

The use of HFCs, including this compound, as foam blowing agents is subject to global phase-downs due to their high GWP. Regulations, such as those implemented by the U.S. Environmental Protection Agency (EPA), are progressively restricting the use of high-GWP HFCs in foam manufacturing.[2][4][5][6] This regulatory landscape is a significant driver for research into and adoption of low-GWP alternatives, such as hydrofluoroolefins (HFOs).

Quantitative Data

Due to the limited specific data available for this compound in specialty polymer foaming, the following tables provide the physical properties of HFC-125 relevant to its function as a blowing agent and a comparison with other common HFC blowing agents.

Table 1: Physical Properties of this compound (HFC-125)

PropertyValue
Chemical FormulaC₂HF₅
Molar Mass120.02 g/mol
Boiling Point-48.5 °C
Vapor Pressure (at 21.1 °C)1206 kPa
Liquid Density (at 21.1 °C)1245 kg/m ³
Gas-Phase Thermal Conductivity (at 25°C)13.7 mW/m·K
Global Warming Potential (100-year)3500
Ozone Depletion Potential0

Table 2: Comparison of HFC Blowing Agents

Blowing AgentChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)GWP (100-year)
HFC-125 C₂HF₅ 120.02 -48.5 3500
HFC-134aC₂H₂F₄102.03-26.31430
HFC-245faC₃H₃F₅O134.0515.31030
HFC-365mfcC₄H₅F₅148.0740.2794

Experimental Protocols

The following is a generalized protocol for the physical foam extrusion of a specialty thermoplastic polymer using a hydrofluorocarbon blowing agent like this compound. This protocol should be adapted and optimized for the specific polymer and desired foam characteristics.

Objective: To produce a closed-cell specialty polymer foam using HFC-125 as a physical blowing agent via extrusion.

Materials and Equipment:

  • Specialty thermoplastic polymer pellets (e.g., a specific grade of polystyrene, polyethylene, or other engineering plastic)

  • This compound (HFC-125)

  • Single-screw or twin-screw extruder equipped with a high-pressure gas injection system

  • Temperature and pressure controllers and sensors

  • Die (e.g., annular or slit die)

  • Downstream cooling and shaping equipment

  • Analytical equipment for foam characterization (e.g., scanning electron microscope for cell morphology, densitometer for foam density)

Protocol:

  • Polymer Preparation: Dry the specialty polymer pellets according to the manufacturer's specifications to remove any moisture, which can negatively affect the foaming process.

  • Extruder Setup:

    • Set the temperature profile of the extruder zones to ensure the polymer is fully melted and has the appropriate viscosity for gas dissolution. The temperature should be high enough to melt the polymer but not cause its degradation.

    • Calibrate the HFC-125 injection system to accurately control the flow rate of the blowing agent.

  • Polymer Melting and Gas Injection:

    • Feed the dried polymer pellets into the extruder.

    • As the polymer melts and is conveyed along the screw, inject a precise amount of HFC-125 into the molten polymer under high pressure. The pressure must be maintained above the vapor pressure of HFC-125 at the melt temperature to ensure it dissolves in the polymer and does not prematurely expand. The typical concentration of the blowing agent can range from 2% to 15% by weight, depending on the desired foam density.

  • Mixing and Homogenization:

    • The extruder screw is designed to thoroughly mix the HFC-125 with the molten polymer, creating a homogeneous single-phase solution.

  • Cooling and Pressure Maintenance:

    • The polymer-gas solution is then cooled in the latter zones of the extruder to increase its viscosity and melt strength. This is crucial for trapping the expanding gas and forming a stable cell structure.

    • High pressure is maintained throughout this stage to keep the HFC-125 dissolved.

  • Extrusion and Foaming:

    • The cooled, pressurized polymer-gas solution is forced through a die.

    • The rapid pressure drop as the material exits the die causes the dissolved HFC-125 to nucleate and expand, forming the cellular foam structure.

  • Shaping and Cooling:

    • The extruded foam is then cooled and shaped using downstream equipment (e.g., sizing plates, rollers).

  • Characterization:

    • The resulting foam is analyzed for its density, cell size, cell size distribution, and mechanical properties.

Visualizations

Experimental_Workflow Experimental Workflow for Specialty Polymer Foaming with HFC-125 cluster_prep Preparation cluster_process Foaming Process cluster_post Post-Processing & Analysis polymer_prep Polymer Pellet Drying melting Polymer Melting polymer_prep->melting extruder_setup Extruder Setup extruder_setup->melting injection HFC-125 Injection (High Pressure) melting->injection mixing Homogeneous Solution Formation injection->mixing cooling Melt Cooling & Viscosity Increase mixing->cooling extrusion Extrusion through Die (Pressure Drop & Foaming) cooling->extrusion shaping Foam Shaping & Cooling extrusion->shaping characterization Foam Characterization (Density, Cell Structure) shaping->characterization

Caption: A flowchart of the physical foaming process using HFC-125.

Logical_Relationship Key Parameters Influencing Foam Structure temp Melt Temperature viscosity Polymer Melt Viscosity temp->viscosity pressure Pressure Drop Rate nucleation Cell Nucleation pressure->nucleation concentration HFC-125 Concentration concentration->nucleation viscosity->nucleation growth Cell Growth viscosity->growth nucleation->growth density Foam Density growth->density cell_size Cell Size growth->cell_size

Caption: Interplay of key parameters in the foaming process.

References

Application Notes and Protocols for Testing the Fire Extinguishing Efficacy of HFC-125

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the fire extinguishing efficacy of HFC-125 (Pentafluoroethane). The methodologies described are based on internationally recognized standards, including NFPA 2001 and ISO 14520, to ensure accuracy and reproducibility of results.

Introduction

HFC-125 is a hydrofluorocarbon (HFC) compound utilized as a clean agent fire suppressant. Its effectiveness lies in a combination of physical and chemical mechanisms to extinguish fires without leaving a residue, making it suitable for protecting sensitive equipment and in occupied spaces. Rigorous testing is essential to determine its minimum extinguishing concentrations (MEC) and to ensure its performance in various fire scenarios.

Key Experimental Protocols

Two primary methods are employed to evaluate the fire extinguishing efficacy of HFC-125: the cup burner method for determining the MEC and full-scale fire tests to assess performance under realistic conditions.

Protocol for Determination of Minimum Extinguishing Concentration (MEC) using the Cup Burner Method

The cup burner apparatus is the standard for determining the MEC of gaseous extinguishing agents for flammable liquid (Class B) fires.[1][2]

Objective: To determine the lowest concentration of HFC-125 in air that will extinguish a flame of a specific fuel.

Apparatus:

  • Cup burner apparatus, typically constructed of glass.

  • Fuel cup.

  • Flowmeters for air and HFC-125.

  • Fuel source (e.g., n-heptane).

  • Mixing chamber.

Procedure:

  • Fill the fuel cup with the selected liquid fuel (n-heptane is a standard reference fuel).[1]

  • Ignite the fuel to create a stable flame.

  • Establish a consistent flow of air through the chimney of the cup burner.

  • Gradually introduce HFC-125 into the air stream, ensuring thorough mixing.

  • Continuously increase the concentration of HFC-125 until the flame is completely extinguished.[1][3]

  • Record the flow rates of both air and HFC-125 at the point of extinguishment.

  • Calculate the volumetric concentration of HFC-125 in the air mixture. This concentration is the MEC.

  • Repeat the experiment a minimum of five times to ensure reproducibility and calculate the average MEC.[1]

Protocol for Full-Scale Fire Testing

Full-scale tests are designed to evaluate the performance of an HFC-125 total flooding system in a realistic enclosure and against specific fire classes (Class A, B, and C).[4][5][6]

Objective: To verify the extinguishing capability of a pre-determined design concentration of HFC-125 in a protected enclosure.

Apparatus:

  • Test enclosure with known dimensions.

  • HFC-125 total flooding system, including cylinder, piping, and nozzles.

  • Fire load representative of the class of fire to be tested (e.g., wood crib for Class A, flammable liquid pool for Class B, energized electrical equipment for Class C).[4][6]

  • Ignition source.

  • Instrumentation for measuring agent concentration, discharge time, extinguishment time, and temperature.

  • Gas analysis equipment to measure decomposition products (e.g., Hydrogen Fluoride - HF).[4][7]

Procedure:

  • Enclosure Preparation: Construct or select a test enclosure of a specified volume. Ensure the enclosure can be sealed to maintain the agent concentration for a specified "hold time" (typically 10 minutes).[8]

  • System Installation: Install the HFC-125 suppression system according to design specifications. The system should be designed to achieve the desired agent concentration within a specified discharge time (typically 10 seconds or less).[9][4]

  • Fire Load Placement: Position the fire load within the enclosure.

  • Pre-burn: Ignite the fire load and allow it to burn for a predetermined period to reach a stable fire.

  • System Discharge: Activate the HFC-125 system to discharge the agent into the enclosure.

  • Data Collection: Throughout the test, record:

    • Discharge time (the time it takes for the agent to be released).

    • Extinguishment time (the time from the start of discharge until the fire is extinguished).[4]

    • HFC-125 concentration at various locations within the enclosure over time.

    • Concentration of decomposition products, particularly HF.[4][7]

  • Soak Period: Maintain the agent concentration within the enclosure for a minimum "soak" or "hold" time (typically 10 minutes) to prevent re-ignition.[9][4][8]

  • Post-Test Analysis: Analyze the collected data to determine if the fire was successfully extinguished and if the system performed as designed.

Data Presentation

Quantitative data from the efficacy testing should be summarized for clear comparison.

Table 1: Physical Properties of HFC-125

PropertyValue
Chemical NameThis compound
Chemical FormulaCF₃CF₂H
Molecular Weight120.02
Boiling Point-48.1 °C
Ozone Depletion Potential0
Global Warming Potential (100-year)3500
No Observable Adverse Effect Level (NOAEL)7.5% v/v
Lowest Observable Adverse Effect Level (LOAEL)10.0% v/v

Table 2: HFC-125 Extinguishing and Design Concentrations

Fire ClassFuelExtinguishing Concentration (% v/v)Minimum Design Concentration (% v/v)
Class AWood Crib6.78.0 (NFPA 2001) / 8.7 (ISO 14520)[10]
Class Bn-Heptane (Cup Burner)9.38.0 (NFPA 2001) / 8.7 (ISO 14520)[10]
Class CEnergized EquipmentVaries with specific hazardTypically based on Class A or B values[6]

Note: Design concentrations typically include a safety factor above the extinguishing concentration.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for full-scale fire testing of HFC-125.

Fire_Extinguishing_Efficacy_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Enclosure_Prep Enclosure Preparation (Define Volume, Seal) System_Install System Installation (HFC-125, Piping, Nozzles) Enclosure_Prep->System_Install Fire_Load Fire Load Placement (e.g., Wood Crib, Heptane Pool) System_Install->Fire_Load Pre_Burn Pre-Burn (Ignite and Stabilize Fire) Fire_Load->Pre_Burn Discharge System Discharge (Release HFC-125) Pre_Burn->Discharge Data_Collection Data Collection (Concentration, Time, HF) Discharge->Data_Collection Soak_Period Soak Period (10-minute Hold) Data_Collection->Soak_Period Analysis Data Analysis (Evaluate Performance) Soak_Period->Analysis Result Determine Efficacy (Extinguished/Not Extinguished) Analysis->Result

Caption: Workflow for HFC-125 Full-Scale Fire Efficacy Testing.

References

Application Notes and Protocols for Pentafluoroethane in Mixed Refrigerant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental study of pentafluoroethane (HFC-125) as a component in mixed refrigerant systems. The following sections detail the thermodynamic properties of various HFC-125 mixtures, experimental protocols for their characterization, and the logical workflow for refrigerant analysis.

Thermodynamic Data of this compound Mixtures

This compound is a common component in refrigerant blends due to its thermodynamic properties. Understanding the behavior of these mixtures is crucial for designing and optimizing refrigeration cycles. The following tables summarize key experimental data from various studies on binary and ternary mixtures containing HFC-125.

Table 1: Vapor-Liquid Equilibrium (VLE) Data for Binary Mixtures
Mixture ComponentsTemperature (K)Pressure (MPa)Liquid Mole Fraction (x) of HFC-125Vapor Mole Fraction (y) of HFC-125Reference
HFC-32 + HFC-125265.15 - 303.15VariedVariedVaried[1][2]
HFC-125 + Propane (R-290)268.15 - 313.15VariedVariedVaried[3][4]
HFC-125 + Fluoroethane (R161)265.15 - 313.15VariedVariedVaried[5][6]
HFC-125 + R1234yf270 - 360Varied0.6635-[7]
Table 2: Gas-Phase PVTx Properties of a Ternary Mixture
Mixture Composition (mole fraction)Temperature (K)Pressure (MPa)Density (kg·m⁻³)Reference
R-32 (0.174) + R-125 (0.340) + R-143a (0.486)305 - 380up to 4.6up to 200[8]
R-32 (0.313) + R-125 (0.203) + R-143a (0.484)305 - 380up to 4.6up to 200[8]
R-32 (0.343) + R-125 (0.445) + R-143a (0.212)305 - 380up to 4.6up to 200[8]
R-32 (0.484) + R-125 (0.216) + R-143a (0.300)305 - 380up to 4.6up to 200[8]

Experimental Protocols

The following protocols outline the methodologies for key experiments in the study of mixed refrigerants containing this compound.

Vapor-Liquid Equilibrium (VLE) Measurement using a Circulation-Type Apparatus

This protocol describes the determination of VLE data for refrigerant mixtures.

Objective: To measure the temperature, pressure, and compositions of the liquid and vapor phases of a refrigerant mixture at equilibrium.

Apparatus:

  • Circulation-type equilibrium apparatus

  • Thermostatically controlled bath

  • Pressure transducer

  • Temperature sensors (e.g., platinum resistance thermometers)

  • Gas chromatograph (GC) for composition analysis

Procedure:

  • Preparation:

    • Evacuate the entire apparatus to remove any residual gases.

    • Introduce the pure refrigerant components into the system at the desired overall composition. The purity of the refrigerants should be 99.9% or higher.[7]

  • Equilibrium Establishment:

    • Set the thermostatic bath to the desired experimental temperature.

    • Allow the mixture to circulate within the apparatus until thermal and phase equilibrium is reached. This is indicated by stable temperature and pressure readings.

  • Data Acquisition:

    • Record the equilibrium temperature and pressure.

    • Simultaneously, take samples from the liquid and vapor phases.

  • Composition Analysis:

    • Analyze the composition of the liquid and vapor samples using a gas chromatograph.

  • Repeat:

    • Repeat steps 2-4 for different temperatures and compositions to obtain a comprehensive VLE dataset.

The experimental data can be correlated with equations of state such as the Peng-Robinson or Carnahan-Starling-De Santis (CSD) equations of state to model the mixture's behavior.[3]

Gas-Phase PVTx Property Measurement using a Burnett Apparatus

This protocol details the measurement of pressure, volume, temperature, and composition (PVTx) properties of refrigerant gas mixtures.

Objective: To obtain accurate PVTx data for a gas-phase refrigerant mixture over a range of temperatures and pressures.

Apparatus:

  • Burnett apparatus, consisting of two chambers of known volume (V_A and V_B) connected by an expansion valve.

  • High-precision pressure transducer

  • Constant temperature bath

  • Vacuum pump

Procedure:

  • System Preparation:

    • Clean and evacuate the Burnett apparatus.

    • Charge the primary chamber (V_A) with the gas mixture of known composition.

  • Isothermal Expansion:

    • Immerse the apparatus in the constant temperature bath and allow it to reach thermal equilibrium.

    • Measure the initial pressure (P₀) in chamber V_A.

    • Open the expansion valve to allow the gas to expand into the evacuated secondary chamber (V_B).

    • After the system reaches equilibrium, measure the new pressure (P₁).

  • Successive Expansions:

    • Isolate chamber V_B and evacuate it.

    • Repeat the expansion process from chamber V_A to V_B, measuring the pressure after each expansion (P₂, P₃, ...).

  • Data Analysis:

    • The pressure ratios from the successive expansions are used to determine the compressibility factor and virial coefficients of the gas mixture at the given temperature.

  • Temperature Variation:

    • Repeat the entire procedure at different temperatures to map out the PVTx surface of the mixture.

The uncertainty in measurements is critical and should be carefully controlled. For instance, uncertainties can be within 7 mK for temperature, 0.8 to 2.5 kPa for pressure, 0.15% for density, and 0.1 mol % for composition.[8]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in mixed refrigerant studies.

ExperimentalWorkflow_VLE cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Evacuate Apparatus prep2 Charge Refrigerant Mixture prep1->prep2 exp1 Set Temperature prep2->exp1 exp2 Circulate Mixture to Equilibrium exp1->exp2 exp3 Record T and P exp2->exp3 exp4 Sample Liquid and Vapor Phases exp3->exp4 analysis1 GC Analysis of Sample Compositions exp4->analysis1 analysis2 Correlate Data with EOS analysis1->analysis2

Caption: Workflow for Vapor-Liquid Equilibrium (VLE) measurement.

RefrigerantProperties cluster_properties Thermodynamic Properties cluster_performance System Performance Metrics refrigerant Mixed Refrigerant System pvt PVTx Properties refrigerant->pvt vle Vapor-Liquid Equilibrium refrigerant->vle h Enthalpy pvt->h s Entropy pvt->s vle->h vle->s cop Coefficient of Performance (COP) h->cop capacity Refrigeration Capacity h->capacity s->cop

Caption: Interrelation of thermodynamic properties and system performance.

References

Application Notes and Protocols for the Detection of Trace Pentafluoroethane (HFC-125)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoroethane, also known as HFC-125, is a hydrofluorocarbon used primarily as a refrigerant and a fire suppression agent.[1][2] Due to its high global warming potential, monitoring its presence in the environment, even at trace levels, is of significant interest.[2] Furthermore, in pharmaceutical and other industrial settings, ensuring the purity of gases and monitoring for potential contaminants like HFC-125 is crucial for process safety and product quality. This document provides detailed application notes and protocols for the sensitive and accurate detection of trace amounts of this compound using common analytical techniques.

Analytical Techniques for Trace Detection

The primary methods for the determination of trace levels of this compound are gas chromatography (GC) with various detectors and infrared (IR) spectroscopy. Gas chromatography offers excellent separation of volatile compounds, while the choice of detector provides the necessary sensitivity and selectivity. Infrared spectroscopy is a valuable tool for direct quantitative analysis of gases.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound analysis, the most common detectors are the Electron Capture Detector (ECD), Mass Spectrometer (MS), and Flame Ionization Detector (FID).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for confirmation and quantification due to its high sensitivity and selectivity. The mass spectrometer identifies compounds based on their mass-to-charge ratio, providing unambiguous identification of this compound. Detection limits in the picogram range can be achieved. For air samples, preconcentration techniques can lower detection limits to the parts-per-trillion (ppt) level.[3] An adsorption-desorption system (ADS) coupled with GC-MS has been shown to achieve detection limits of less than 0.2 ppt.[4]

  • Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds like this compound, making it an excellent choice for trace analysis.[5][6] While extremely sensitive, with detection limits in the nanogram range, it is not as selective as a mass spectrometer and may be susceptible to interferences from other halogenated compounds.[3]

  • Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a robust and widely used detector for organic compounds. While it can be used for this compound analysis, its sensitivity is generally lower than that of ECD and MS for this compound. A Chinese patent describes a method using GC with both Thermal Conductivity Detector (TCD) and FID for analyzing this compound.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. This technique can be used for the quantitative analysis of gases, including this compound.[8] Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying and quantifying gaseous components.[9] The infrared spectrum of this compound shows characteristic absorption bands that can be used for its quantification.[10] While generally less sensitive than GC-based methods for trace analysis, with detection limits typically in the parts-per-million (ppm) range, it is a non-destructive technique that can be used for real-time monitoring.[9]

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the described analytical techniques for the detection of this compound.

Analytical TechniqueDetectorTypical Detection Limit (Instrumental)Typical Detection Limit (in Air Samples)Linearity RangeKey AdvantagesKey Disadvantages
Gas ChromatographyMass Spectrometry (MS)Picogram (pg) range[3]< 0.2 ppt (with preconcentration)[4]Wide, typically several orders of magnitudeHigh selectivity and sensitivity, definitive identificationHigher instrument cost and complexity
Gas ChromatographyElectron Capture (ECD)Nanogram (ng) range[3]Low ppt (with preconcentration)[3]Typically 3-4 orders of magnitudeVery high sensitivity to halogenated compoundsLess selective than MS, potential for interferences
Gas ChromatographyFlame Ionization (FID)Not specified for HFC-125, generally lower sensitivity than ECD/MSNot specified for HFC-125Wide, typically 6-7 orders of magnitudeRobust, reliable, and widely availableLower sensitivity for halogenated compounds
Infrared SpectroscopyFTIRppm range[9]ppm rangeDependent on path length and concentrationNon-destructive, real-time analysis possibleLower sensitivity compared to GC methods

Experimental Protocols

Protocol 1: Trace Analysis of this compound in Air by GC-MS with Preconcentration

This protocol describes the analysis of trace levels of this compound in air samples using a gas chromatograph coupled with a mass spectrometer and a thermal desorption/preconcentration system.

1. Sample Collection:

  • Collect air samples in evacuated, passivated stainless steel canisters (e.g., Summa canisters).
  • Alternatively, for active sampling, draw a known volume of air through a sorbent tube packed with a suitable adsorbent material (e.g., graphitized carbon).

2. Sample Preparation (Preconcentration):

  • Connect the canister or sorbent tube to a thermal desorption unit coupled to a preconcentrator.
  • The preconcentrator typically consists of a series of cold traps to remove major air components like nitrogen, oxygen, and water, and to focus the target analytes.
  • Heat the sorbent tube or pass a carrier gas through the canister to transfer the analytes to the first cold trap.
  • Sequentially heat the traps to transfer the analytes to a final focusing trap, from which they are rapidly desorbed and injected into the GC.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MS or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp 1: 10 °C/min to 150 °C.
  • Ramp 2: 25 °C/min to 250 °C, hold for 2 minutes.
  • Injector Temperature: 250 °C (transfer line from thermal desorber).
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 69, 101, 51).

4. Calibration:

  • Prepare a series of calibration standards by injecting known amounts of a certified this compound gas standard into the thermal desorber/preconcentrator system.
  • Generate a calibration curve by plotting the peak area against the concentration of this compound.

5. Data Analysis:

  • Identify this compound in the sample chromatogram based on its retention time and the presence of the characteristic ions.
  • Quantify the concentration of this compound using the calibration curve.

Protocol 2: Analysis of this compound by GC-ECD

This protocol outlines a method for the determination of this compound using a gas chromatograph with an electron capture detector.

1. Sample Collection and Preparation:

  • For gaseous samples, use a gas-tight syringe to inject a known volume directly into the GC.
  • For liquid samples where this compound is dissolved, a headspace sampling technique is recommended.
  • Place a known volume of the liquid sample in a headspace vial.
  • Seal the vial and allow it to equilibrate at a constant temperature.
  • Inject a known volume of the headspace gas into the GC.

2. GC-ECD Instrumentation and Conditions:

  • Gas Chromatograph: Thermo Scientific TRACE 1310 GC or equivalent.
  • Detector: Electron Capture Detector (ECD).
  • Column: Rtx-VMS (30 m x 0.32 mm ID, 1.8 µm film thickness) or similar.
  • Carrier Gas: Nitrogen or Argon/Methane at a flow rate of 2 mL/min.
  • Makeup Gas: As per detector manufacturer's recommendation (typically Nitrogen or Argon/Methane).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 3 minutes.
  • Ramp: 15 °C/min to 180 °C, hold for 5 minutes.
  • Injector Temperature: 200 °C.
  • Detector Temperature: 300 °C.

3. Calibration:

  • Prepare calibration standards by diluting a certified this compound standard in a suitable solvent (for liquid injections) or by using a certified gas standard for direct gas injections.
  • Construct a calibration curve by plotting the peak area versus the concentration.

4. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.
  • Calculate the concentration in the sample using the calibration curve.

Visualizations

experimental_workflow_gcms cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing AirSample Air Sample SorbentTube Sorbent Tube AirSample->SorbentTube Canister Summa Canister AirSample->Canister ThermalDesorption Thermal Desorption SorbentTube->ThermalDesorption Canister->ThermalDesorption Preconcentration Preconcentration/ Focusing ThermalDesorption->Preconcentration GC Gas Chromatography Preconcentration->GC Injection MS Mass Spectrometry GC->MS Separated Analytes DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification logical_relationship_detector_selection Start Need to Detect Trace this compound HighSensitivity Is Highest Sensitivity Required? Start->HighSensitivity DefinitiveID Is Definitive Identification Essential? HighSensitivity->DefinitiveID Yes Budget Budget Constraints? HighSensitivity->Budget No GCMS Use GC-MS DefinitiveID->GCMS Yes GCECD Use GC-ECD DefinitiveID->GCECD No Budget->GCECD No GCFID Consider GC-FID Budget->GCFID Yes

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Pentafluoroethane (HFC-125)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoroethane (HFC-125) is a hydrofluorocarbon with significant applications, notably as a refrigerant and a fire suppression agent.[1] Its synthesis and purification are of interest to researchers exploring fluorination chemistry and developing novel applications. This document provides detailed protocols for the laboratory-scale synthesis of HFC-125 via the gas-phase fluorination of perchloroethylene (PCE) and its subsequent purification by extractive distillation to remove the critical impurity, chlorothis compound (CFC-115).[2][3][4][5]

Synthesis of this compound (HFC-125)

The laboratory synthesis of this compound is typically achieved through the vapor-phase fluorination of a suitable precursor, most commonly perchloroethylene (PCE), using hydrogen fluoride (HF) in the presence of a fluorination catalyst.[4][5] This process can be conceptualized as a two-stage reaction where PCE is first converted to intermediate products, primarily 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) and 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124), which are then subsequently fluorinated to the final product, this compound (HFC-125).[4][5]

A two-reactor system is often employed to optimize this process. The first reactor focuses on the initial fluorination of PCE, while the second reactor is dedicated to the conversion of the intermediates to HFC-125.[4][5]

Experimental Protocol: Gas-Phase Fluorination of Perchloroethylene

This protocol describes a two-step gas-phase fluorination process for the synthesis of HFC-125.

Materials:

  • Perchloroethylene (PCE)

  • Anhydrous Hydrogen Fluoride (HF)

  • Nitrogen (for inerting)

  • Fluorination catalyst (e.g., chromium-based)[6]

Equipment:

  • Two tubular reactors suitable for high-temperature gas-phase reactions

  • Mass flow controllers for precise gas delivery

  • Heating elements for reactors

  • Condensation system

  • Scrubber for acidic waste gases

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Activation: Pack both reactors with the fluorination catalyst. Activate the catalyst by treating it with a flow of nitrogen at 300-400°C for 4-8 hours, followed by a flow of anhydrous HF at approximately 360°C for 12-24 hours to ensure the catalyst is active and dry.[7]

  • Reactor 1 - PCE Fluorination:

    • Heat the first reactor to the desired reaction temperature (e.g., 200-300°C).

    • Introduce a continuous flow of PCE vapor and anhydrous HF into the reactor. The molar ratio of HF to PCE should be carefully controlled.

    • The primary products exiting this reactor will be HCFC-123, HCFC-124, unreacted PCE, HF, and HCl.[4][5]

  • Intermediate Separation (Optional but Recommended):

    • The effluent from Reactor 1 can be passed through a distillation column to separate the unreacted PCE, which can be recycled back into Reactor 1.[4][5]

  • Reactor 2 - Intermediate Fluorination:

    • Heat the second reactor to a higher temperature than the first (e.g., 300-400°C).

    • Feed the stream of HCFC-123 and HCFC-124 from the first stage, along with additional HF, into the second reactor.

    • The primary product exiting this reactor will be HFC-125, along with byproducts such as CFC-115, unreacted intermediates, HF, and HCl.[4][5]

  • Product Condensation and Collection:

    • The product stream from Reactor 2 is passed through a condenser to liquefy the organic products.

    • The condensed mixture, containing crude HFC-125, is collected for purification.

  • Neutralization: The remaining acidic gases (HF and HCl) are passed through a scrubber containing a basic solution (e.g., potassium hydroxide) for neutralization.

  • Analysis: The composition of the crude product is analyzed by gas chromatography (GC) to determine the yield of HFC-125 and the concentration of impurities.

Synthesis Workflow

SynthesisWorkflow PCE Perchloroethylene (PCE) Reactor1 Reactor 1 (200-300°C) Fluorination Catalyst PCE->Reactor1 HF1 Anhydrous HF HF1->Reactor1 Intermediates HCFC-123 & HCFC-124 Stream Reactor1->Intermediates Reactor2 Reactor 2 (300-400°C) Fluorination Catalyst Intermediates->Reactor2 HF2 Anhydrous HF HF2->Reactor2 Crude_HFC125 Crude HFC-125 Product Reactor2->Crude_HFC125 Purification Purification Stage Crude_HFC125->Purification Pure_HFC125 Pure HFC-125 Purification->Pure_HFC125

Caption: Workflow for the two-stage synthesis of HFC-125.

Purification of this compound (HFC-125)

A significant challenge in the synthesis of HFC-125 is the formation of chlorothis compound (CFC-115) as a byproduct. HFC-125 and CFC-115 form an azeotropic mixture, making their separation by simple distillation difficult.[3] Extractive distillation is an effective method to overcome this challenge.[2][3] This process involves introducing a third component, an extracting agent, which alters the relative volatilities of HFC-125 and CFC-115, enabling their separation. Acetals, such as dimethoxymethane, have been shown to be effective extracting agents for this purpose.[2]

Experimental Protocol: Extractive Distillation

This protocol outlines the purification of crude HFC-125 containing CFC-115 using extractive distillation.

Materials:

  • Crude HFC-125 (containing CFC-115)

  • Extracting Agent (e.g., Dimethoxymethane)

Equipment:

  • Extractive distillation column

  • Second distillation column for solvent recovery

  • Reboiler and condenser for each column

  • Pumps and flow controllers

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Column Setup: Assemble the extractive distillation column and the solvent recovery column.

  • Feeding the Column:

    • The crude HFC-125 mixture is fed into the middle section of the extractive distillation column.

    • The extracting agent (dimethoxymethane) is introduced near the top of the same column. The weight ratio of the extracting agent to the crude feed is typically in the range of 1-10.[2]

  • Extractive Distillation:

    • The column is operated at a specific pressure and reflux ratio.

    • The extracting agent selectively interacts with CFC-115, increasing its boiling point relative to HFC-125.

    • Highly purified HFC-125 is obtained as the overhead product (distillate) from the top of the column.

    • The bottom product from this column consists of the extracting agent, CFC-115, and a small amount of HFC-125.

  • Solvent Recovery:

    • The bottom stream from the extractive distillation column is fed into a second distillation column.

    • In this column, the extracting agent is separated as the bottom product and can be recycled back to the first column.

    • The overhead product from this column, a mixture rich in CFC-115, is removed.

  • Analysis: The purity of the HFC-125 distillate is analyzed by GC to confirm the removal of CFC-115 to the desired level.

Purification Workflow

PurificationWorkflow cluster_extractive Extractive Distillation cluster_recovery Solvent Recovery ExtractiveColumn Extractive Distillation Column PureHFC125 Pure HFC-125 (Distillate) ExtractiveColumn->PureHFC125 Bottoms1 Bottoms: Agent + CFC-115 ExtractiveColumn->Bottoms1 CrudeFeed Crude HFC-125 (with CFC-115) CrudeFeed->ExtractiveColumn ExtractingAgent Extracting Agent (Dimethoxymethane) ExtractingAgent->ExtractiveColumn RecoveryColumn Solvent Recovery Column Bottoms1->RecoveryColumn RecycledAgent Recycled Extracting Agent RecoveryColumn->RecycledAgent CFC115Waste CFC-115 Rich Stream RecoveryColumn->CFC115Waste RecycledAgent->ExtractiveColumn

Caption: Workflow for the purification of HFC-125 via extractive distillation.

Data Presentation

The following tables summarize typical quantitative data that would be collected during the synthesis and purification processes. The values are illustrative and will vary based on specific experimental conditions.

Table 1: Synthesis of HFC-125 - Illustrative Reaction Parameters and Product Composition

ParameterReactor 1Reactor 2
Catalyst Chromium-basedChromium-based
Temperature 250 °C350 °C
HF:Organic Molar Ratio 5:13:1
Contact Time 10 s15 s
Product Composition (mol %)
HFC-1255%70%
HCFC-12440%15%
HCFC-12330%5%
CFC-1151%3%
Unreacted Precursors20%2%
Other Byproducts4%5%

Table 2: Purification of HFC-125 by Extractive Distillation - Illustrative Data

ParameterValue
Column Pressure 303.9 kPa
Reflux Ratio 34
Extracting Agent:Feed Ratio (w/w) 5:1
Crude HFC-125 Purity (mol %) 95%
CFC-115 in Crude (mol %) 2.35%[3]
Purified HFC-125 Purity (mol %) >99.9%
CFC-115 in Purified Product (ppm) < 750[3]

Conclusion

The protocols and workflows detailed in this document provide a comprehensive guide for the laboratory-scale synthesis and purification of this compound. Successful implementation requires careful control of reaction parameters, particularly temperature and reactant ratios, as well as an effective purification strategy, such as extractive distillation, to achieve high-purity HFC-125 suitable for research and development applications. Researchers should always adhere to strict safety protocols when handling hazardous materials like anhydrous hydrogen fluoride.

References

Troubleshooting & Optimization

Technical Support Center: Pentafluoroethane (HFC-125) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of pentafluoroethane (HFC-125). The primary focus is on the gas-phase fluorination of tetrachloroethene (PCE) with hydrogen fluoride (HF), a prevalent industrial method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Conversion of Tetrachloroethene (PCE)

  • Question: My experiment shows a low conversion rate of the starting material, PCE. What are the potential causes and how can I improve the conversion?

  • Answer: Low PCE conversion can be attributed to several factors. A primary reason is often suboptimal reaction conditions. The gas-phase fluorination of PCE is typically a two-step process, and the temperature in the first reactor is critical.[1][2] Operating at too low a temperature can result in insufficient activation of the catalyst and reactants. Conversely, excessively high temperatures can lead to unwanted side reactions and catalyst coking, which also reduces conversion.[2]

    Another significant factor is the molar ratio of hydrogen fluoride (HF) to PCE. An insufficient amount of HF will naturally limit the extent of the fluorination reaction. Catalyst deactivation is another common culprit. Over time, the catalyst can lose its activity due to coking (carbon deposition) or sintering of the active sites.[2]

    Troubleshooting Steps:

    • Optimize Reaction Temperature: For the initial fluorination of PCE to intermediates like HCFC-123 and HCFC-124, a temperature range of 200°C to 350°C is generally recommended.[2] Carefully monitor and control the temperature within your reactor.

    • Adjust HF:PCE Molar Ratio: Ensure an adequate excess of HF. Molar ratios of HF to PCE in the range of 3:1 to 15:1 are commonly employed.[2]

    • Check Catalyst Activity: If you suspect catalyst deactivation, consider regenerating the catalyst or replacing it with a fresh batch.

    • Verify Feed Purity: Impurities in the PCE or HF feed can sometimes poison the catalyst. Ensure high-purity starting materials.

Issue 2: High Levels of Chlorothis compound (CFC-115) Impurity

  • Question: My final product contains a high concentration of CFC-115, which is difficult to separate from HFC-125. How can I minimize its formation?

  • Answer: The formation of chlorothis compound (CFC-115) is a known issue in HFC-125 synthesis, and its presence is problematic due to the formation of an azeotropic mixture with HFC-125, making separation by simple distillation challenging. High reaction temperatures are a primary contributor to increased CFC-115 formation.[2]

    The type of catalyst used and its condition also play a crucial role. Some catalysts may have a higher selectivity for the desired reaction pathway over the one leading to CFC-115.

    Troubleshooting Steps:

    • Optimize Reaction Temperature: In the second stage of fluorination (conversion of intermediates to HFC-125), carefully control the temperature. While higher temperatures can increase the overall conversion rate, they can also favor the formation of CFC-115.

    • Catalyst Selection: The choice of catalyst can influence selectivity. Chromium-based catalysts are common, and the addition of co-catalysts can sometimes improve performance.

    • Consider a Two-Reactor System: A two-step reaction process, where the initial fluorination of PCE and the subsequent fluorination of intermediates occur in separate reactors, allows for better temperature control for each stage, which can help minimize byproduct formation.[1][2]

Issue 3: Catalyst Deactivation

  • Question: I'm observing a gradual decrease in product yield over time, suggesting catalyst deactivation. What causes this and how can I address it?

  • Answer: Catalyst deactivation in this process is primarily caused by coking, where carbonaceous deposits accumulate on the catalyst surface, blocking active sites.[2] High reaction temperatures can accelerate this process. Sintering, the agglomeration of catalyst particles at high temperatures, can also lead to a loss of active surface area.

    Troubleshooting and Regeneration:

    • Control Reaction Temperature: Avoid excessively high temperatures to slow down the rate of coking.[2]

    • Catalyst Regeneration: A deactivated chromium-based catalyst can often be regenerated. A common method involves a controlled oxidation to burn off the carbon deposits, followed by a reduction step. This can be achieved by treating the catalyst with a stream of air or a mixture of an inert gas and oxygen at elevated temperatures (e.g., 300-500°C), followed by treatment with a reducing gas like hydrogen.

Data Presentation

Table 1: Typical Reaction Conditions for Two-Step Gas-Phase Fluorination of PCE

ParameterReactor 1 (PCE Fluorination)Reactor 2 (Intermediate Fluorination)
Temperature 200 - 350 °C300 - 400 °C
Pressure 0.5 - 1.5 MPa0.5 - 1.5 MPa
Catalyst Chromium-based (e.g., Cr2O3)Chromium-based (e.g., Cr2O3)
HF:PCE Molar Ratio 3:1 to 15:1-
Key Products HCFC-123, HCFC-124HFC-125

Note: Optimal conditions can vary depending on the specific catalyst and reactor design.

Table 2: Influence of Reaction Temperature on Product Distribution (Illustrative)

TemperaturePCE Conversion (%)HFC-125 Selectivity (%)CFC-115 Selectivity (%)
Low LowerHigherLower
Optimal HighHighLow
High HighMay DecreaseHigher

This table illustrates general trends. Actual values are highly dependent on specific experimental conditions.

Experimental Protocols

Key Experiment: Two-Step Gas-Phase Fluorination of Tetrachloroethene (PCE)

Objective: To synthesize this compound (HFC-125) from tetrachloroethene (PCE) and hydrogen fluoride (HF) in a continuous flow, two-reactor system.

Materials:

  • Tetrachloroethene (PCE), high purity

  • Anhydrous hydrogen fluoride (HF)

  • Chromium-based fluorination catalyst (e.g., Cr2O3)

  • Inert gas (e.g., Nitrogen) for purging

Equipment:

  • Two fixed-bed catalytic reactors suitable for high-temperature and high-pressure operation.

  • Mass flow controllers for precise gas delivery.

  • Temperature controllers and thermocouples for each reactor.

  • Pressure regulators and gauges.

  • A series of condensers and scrubbers for product separation and purification.

  • Gas chromatograph (GC) for product analysis.

Procedure:

Catalyst Activation:

  • Load the chromium-based catalyst into both reactors.

  • Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Heat the reactors to the desired activation temperature (typically 300-400°C) under a flow of inert gas.

  • Introduce a stream of HF diluted with an inert gas to activate the catalyst surface. This step should be performed with extreme caution due to the corrosive nature of HF.

Reaction - Step 1: PCE Fluorination

  • Set the first reactor to the desired temperature (e.g., 280-330°C) and pressure (e.g., 0.8-1.2 MPa).[2]

  • Introduce a pre-mixed feed of PCE vapor and HF gas into the first reactor at the desired molar ratio (e.g., 6:1 to 10:1 HF:PCE).[2]

  • The output stream from the first reactor, containing HCFC-123, HCFC-124, unreacted PCE, HF, and HCl, is passed through a distillation column to separate the unreacted PCE, which is then recycled back to the first reactor feed.

Reaction - Step 2: Intermediate Fluorination

  • The overhead stream from the first distillation, enriched in HCFC-123 and HCFC-124, is fed into the second reactor.

  • Set the second reactor to a higher temperature than the first (e.g., 330-380°C) and a similar pressure.

  • Additional HF may be introduced into the second reactor to ensure complete fluorination.

  • The output from the second reactor contains the desired product HFC-125, along with byproducts like CFC-115, HCl, and unreacted intermediates and HF.

Product Separation and Purification:

  • The product stream from the second reactor is cooled and passed through a series of scrubbers and distillation columns to remove HCl and unreacted HF.

  • The remaining organic stream is then subjected to further distillation to separate the final HFC-125 product from any remaining intermediates and byproducts.

Analysis:

  • The composition of the product streams at various stages should be monitored using an online or offline gas chromatograph (GC).

Visualizations

experimental_workflow cluster_feed Feed Preparation cluster_reactors Reaction Stage cluster_purification Purification Stage PCE PCE Feed Reactor1 Reactor 1 (200-350°C) PCE->Reactor1 HF HF Feed HF->Reactor1 Dist1 Distillation 1 Reactor1->Dist1 Intermediates (HCFC-123, HCFC-124) Dist1->PCE Recycled PCE Reactor2 Reactor 2 (300-400°C) Dist1->Reactor2 Scrubber Scrubber (HCl/HF Removal) Reactor2->Scrubber Crude HFC-125 Dist2 Final Distillation Scrubber->Dist2 HFC125 Pure HFC-125 Dist2->HFC125

Caption: Experimental workflow for the two-step synthesis of HFC-125.

troubleshooting_low_conversion Start Low PCE Conversion Detected Q1 Is Reactor 1 Temperature Optimal? Start->Q1 A1_Yes Check HF:PCE Ratio Q1->A1_Yes Yes A1_No Adjust Temperature to 200-350°C Q1->A1_No No Q2 Is HF:PCE Ratio Adequate (e.g., >3:1)? A1_Yes->Q2 A2_Yes Inspect Catalyst for Deactivation Q2->A2_Yes Yes A2_No Increase HF Flow Rate Q2->A2_No No A3 Regenerate or Replace Catalyst A2_Yes->A3

Caption: Troubleshooting logic for low PCE conversion in HFC-125 synthesis.

References

Technical Support Center: Optimizing Pentafluoroethane (HFC-125) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of pentafluoroethane (HFC-125) production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of HFC-125 Suboptimal Reaction Temperature: Incorrect temperature can lead to incomplete conversion or favor side reactions.The gas-phase hydrofluorination of perchloroethylene (PCE) is typically conducted between 330°C and 390°C.[1] Monitor and adjust the reactor temperature to stay within this optimal range.
Incorrect Reactant Molar Ratio: An improper ratio of hydrogen fluoride (HF) to PCE can limit the reaction.The recommended molar ratio of HF to PCE is between 3:1 and 10:1, with a preferred range of 4:1 to 8:1 to ensure complete conversion of PCE.[2]
Catalyst Deactivation: The chromium-based catalyst can deactivate over time due to coking or poisoning.Regenerate the catalyst by treating it with air at 300°C - 400°C for 4-8 hours, followed by treatment with anhydrous HF at 360°C for 12-24 hours.
High Levels of Impurities in Crude Product Presence of Chlorothis compound (CFC-115): CFC-115 is a common byproduct that forms an azeotrope with HFC-125, making it difficult to separate by conventional distillation.[3]Employ extractive distillation using a suitable solvent. Common extracting agents include dimethoxymethane, acetone, or ethylene glycol-based compounds.[4][5]
Unreacted Intermediates (HCFC-123, HCFC-124): Incomplete conversion in the second stage of fluorination.Optimize the reaction conditions in the second reactor, including temperature and residence time. Consider recycling the unreacted intermediates back into the second reactor.[6][7]
Acidic Impurities (HF, HCl): Presence of residual acidic gases from the reaction.Pass the crude product stream through an acid removal system, such as an alkaline scrubber or a bed of activated alumina.
Low Purity of Final Product After Purification Inefficient Extractive Distillation: The chosen solvent or operating conditions for extractive distillation may not be optimal.Adjust the solvent-to-feed ratio, column pressure, and temperature to improve separation efficiency. The weight ratio of extracting agent to the HFC-125/CFC-115 mixture is typically in the range of 1-10.[4]
Inadequate Dehydration: Presence of moisture in the final product.Ensure the dehydration unit (e.g., molecular sieve bed) is properly regenerated and operating at the correct temperature and pressure.
Increased Pressure Drop Across the Reactor Catalyst Bed Fouling: Accumulation of carbonaceous deposits (coke) on the catalyst particles.Implement a regular catalyst regeneration cycle. In severe cases, the catalyst may need to be replaced.
Catalyst Attrition: Physical breakdown of the catalyst particles, leading to fines that block the flow path.Use a catalyst with higher mechanical strength. Ensure that the reactor is not subjected to excessive mechanical stress or thermal shock.

Frequently Asked Questions (FAQs)

1. What is the most common industrial synthesis route for this compound (HFC-125)?

The most prevalent industrial method is the two-step gas-phase hydrofluorination of perchloroethylene (PCE).[6][7] In the first step, PCE is fluorinated to produce intermediates 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) and 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124). These intermediates are then further fluorinated in a second reactor to yield this compound (HFC-125).[6][7]

2. What are the typical catalysts used in HFC-125 synthesis?

Chromium-based catalysts are widely used for the gas-phase hydrofluorination of PCE.[1] These catalysts are often supported and may be promoted with other metals, such as magnesium, to enhance activity and stability.[2]

3. Why is chlorothis compound (CFC-115) a problematic impurity?

CFC-115 forms a minimum-boiling azeotrope with HFC-125, which means they cannot be separated by simple distillation.[3] As CFC-115 is an ozone-depleting substance, its presence in the final product is highly undesirable.[3]

4. How can I effectively remove CFC-115 from my HFC-125 product?

Extractive distillation is a common and effective method for separating HFC-125 from CFC-115.[3][4] This process involves introducing a third component, an extracting agent, which alters the relative volatilities of HFC-125 and CFC-115, thereby breaking the azeotrope and allowing for their separation by distillation.

5. What are suitable extracting agents for the purification of HFC-125?

Several classes of compounds have been shown to be effective extracting agents, including:

  • Acetals: Dimethoxymethane is a particularly preferred acetal.[4]

  • Ketones: Acetone has demonstrated comparable separation efficiency to dimethoxymethane.[4]

  • Ethylene glycol-based compounds. [5]

  • Hydrofluorocarbons: 1,1,1,2-tetrafluoroethane (HFC-134a) can also be used as an extractant.[8]

6. What analytical method is recommended for determining the purity of HFC-125?

Gas chromatography (GC) is the standard analytical technique for assessing the purity of HFC-125 and quantifying impurities. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used.

Experimental Protocols

Protocol 1: Gas Chromatography Analysis of this compound Purity

This protocol outlines a general procedure for the analysis of HFC-125 purity using gas chromatography.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)

  • Capillary column suitable for halocarbon separation (e.g., DB-5ms or equivalent)

  • Gas sampling valve

GC Conditions:

Parameter Value
Column Temperature 60 °C
Injector Temperature 120 °C
Detector Temperature 250 °C
Carrier Gas Helium or Nitrogen
Column Flow Rate 1.1 mL/min
Combustion Gas (FID) 35 mL/min
Subsidiary Gas (FID) 350 mL/min
Sample Size 0.1 mL (gas)

Source: Adapted from CN102087252A[9]

Procedure:

  • System Preparation: Ensure the GC is properly conditioned and has reached a stable baseline.

  • Calibration: Prepare gas standards of known concentrations for HFC-125 and expected impurities (e.g., CFC-115, HCFC-123, HCFC-124, PCE). Inject the standards to determine their retention times and response factors.

  • Sample Injection: Introduce a 0.1 mL gaseous sample of the HFC-125 to be analyzed into the GC via a gas sampling valve.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each component using the area normalization method or an external standard calibration curve.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants PCE + HF Reactor1 First Reactor (330-390°C) Cr-based Catalyst Reactants->Reactor1 Intermediates Crude Product 1 (HCFC-123, HCFC-124, HFC-125, HF, HCl, PCE) Reactor1->Intermediates Reactor2 Second Reactor (330-390°C) Cr-based Catalyst Intermediates->Reactor2 Crude_HFC125 Crude HFC-125 (HFC-125, CFC-115, HF, HCl, etc.) Reactor2->Crude_HFC125 Acid_Removal Acid Scrubber Crude_HFC125->Acid_Removal Extractive_Distillation Extractive Distillation Column (with Extracting Agent) Acid_Removal->Extractive_Distillation Dehydration Dehydration Unit Extractive_Distillation->Dehydration Impurities Impurities (CFC-115, HF, HCl, H2O) Extractive_Distillation->Impurities Final_Product High-Purity HFC-125 Dehydration->Final_Product Troubleshooting_Logic Start Low HFC-125 Yield or Purity Check_Reaction_Conditions Check Reaction Conditions (Temp, Pressure, Ratio) Start->Check_Reaction_Conditions Check_Catalyst_Activity Check Catalyst Activity Start->Check_Catalyst_Activity Analyze_Crude_Product Analyze Crude Product (GC-MS) Start->Analyze_Crude_Product Adjust_Conditions Adjust Conditions Check_Reaction_Conditions->Adjust_Conditions Regenerate_Catalyst Regenerate or Replace Catalyst Check_Catalyst_Activity->Regenerate_Catalyst Check_Purification_Steps Check Purification Steps Analyze_Crude_Product->Check_Purification_Steps Optimize_Extractive_Distillation Optimize Extractive Distillation Check_Purification_Steps->Optimize_Extractive_Distillation Problem_Solved Problem Solved Optimize_Extractive_Distillation->Problem_Solved Regenerate_Catalyst->Problem_Solved Adjust_Conditions->Problem_Solved

References

Technical Support Center: Purification of Commercial Pentafluoroethane (HFC-125)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade pentafluoroethane (HFC-125). The following information is intended to assist in the removal of common impurities and address issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound (HFC-125)?

A1: Commercial HFC-125 can contain several impurities stemming from its manufacturing process. The most challenging impurity to remove is chlorothis compound (CFC-115) , as it can form a near-azeotropic mixture with HFC-125, making separation by conventional distillation difficult.[1][2] Other potential impurities include:

  • Unreacted starting materials and intermediates.[1]

  • Acidic residues like hydrogen fluoride (HF) and hydrogen chloride (HCl).[1]

  • Other hydrofluorocarbons (HFCs), such as difluoromethane (HFC-32), especially in refrigerant blends.[3][4]

  • Non-volatile residues and particulate matter.[5]

  • Fixed gases, such as air, in the vapor phase.[5]

Q2: What are the primary methods for purifying HFC-125 in a laboratory setting?

A2: The primary methods for purifying HFC-125 include:

  • Extractive Distillation: This technique is employed to separate azeotropic or near-azeotropic mixtures, particularly HFC-125 and CFC-115.[2][6] It involves introducing a third component, an extracting agent, to alter the relative volatilities of the mixture's components, facilitating their separation through distillation.[2]

  • Adsorption: This method utilizes porous materials, such as zeolites or activated carbon, to selectively adsorb and remove impurities from the HFC-125 stream.[3][7]

  • Catalytic Conversion: This process involves a chemical reaction to convert impurities into substances that are more easily separated from HFC-125. For example, catalytic hydrogenolysis can be used to convert CFC-115 into other compounds.

  • Conventional Distillation: This is effective for removing impurities with boiling points significantly different from HFC-125, such as acidic gases and tars, and is often used as an initial purification step.[1]

Q3: How can I analyze the purity of my this compound sample?

A3: Gas chromatography (GC) is the most common and effective method for analyzing the purity of HFC-125 and quantifying impurities.[8][9][10] A GC system equipped with a suitable column and a detector, such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), can effectively separate and quantify the components in a gaseous sample.[8] For trace-level impurities, more sensitive detectors may be required.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a non-flammable, colorless gas.[2][3] However, it is important to handle it with care:

  • Asphyxiation Risk: HFC-125 can displace oxygen in enclosed spaces, leading to a risk of asphyxiation. Ensure adequate ventilation.[1][3]

  • Frostbite: Direct contact with liquid HFC-125 can cause frostbite due to its low boiling point.[1][3] Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.

  • Thermal Decomposition: At high temperatures (above 250°C), HFC-125 can decompose to produce hazardous substances like hydrogen fluoride (HF) and carbonyl halides.[3]

  • High Pressure: HFC-125 is typically handled as a liquefied gas under pressure. Use equipment rated for the appropriate cylinder pressure.[2]

Troubleshooting Guides

Extractive Distillation

Issue: Poor separation of HFC-125 and CFC-115.

Possible Cause Troubleshooting Step
Incorrect Extracting Agent Ensure the chosen extracting agent is suitable for breaking the HFC-125/CFC-115 azeotrope. Common agents include acetals (e.g., dimethoxymethane) and ionic liquids.[2][6]
Inadequate Reflux Ratio Optimize the reflux ratio. A higher reflux ratio generally improves separation but also increases energy consumption.
Incorrect Operating Pressure/Temperature Verify that the distillation column is operating at the optimal pressure and temperature for the specific extracting agent and mixture. Azeotrope composition can be pressure-dependent.[2]
Column Inefficiency Check for issues with the distillation column itself, such as flooding, weeping, or damaged packing/trays.

Issue: Contamination of the purified HFC-125 with the extracting agent.

Possible Cause Troubleshooting Step
Incomplete Separation in the Recovery Column Ensure the second distillation column for separating HFC-125 from the extracting agent is operating efficiently. The large boiling point difference should allow for straightforward separation.[11]
Carryover of Extracting Agent Check for foaming or high vapor velocities in the recovery column that could lead to mechanical entrainment of the extracting agent.
Adsorption

Issue: Ineffective removal of impurities.

Possible Cause Troubleshooting Step
Saturated Adsorbent The adsorbent bed may be saturated with impurities and require regeneration or replacement. Follow the manufacturer's instructions for regeneration.
Incorrect Adsorbent Material Verify that the chosen adsorbent (e.g., specific zeolite type) has the correct pore size and affinity for the target impurities. For instance, LTA zeolites have shown potential for separating HFC-32 from HFC-125.[3][4][7]
Improper Operating Conditions Adsorption efficiency is dependent on temperature and pressure. Ensure the system is operating within the optimal range for the specific adsorbent and impurities.
Channeling in the Adsorbent Bed Uneven flow through the adsorbent bed can lead to poor contact time and reduced efficiency. Ensure the bed is packed uniformly.

Data Presentation

Table 1: Purity of this compound After Extractive Distillation with Different Extracting Agents

Extracting Agent Initial CFC-115 Concentration (mol%) Final CFC-115 Concentration (ppm by mole) Reference
Dimethoxymethane2.35760[5]
Acetone2.35760[5]

Experimental Protocols

Gas Chromatography Analysis of this compound Purity

Objective: To determine the purity of a this compound sample and quantify impurities using gas chromatography.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)

  • Appropriate capillary or packed column (e.g., as specified in relevant analytical methods)

  • High-purity carrier gas (e.g., helium, nitrogen)

  • Gas sampling valve or gas-tight syringe

  • This compound sample

  • Certified gas standards for expected impurities

Methodology:

  • Instrument Setup:

    • Install the appropriate column in the GC oven.

    • Set the oven temperature program. A typical starting point could be 60°C.[8]

    • Set the injector and detector temperatures (e.g., 120°C for the injector and 250°C for the detector).[8]

    • Set the carrier gas flow rate (e.g., 1.1 ml/min).[8]

    • Allow the system to stabilize.

  • Calibration:

    • Inject known concentrations of certified impurity standards to determine their retention times and response factors.

    • Construct a calibration curve for each impurity.

  • Sample Analysis:

    • Using a gas sampling valve or a gas-tight syringe, inject a known volume of the this compound sample (e.g., 0.1 ml) into the GC.[8]

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify the impurities by comparing their peak areas to the calibration curves.

    • Calculate the purity of the this compound by subtracting the total percentage of impurities from 100%. The area normalization method can also be used for relative content calculation.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Collection commercial_hfc125 Commercial HFC-125 distillation Initial Distillation (Remove HF, HCl, Tars) commercial_hfc125->distillation extractive_distillation Extractive Distillation (Remove CFC-115) distillation->extractive_distillation adsorption Adsorption (Remove trace impurities) extractive_distillation->adsorption gc_analysis GC Analysis adsorption->gc_analysis pure_hfc125 High-Purity HFC-125 gc_analysis->pure_hfc125

Caption: General experimental workflow for the purification of commercial this compound.

troubleshooting_distillation start Poor Separation in Extractive Distillation check_agent Is the extracting agent correct for the azeotrope? start->check_agent check_conditions Are operating pressure and temperature optimal? check_agent->check_conditions Yes solution1 Select appropriate extracting agent. check_agent->solution1 No check_reflux Is the reflux ratio adequate? check_conditions->check_reflux Yes solution2 Adjust pressure and/or temperature. check_conditions->solution2 No check_column Inspect column for flooding, weeping, or damage. check_reflux->check_column Yes solution3 Increase reflux ratio. check_reflux->solution3 No

Caption: Troubleshooting decision tree for poor separation in extractive distillation.

References

Technical Support Center: Managing Thermal Decomposition of Pentafluoroethane in High-Temperature Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of pentafluoroethane (C2HF5) in high-temperature experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process, from setup to analysis.

1. Experimental Setup and Execution

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible reaction rates. - Temperature fluctuations in the reactor.- Inconsistent flow rates of this compound or carrier gas.- Leaks in the experimental setup.- Inconsistent sample purity.- Calibrate and stabilize the furnace temperature control system.- Use high-precision mass flow controllers and regularly verify their calibration.- Perform a thorough leak check of the entire system, especially at all joints and seals, using a leak detector.- Ensure the purity of the this compound and carrier gas for each experiment.
Corrosion or degradation of the reactor. - Reaction of hydrogen fluoride (HF), a primary decomposition product, with the reactor material.- Select appropriate reactor materials. For high temperatures, nickel-based alloys like Monel or Inconel are recommended. For lower temperatures, stainless steel may be sufficient, but its performance should be monitored.[1][2] Coated materials, such as SilcoTek coatings on stainless steel, can also provide enhanced resistance to HF corrosion.[3]
Pressure fluctuations or unexpected pressure buildup. - Blockage in the outlet or sampling lines due to the condensation or polymerization of decomposition products.- Gas expansion at high temperatures exceeding system limits.- Heat all transfer lines to prevent condensation of less volatile products.- Regularly inspect and clean all tubing and valves.- Ensure the system is designed to handle the expected pressure at the operating temperature.

2. Product Analysis (Gas Chromatography - GC)

Issue Potential Cause(s) Recommended Solution(s)
Peak tailing, especially for the hydrogen fluoride (HF) peak. - Adsorption of the acidic HF molecule onto active sites within the GC system (liner, column, detector).[4]- Use an inert GC column, such as an Ultra Inert column, which is specifically designed to minimize interactions with active compounds.[2][3][5][6][7]- Employ a deactivated inlet liner.[4]- If possible, derivatize HF to a less polar compound before analysis.
Poor separation of fluorinated hydrocarbon products. - Inappropriate GC column stationary phase.- Select a column with a stationary phase suitable for separating polar and non-polar fluorinated compounds. A mid-polarity phase, such as one containing cyanopropylphenyl polysiloxane, can be effective.[2]
Appearance of unexpected peaks in the chromatogram. - Secondary reactions of primary decomposition products.- Contamination from the carrier gas, sample, or system components.- Column bleed at high temperatures.- Analyze the mass spectra of the unexpected peaks to identify their chemical structure and deduce potential secondary reaction pathways.- Run a blank with only the carrier gas to check for system contamination.- Ensure the GC column is not operated above its maximum temperature limit to minimize bleed.
No peaks or very small peaks detected. - Leak in the sampling system or GC inlet.- Detector malfunction or saturation.- Decomposition of analytes in the injector port.- Verify the integrity of the sampling pathway from the reactor to the GC.- Check the detector settings and ensure it is functioning correctly. For very high concentrations, consider diluting the sample.- Use a deactivated inlet liner and optimize the injector temperature to prevent on-port reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways of this compound at high temperatures?

A1: The thermal decomposition of this compound primarily proceeds through two main pathways:

  • HF Elimination: This is the dominant pathway at lower temperatures (around 700-900°C), leading to the formation of tetrafluoroethylene (C2F4) and hydrogen fluoride (HF).[8]

  • C-C Bond Scission: At higher temperatures (above 900°C), the carbon-carbon bond can break, forming trifluoromethyl (•CF3) and difluoromethyl (•CHF2) radicals. These highly reactive radicals can then participate in a variety of secondary reactions.

Q2: What are the expected major and minor products of this compound thermal decomposition?

A2: The product distribution is highly dependent on the temperature and pressure of the experiment.

Temperature RangeMajor ProductsPotential Minor Products
Lower Temperatures (approx. 700-900°C) Tetrafluoroethylene (C2F4), Hydrogen Fluoride (HF)Trifluoromethane (CHF3), Hexafluoroethane (C2F6)
Higher Temperatures (approx. >900°C) Tetrafluoroethylene (C2F4), Hydrogen Fluoride (HF), Trifluoromethane (CHF3)Hexafluoroethane (C2F6), Carbon tetrafluoride (CF4), and various other fluorinated hydrocarbons.[8]

Q3: What type of reactor material is best suited for high-temperature experiments with this compound?

A3: Due to the production of highly corrosive hydrogen fluoride (HF) at elevated temperatures, material selection is critical. Nickel-based alloys, such as Monel and Inconel, offer good resistance to HF corrosion at high temperatures.[1][2] For experiments at the lower end of the decomposition temperature range, stainless steel may be adequate, but it should be regularly inspected for signs of corrosion. Using stainless steel components with specialized inert coatings can also significantly improve resistance to HF.[3]

Q4: How can I accurately quantify hydrogen fluoride (HF) in the product stream?

A4: Quantifying HF can be challenging due to its high reactivity and tendency to adsorb onto surfaces.

  • Gas Chromatography (GC): Using a highly inert GC column and flow path is essential to minimize peak tailing and obtain accurate quantification.[2][3][5][6][7]

  • Ion Chromatography (IC): Trapping the acidic gases from the product stream in an aqueous solution and subsequently analyzing the solution by IC is a reliable method for HF quantification.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Online FTIR can be used for real-time monitoring and quantification of HF and other infrared-active products.

Q5: My experimental results are not consistent. What are the most likely sources of error?

A5: Inconsistency in results often stems from a few key areas:

  • Temperature Control: Even small variations in the reactor temperature can significantly impact reaction kinetics. Ensure your temperature control system is precise and stable.

  • Flow Rates: Inaccurate or fluctuating flow rates of the reactant and carrier gas will lead to variable residence times and reactant concentrations. Use calibrated mass flow controllers.

  • System Leaks: Leaks can introduce atmospheric gases, which may react with the fluorinated compounds at high temperatures, and can also lead to inaccurate flow rate measurements. A thorough leak check before each experiment is crucial.

Experimental Protocols

Key Experiment: Determination of Decomposition Kinetics using a Tubular Flow Reactor and Gas Chromatography

This protocol outlines a general procedure for studying the thermal decomposition of this compound.

1. Materials and Equipment:

  • This compound (C2HF5), high purity

  • Inert carrier gas (e.g., Nitrogen or Argon), high purity

  • Tubular reactor (e.g., quartz, nickel, or Monel) housed in a high-temperature furnace

  • Temperature controller and thermocouples

  • Mass flow controllers for C2HF5 and carrier gas

  • Heated transfer lines

  • Gas sampling system (e.g., automated gas sampling valve)

  • Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS)

  • Inert GC column (e.g., Agilent J&W DB-624UI)

2. Experimental Procedure:

  • System Preparation:

    • Assemble the reactor system, ensuring all fittings are leak-tight.

    • Install the appropriate GC column and condition it according to the manufacturer's instructions.

    • Perform a leak check of the entire system.

  • Reactor Heating:

    • Set the furnace to the desired reaction temperature and allow the system to reach thermal equilibrium.

  • Gas Flow Initiation:

    • Start the flow of the inert carrier gas at a predetermined rate to establish a stable baseline on the GC.

  • Reaction Initiation:

    • Introduce a known concentration of this compound into the carrier gas stream using a mass flow controller.

  • Product Sampling and Analysis:

    • Once the reaction has reached a steady state, begin periodic sampling of the reactor effluent using the gas sampling valve.

    • Analyze the samples by GC to identify and quantify the reactants and products.

  • Data Collection:

    • Repeat the experiment at various temperatures and residence times (by varying the total flow rate) to determine the reaction kinetics.

  • System Shutdown:

    • Stop the flow of this compound and purge the system with the inert carrier gas.

    • Allow the reactor to cool down to room temperature.

Visualizations

experimental_workflow Experimental Workflow for this compound Pyrolysis cluster_setup System Setup cluster_experiment Experiment Execution cluster_analysis Analysis setup_reactor Assemble Reactor leak_check Leak Check System setup_reactor->leak_check heat_reactor Heat Reactor leak_check->heat_reactor start_carrier Start Carrier Gas heat_reactor->start_carrier introduce_c2hf5 Introduce C2HF5 start_carrier->introduce_c2hf5 steady_state Achieve Steady State introduce_c2hf5->steady_state sample_products Sample Products steady_state->sample_products gc_analysis GC-MS Analysis sample_products->gc_analysis data_processing Data Processing gc_analysis->data_processing

Caption: Workflow for a typical this compound pyrolysis experiment.

decomposition_pathways This compound Thermal Decomposition Pathways cluster_primary Primary Decomposition cluster_products Products & Intermediates cluster_secondary Secondary Reactions C2HF5 This compound (C2HF5) HF_elimination HF Elimination C2HF5->HF_elimination Lower Temp. CC_scission C-C Scission C2HF5->CC_scission Higher Temp. C2F4 Tetrafluoroethylene (C2F4) HF_elimination->C2F4 HF Hydrogen Fluoride (HF) HF_elimination->HF CF3_rad •CF3 Radical CC_scission->CF3_rad CHF2_rad •CHF2 Radical CC_scission->CHF2_rad C2F6 Hexafluoroethane (C2F6) CF3_rad->C2F6 Recombination CHF3 Trifluoromethane (CHF3) CHF2_rad->CHF3 H Abstraction

References

improving the accuracy of pentafluoroethane concentration measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of pentafluoroethane (HFC-125) concentration measurements, primarily using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for measuring this compound concentration?

A1: Gas chromatography (GC) is the most prevalent and reliable method for analyzing the concentration and purity of this compound.[1][2] Detectors commonly used with GC for this purpose include the Thermal Conductivity Detector (TCD) and the Flame Ionization Detector (FID).[2]

Q2: My calibration curve for HFC-125 is non-linear. What are the potential causes?

A2: Non-linear calibration curves can stem from several issues. Operating outside the detector's linear range by using concentrations that are too high can lead to saturation.[3] Other causes include improper standard preparation, sample degradation, or active sites within the GC system (e.g., in the liner or column) that interact with the analyte.[4][5] It is crucial to prepare a series of at least five calibration standards that bracket the expected sample concentration range.[6]

Q3: What causes peak tailing when analyzing HFC-125?

A3: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. These include column degradation, active sites in the injector liner or column, or an injection volume that is too large for the system's capacity.[4][7] Contamination in the injector or column can also lead to this issue.[7]

Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram. They are typically caused by contamination in the GC system. Common sources include a contaminated injector, septum bleed, or impurities in the carrier gas.[8][9] To resolve this, clean the injector, use a higher-quality septum, and ensure your gas lines and filters are clean.[8] Performing a blank run, where you run the method without an injection, can help identify the source of contamination.[9]

Q5: How can I improve the overall accuracy and precision of my measurements?

A5: To enhance accuracy and precision, always ensure your equipment is properly calibrated.[10] Use precise dilution techniques to prepare gas standards and run each standard multiple times to confirm reproducibility.[5][6] Maintaining consistent GC parameters such as flow rate, temperature, and pressure is critical for reliable results.[11]

Experimental Protocols & Data

Recommended GC Parameters for HFC-125 Analysis

Accurate measurement of HFC-125 relies on optimized instrument parameters. The following tables provide starting points for method development. Parameters may need to be adjusted based on the specific instrument and analytical goals.

Table 1: Example GC Method Parameters (TCD)

ParameterSettingPurpose/Notes
Column 30-60 mesh 13X molecular sieve[1]Suitable for separating HFC-125 from fixed gases like air.
Carrier Gas Helium[1]Provides good thermal conductivity and is inert.
Column Flow Rate 15-20 mL/min[1]Optimize for best peak shape and separation.
Injection Port Temp. 175-200 °C[1]Ensures rapid vaporization of the sample.
Detector Temp. 200 °C[1]Prevents condensation of analytes in the detector.
Oven Program Isothermal at 45°C for 2 min, then ramp 10°C/min to 150°C[1]Separates HFC-125 from other potential components.
Sample Volume 1 mL (Gas Sampling Valve)[1]Ensures a reproducible injection volume.

Table 2: Example GC Method Parameters (FID)

ParameterSettingPurpose/Notes
Column Capillary Column (e.g., 60m x 0.32mm)[2]Offers high resolution for separating impurities.
Carrier Gas HeliumInert carrier gas suitable for FID.
Column Flow Rate 1.1 mL/min[2]Typical for capillary columns.
Injection Port Temp. 120 °C[2]Lower temperature may be suitable for volatile compounds.
Detector Temp. 250 °C[2]Standard temperature for FID operation.
Oven Temperature 60 °C (Isothermal)[2]A simple program for purity analysis.
Detector Gases H2: 35 mL/min, Air: 350 mL/min[2]Standard flame gas flows for an FID.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide helps diagnose and resolve asymmetric chromatographic peaks.

G start Poor Peak Shape (Tailing or Fronting) check_overload Is sample concentration too high? start->check_overload Tailing or Fronting check_temp Are injector/oven temperatures correct? start->check_temp check_column Is the column installed correctly and undamaged? start->check_column check_liner Is the inlet liner clean and active? start->check_liner sol_overload Reduce sample concentration or use a split injection. check_overload->sol_overload Yes sol_temp Adjust temperatures. Ensure injector is hot enough for vaporization. check_temp->sol_temp No sol_column Reinstall column. Trim the first few cm if contaminated. check_column->sol_column No sol_liner Clean or replace the inlet liner. check_liner->sol_liner No

Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Retention Times

Use this guide when the time it takes for HFC-125 to elute from the column varies between runs.

G start Inconsistent Retention Times check_flow Is carrier gas flow rate stable? (Check pressure & leaks) start->check_flow check_oven Is the oven temperature stable and reproducible? check_flow->check_oven Yes sol_flow Find and fix leaks. Verify gas supply pressure. check_flow->sol_flow No check_column_bleed Is the column old or showing excessive bleed? check_oven->check_column_bleed Yes sol_oven Calibrate oven sensor or service GC. check_oven->sol_oven No sol_column_bleed Condition or replace the column. check_column_bleed->sol_column_bleed Yes

Troubleshooting workflow for retention time instability.
General Analytical Workflow

The following diagram outlines the standard workflow for quantitative analysis of this compound.

G prep_standards 1. Prepare Calibration Standards (Multiple concentrations) setup_gc 2. Set Up GC Method (Temp, Flow, etc.) prep_standards->setup_gc run_standards 3. Analyze Standards setup_gc->run_standards gen_curve 4. Generate Calibration Curve (Peak Area vs. Concentration) run_standards->gen_curve check_linearity 5. Check Linearity (R²) gen_curve->check_linearity run_samples 6. Analyze Unknown Samples check_linearity->run_samples R² ≥ 0.995 troubleshoot Troubleshoot Method or Standards check_linearity->troubleshoot R² < 0.995 quantify 7. Quantify Results (Using Calibration Curve) run_samples->quantify

Standard workflow for quantitative GC analysis.

References

Technical Support Center: High-Pressure Pentafluoroethane Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with high-pressure pentafluoroethane (HFC-125, R-125) experimental setups.

Troubleshooting Guide

This section addresses common issues encountered during experiments, offering step-by-step solutions to identify and resolve leaks.

Q1: My system is not reaching the target pressure. What should I do?

A1: A failure to reach target pressure is a strong indicator of a significant leak. Follow this systematic approach to identify the source:

  • Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. This compound is a liquefied gas that can cause frostbite upon contact with skin.[1][2]

  • Isolate Sections: If your setup allows, isolate different sections of the system to narrow down the potential leak area.[3]

  • Gross Leak Check: Apply a bubble leak detection solution to all accessible connections, fittings, and valve stems.[4][5] Large, rapidly forming bubbles will indicate a major leak.

  • Check Fittings: Ensure all fittings are properly tightened. Overtightening can damage seals, so follow manufacturer specifications.[3][6]

  • Inspect Tubing: Visually inspect all tubing for cracks, kinks, or any signs of physical damage.

Q2: I've noticed a slow, steady pressure drop over time. How can I find this small leak?

A2: A gradual pressure drop suggests a minor leak, which can be more challenging to locate.

  • Perform a Pressure Decay Test: This is a reliable method for detecting small leaks.[7][8][9][10] Pressurize the system, isolate it from the gas source, and monitor the pressure over a set period. A consistent drop confirms a leak.[7][8][9][10][11]

  • Use an Electronic Leak Detector: An electronic refrigerant leak detector is highly sensitive and effective for pinpointing small leaks of halogenated gases like this compound.[12][13][14][15][16] Move the probe slowly along all potential leak paths.[12]

  • Thorough Bubble Test: Meticulously apply a bubble leak solution to every connection, seal, and weld. Small leaks may produce very fine, slow-forming bubbles.[17][18][19][20][21]

Q3: The leak appears to be coming from a valve. What are the next steps?

A3: Valves are common leak points in high-pressure systems.

  • Valve Packing Nut: Gently tighten the packing nut on the valve stem. This can often resolve leaks around the stem.

  • Valve Seat: If the leak persists, the internal valve seat may be damaged or contaminated.[5]

  • Isolate and Replace: If possible, safely depressurize the section of the system containing the faulty valve and replace it. Ensure the replacement valve is rated for the pressures and chemical compatibility of your experiment.

Q4: I'm using an electronic leak detector, but the alarm is inconsistent. What could be the issue?

A4: Inconsistent alarms can be caused by several factors.

  • Air Currents: Perform the leak check in a draft-free area, as air movement can disperse the leaking gas and affect the detector's reading.[12]

  • Probe Movement: Move the probe slowly and steadily, at a rate of about 1-2 inches per second, around the suspected leak area.[12]

  • Contamination: Ensure the sensor tip is clean and has not been exposed to high concentrations of gas, which can cause temporary saturation.[12][13]

  • Sensitivity Setting: Adjust the sensitivity level of the detector. Start with a higher sensitivity to locate the general area of the leak, then decrease it to pinpoint the exact source.[13][16]

Frequently Asked Questions (FAQs)

Q5: What are the most common leak points in a high-pressure gas setup?

A5: Leaks most frequently occur at points of connection or where materials are joined. Common sources include:

  • Fittings and Connectors: Improperly tightened or damaged threads and seals are a primary cause.[6][22]

  • Valve Stems and Seats: Wear and tear from frequent use can lead to leaks.[23]

  • Seals and Gaskets: Material degradation over time or incompatibility with this compound can cause failures.[6][24]

  • Weld Joints: Imperfections in welds can create leak paths.

  • Tubing: Physical damage such as scratches or cracks can compromise the integrity of the tubing.[25][26]

Q6: What materials are compatible with this compound?

A6: this compound is compatible with many common metals, such as stainless steel, copper, and brass. However, elastomer compatibility is critical for seals and O-rings. Fluoroelastomers (FKM) are often recommended for their chemical resistance.[24] Always consult manufacturer specifications for material compatibility with HFC-125, especially under high pressure.

Q7: How often should I perform leak checks on my experimental setup?

A7: It is good practice to perform a leak check:

  • Before the first use of a new setup.

  • Any time a component is added, removed, or replaced.

  • Periodically during long-duration experiments.

  • If you suspect a leak due to pressure drops or inconsistent experimental results.[27]

Q8: What safety precautions should I take when working with high-pressure this compound?

A8: Safety is paramount when handling high-pressure gases.

  • Always wear appropriate PPE, including safety glasses and thermally insulated gloves.[2][28]

  • Work in a well-ventilated area.[1][2][28] this compound is heavier than air and can displace oxygen in enclosed spaces, posing an asphyxiation risk.[2][29][30]

  • Ensure all equipment is rated for the intended operating pressure.[1][31]

  • Secure gas cylinders to prevent them from falling.[1]

  • Familiarize yourself with the Safety Data Sheet (SDS) for this compound.[1]

Data Presentation

Table 1: Material Compatibility and Leak Detection Method Sensitivity

ParameterDetails
Compatible Metals Stainless Steel, Copper, Brass, Aluminum
Recommended Elastomers Fluoroelastomers (FKM/Viton®)[24]
Incompatible Materials Chemically reactive metals: potassium, calcium, powdered aluminum, magnesium, and zinc.[29]
Bubble Leak Test Sensitivity Can detect leaks as small as 4.5 x 10⁻¹⁰ mol/s.[20]
Pressure Decay Test Highly sensitive to very small leaks; sensitivity is dependent on the volume of the system and the duration of the test.[7][10]
Electronic Leak Detector Can detect leaks down to ounces per year, with adjustable sensitivity levels.[16]

Experimental Protocols

Protocol 1: Pressure Decay Leak Test

Objective: To quantify the leak rate of a sealed high-pressure system.

Methodology:

  • System Preparation: Ensure the experimental setup is fully assembled and all valves are in their designated positions for the test.

  • Pressurization: Connect the this compound gas cylinder to the system. Slowly pressurize the system to the desired test pressure, not exceeding the maximum allowable working pressure of any component.

  • Isolation: Close the valve connecting the gas cylinder to the system, isolating the pressurized setup.[7]

  • Stabilization: Allow the system to stabilize for a predetermined period (e.g., 15-30 minutes). This allows the gas temperature to equilibrate with the ambient temperature, which can affect pressure readings.[7][11]

  • Monitoring: Record the initial stable pressure using a calibrated, high-resolution pressure transducer or gauge. Continue to monitor and record the pressure at regular intervals over a specified test duration (e.g., 1-24 hours).[9]

  • Calculation: If a pressure drop is observed, the leak rate can be calculated using the formula: Leak Rate = (Change in Pressure × Volume) / Time.[9] A stable pressure indicates a leak-free system.[7]

  • Venting: Once the test is complete, safely vent the system pressure through a designated exhaust line in a well-ventilated area.[10][11]

Protocol 2: Bubble Emission Leak Test (Liquid Application Technique)

Objective: To locate the source of a gas leak.

Methodology:

  • System Pressurization: Pressurize the experimental setup with this compound to a safe, positive pressure.

  • Solution Application: Apply a commercial bubble leak detection solution to all potential leak points, including fittings, valve stems, and joints.[4] The solution should be applied gently to avoid creating false bubbles.

  • Observation: Carefully observe the coated areas for the formation of bubbles.[4][5]

    • Large, continuous bubbles indicate a significant leak.

    • Small, slow-forming bubbles suggest a minor leak.

  • Pinpointing the Source: Once bubbles are observed, clean the area and reapply the solution to confirm the exact leak location.

  • Depressurization and Repair: Safely depressurize the system before attempting to tighten or replace the leaking component.

  • Post-Repair Verification: After the repair, re-pressurize the system and repeat the bubble test to ensure the leak has been resolved.

Protocol 3: Electronic Refrigerant Leak Detection

Objective: To locate small leaks of this compound.

Methodology:

  • Detector Preparation: Turn on the electronic leak detector and allow it to warm up in a clean air environment, away from any potential refrigerant sources.[12] Calibrate or "zero" the detector according to the manufacturer's instructions.

  • System Pressurization: Ensure the system is pressurized with this compound.

  • Probe Positioning: Begin scanning for leaks by moving the probe tip slowly (approximately 1-2 inches per second) and close to the surface of all potential leak points.[12]

  • Systematic Search: Work systematically around the entire setup, paying close attention to fittings, valves, and seals.

  • Alarm Interpretation: When the detector enters an area with a higher concentration of this compound, it will emit an audible and/or visual alarm.[12][13]

  • Pinpointing the Leak: Once an alarm is triggered, move the probe away to fresh air to allow it to clear, then slowly bring it back to the suspected area to pinpoint the exact location of the leak. Adjusting the sensitivity may be necessary.[16]

  • Safety and Repair: After identifying the leak, safely depressurize the system before making any repairs.

Visualizations

Leak_Troubleshooting_Workflow start Pressure Anomaly Detected (e.g., Can't reach pressure, pressure drop) safety_check Perform Initial Safety Check (Wear PPE, ensure ventilation) start->safety_check isolate_system Isolate System Sections (If possible) safety_check->isolate_system gross_leak_check Perform Gross Leak Check (Audible hissing, rapid pressure loss?) isolate_system->gross_leak_check bubble_test Apply Bubble Leak Solution to all connections gross_leak_check->bubble_test Yes pressure_decay_test Perform Pressure Decay Test to confirm slow leak gross_leak_check->pressure_decay_test No (Slow Leak Suspected) large_leak_found Large Leak Found? bubble_test->large_leak_found depressurize_repair Safely Depressurize and Repair/Tighten Component large_leak_found->depressurize_repair Yes large_leak_found->pressure_decay_test No retest Re-pressurize and Retest depressurize_repair->retest retest->start pressure_drop Pressure Drop Confirmed? pressure_decay_test->pressure_drop electronic_detector Use Electronic Leak Detector to pinpoint source pressure_drop->electronic_detector Yes end_ok System is Leak-Tight Resume Experiment pressure_drop->end_ok No leak_found_small Leak Found? electronic_detector->leak_found_small leak_found_small->depressurize_repair Yes end_reassess Re-assess System Integrity (Consider component replacement) leak_found_small->end_reassess No

Caption: Troubleshooting workflow for high-pressure gas leaks.

Common_Leak_Points cluster_main setup High-Pressure Experimental Setup gas_source Gas Cylinder Valve regulator Regulator Inlet Fitting Outlet Fitting tubing High-Pressure Tubing valves Isolation Valves Valve Stem Valve Body Seals reactor Reactor/Vessel Inlet/Outlet Fittings Main Seal/Gasket instrumentation Instrumentation (Transducers, Gauges) Threaded Connections gas_source:v->regulator:f1 Potential Leak regulator:f2->tubing Potential Leak tubing->valves Potential Leak valves:v1->valves valves:v2->valves valves->reactor:f1 Potential Leak reactor:s1->reactor reactor->instrumentation:f1 Potential Leak

Caption: Common leak points in a high-pressure experimental setup.

References

Technical Support Center: Stabilization of Pentafluoroethane (R-125) Under Extreme Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of pentafluoroethane (R-125) when used in experiments under extreme conditions, such as high temperatures and pressures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (R-125) and why is its stability a concern under extreme conditions?

A1: this compound, a hydrofluorocarbon (HFC) with the formula CF₃CHF₂, is used as a refrigerant and a fire suppression agent.[1][2] While stable under normal conditions, its stability can be compromised at high temperatures and pressures, leading to decomposition and the formation of hazardous byproducts.[1][3][4][5]

Q2: What are the primary decomposition products of this compound at high temperatures?

A2: At elevated temperatures, this compound primarily decomposes to form hydrogen fluoride (HF), a corrosive and toxic gas.[1][3] Other decomposition products can include carbonyl fluoride, carbon monoxide, and carbon dioxide.[1] Research has also identified byproducts such as trifluoromethane (CHF₃) and various fluoroolefins at temperatures above 700°C.[6]

Q3: What factors can accelerate the decomposition of this compound?

A3: The degradation of this compound is accelerated by:

  • High Temperatures: Decomposition rates increase significantly with rising temperatures.[3][6]

  • Presence of Oxygen/Air: The presence of air can promote the decomposition of olefinic impurities within commercial-grade this compound, leading to the formation of acids.

  • Incompatible Materials: Contact with certain materials, such as alkali metals, alkaline earth metals, and powdered metals, can catalyze decomposition.[4][7]

  • Contaminants: The presence of moisture and other impurities can contribute to the formation of corrosive acids.

Q4: What are the signs of this compound decomposition in my experimental setup?

A4: Indicators of decomposition include:

  • Increased Acidity: A drop in the pH of the system or the presence of acidic byproducts.

  • Corrosion: Unexplained corrosion of metallic components within your system.

  • Pressure Changes: Unexpected increases in system pressure due to the formation of non-condensable gases.

  • Discoloration of Lubricants: If used, the lubricant may darken or show signs of sludge formation.

  • Pungent Odor: A sharp, pungent odor may indicate the presence of hydrogen fluoride.[1]

Q5: How can I stabilize this compound under extreme conditions?

A5: Stabilization is typically achieved through the addition of chemical stabilizers, such as:

  • Radical Scavengers: These compounds inhibit the free-radical chain reactions that lead to decomposition.

  • Acid Scavengers: These additives neutralize acidic byproducts like hydrogen fluoride, preventing corrosion and further catalyzed degradation.[3][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Problem: Suspected this compound Decomposition

Symptoms:

  • Evidence of corrosion on system components.

  • Increased system acidity (confirmed by testing).

  • Unexplained changes in experimental results.

  • Visible degradation of materials in contact with this compound.

Troubleshooting Flowchart:

troubleshoot_this compound start Start Troubleshooting check_temp Are operating temperatures within the recommended range for un-stabilized R-125? start->check_temp check_pressure Are operating pressures within the recommended range? check_temp->check_pressure Yes reduce_conditions Reduce operating temperature and/or pressure. check_temp->reduce_conditions No check_materials Are all system materials compatible with R-125 at operating conditions? check_pressure->check_materials Yes check_pressure->reduce_conditions No check_contaminants Is there evidence of moisture or air ingress? check_materials->check_contaminants Yes replace_materials Replace incompatible materials with compatible ones. check_materials->replace_materials No check_stabilizer Is a stabilizer being used? check_contaminants->check_stabilizer No identify_source Identify and eliminate source of contamination. check_contaminants->identify_source Yes add_stabilizer Add appropriate stabilizer (radical and/or acid scavenger). check_stabilizer->add_stabilizer No increase_stabilizer Increase stabilizer concentration or consider a different stabilizer. check_stabilizer->increase_stabilizer Yes end System Stabilized add_stabilizer->end increase_stabilizer->end identify_source->end replace_materials->end reduce_conditions->end

Caption: Troubleshooting flowchart for this compound decomposition.

Detailed Troubleshooting Steps:

  • Verify Operating Conditions:

    • Question: Are the experimental temperature and pressure exceeding the known stability limits of pure this compound?

    • Action: Review the safety data sheets and technical literature for the operational limits of R-125. If conditions are too extreme, consider if they can be moderated without compromising the experimental objectives.

  • Material Compatibility Check:

    • Question: Are all materials in contact with the this compound (including seals, gaskets, and vessel walls) compatible at the operating conditions?

    • Action: Cross-reference all system materials with the material compatibility data provided in this guide (see Table 3). Replace any incompatible materials.

  • Contaminant Analysis:

    • Question: Is there a possibility of moisture, air, or other contaminants entering the system?

    • Action: Implement rigorous procedures to prevent contamination. This includes thorough drying and evacuation of the system before introducing this compound. Consider installing in-line driers and purifiers if contamination is a recurring issue.

  • Stabilizer Evaluation:

    • Question: Is a stabilizer being used? If so, is it the correct type and at an appropriate concentration?

    • Action: If no stabilizer is present, introduce a suitable radical scavenger and/or acid scavenger. If a stabilizer is already in use, consider increasing its concentration or selecting a more effective stabilizer based on the specific contaminants or degradation products observed.

Data on Stabilization Techniques

The following tables provide quantitative data on the effectiveness of various stabilization techniques.

Table 1: Effectiveness of Stabilizers in Inhibiting Olefin Decomposition in this compound

This table presents data from a study on the stabilization of this compound containing chlorotrifluoroethylene (F1113), an olefinic impurity. The samples were stored at 80°C for 15 days in the presence of air.

StabilizerStabilizer Concentration (% by weight)Initial F1113 Concentration (ppm)Final F1113 Concentration (ppm)Acidity (meq/kg)
None0250150.25
Limonene0.1250245< 0.01
Alpha-pinene0.1250250< 0.01
Gamma-terpinene0.1250240< 0.01
Triethylamine0.1250255< 0.01

Data adapted from Indian Patent No. 213891. The results demonstrate that in the absence of a stabilizer, the olefin F1113 decomposes, leading to the formation of acids. The presence of radical scavengers (limonene, alpha-pinene, gamma-terpinene) and an acid scavenger (triethylamine) effectively inhibits this decomposition.

Table 2: Acceptable Contaminant Limits in this compound (R-125)

This table provides typical purity specifications for new or reclaimed this compound. Exceeding these limits, especially for moisture and acidity, can indicate and contribute to stability issues.

ContaminantMaximum Limit
Purity99.0% by weight (min)
Moisture10 ppm by weight (max)
Acidity0.1 ppm by weight (max, as HCl)
Non-volatile residue0.01% by volume (max)

Data sourced from industry safety and data sheets.[9]

Table 3: General Material Compatibility with this compound

This table provides a general guide to the compatibility of various materials with this compound. Compatibility can be affected by temperature, pressure, and the presence of contaminants. It is crucial to conduct specific compatibility testing for your unique experimental conditions.

Material ClassCompatibleGenerally Compatible (Testing Recommended)Incompatible
Metals Stainless Steel (304, 316), Monel, NickelCopper, Brass, AluminumAlkali metals, Alkaline earth metals, Powdered metals (e.g., Al, Zn, Mg)
Plastics Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF)Polypropylene, PolyethyleneCertain plastics may be prone to swelling or cracking at high temperatures and pressures.
Elastomers Perfluoroelastomers (FFKM)Fluoroelastomers (FKM, Viton®), EPDMBuna-N, Neoprene, Natural Rubber

This table is a compilation of information from various safety data sheets and material compatibility charts.[2][5][6][7][10][11][12][13]

Experimental Protocols

Key Experiment: Stability Testing via ASHRAE Standard 97 Sealed Tube Method

This protocol outlines the general procedure for evaluating the chemical stability of this compound with various materials under accelerated aging conditions, based on the principles of ASHRAE Standard 97.[14][15][16][17]

Objective: To assess the chemical stability and material compatibility of this compound in the presence of system materials (e.g., metals, lubricants, stabilizers) at elevated temperatures.

Materials:

  • Borosilicate glass tubes

  • This compound (R-125)

  • Materials to be tested (e.g., metal coupons, lubricant samples, stabilizer candidates)

  • Vacuum pump

  • High-precision pressure gauge

  • Heating oven or aluminum block for uniform heating

  • Gas chromatograph (GC) for analyzing refrigerant decomposition

  • Ion chromatograph (IC) or titration equipment for acidity measurement

Experimental Workflow:

ashrae_97_workflow prep_materials 1. Prepare Materials: - Clean and dry glass tubes. - Prepare metal coupons and other test materials. charge_tube 2. Charge the Tube: - Place test materials in the tube. - Evacuate the tube to remove air and moisture. prep_materials->charge_tube add_refrigerant 3. Add this compound: - Introduce a precise amount of R-125 and any liquid stabilizers. charge_tube->add_refrigerant seal_tube 4. Seal the Tube: - Hermetically seal the glass tube using a torch. add_refrigerant->seal_tube aging 5. Accelerated Aging: - Place the sealed tube in an oven at a specified high temperature (e.g., 150-200°C) for a set duration (e.g., 14 days). seal_tube->aging analysis 6. Post-Aging Analysis: - Visually inspect the tube contents. - Analyze the gas phase for R-125 decomposition (GC). - Analyze the liquid phase for acidity and dissolved metals. aging->analysis

Caption: Workflow for ASHRAE Standard 97 stability testing.

Detailed Methodology:

  • Preparation:

    • Thoroughly clean and dry all glassware and test materials to remove any contaminants.

    • Cut metal coupons to a standard size and clean them according to a defined procedure to remove surface oils and oxides.

  • Charging and Sealing:

    • Place the prepared materials (e.g., metal coupons, a measured amount of lubricant and/or stabilizer) into the borosilicate glass tube.

    • Connect the tube to a vacuum manifold and evacuate to a high vacuum to remove air and moisture.

    • Introduce a precise amount of this compound into the tube. The amount is typically determined by pressure and volume calculations.

    • Using a glassblowing torch, carefully seal the open end of the tube to create a hermetic seal.

  • Accelerated Aging:

    • Place the sealed tubes in a convection oven or a temperature-controlled aluminum block for safety and uniform heating.

    • Age the tubes at a predetermined high temperature (e.g., 175°C) for a specified duration (e.g., 14 days). These conditions are designed to accelerate the degradation processes that would occur over a much longer period at normal operating temperatures.

  • Analysis:

    • After aging, cool the tubes to room temperature.

    • Visual Inspection: Observe any changes in the color of the refrigerant, lubricant, or metal coupons. Note the formation of any solids or sludge.

    • Gas Analysis: Carefully break the tube in a controlled environment and analyze the gas phase using a gas chromatograph (GC) to quantify the remaining this compound and identify and quantify any decomposition products.

    • Liquid Analysis: If a lubricant is present, analyze it for changes in color, viscosity, and total acid number (TAN). The liquid can also be analyzed for dissolved metals using techniques like inductively coupled plasma (ICP) spectroscopy.

Chemical Degradation Pathway

Under extreme thermal stress, this compound can undergo decomposition through several pathways. A simplified representation of a primary degradation pathway is the elimination of hydrogen fluoride.

degradation_pathway R125 This compound (CF3CHF2) transition High Temperature R125->transition products Decomposition Products transition->products HF Hydrogen Fluoride (HF) products->HF Primary Byproduct olefins Fluoroolefins products->olefins radicals Free Radicals products->radicals

Caption: Simplified thermal degradation pathway of this compound.

References

identifying and mitigating byproducts in pentafluoroethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pentafluoroethane (HFC-125) reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate the formation of byproducts during chemical syntheses involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Presence of Unexpected Peaks in GC-MS Analysis

Q: My GC-MS analysis of a reaction involving this compound shows unexpected peaks. How can I identify them and what are their likely sources?

A: Unexpected peaks in your GC-MS chromatogram often indicate the presence of reaction byproducts, unreacted starting materials, or contaminants. Here’s a systematic approach to address this issue:

  • Initial Identification:

    • Mass Spectrum Analysis: Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST) to get a preliminary identification.

    • Retention Time Comparison: If you have standards for suspected byproducts, compare their retention times with the unknown peaks. Common byproducts in HFC-125 synthesis from tetrachloroethylene (PCE) include intermediates like 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) and 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124), as well as other compounds like chlorothis compound (CFC-115), 1,1,1,2-tetrafluoroethane (HFC-134a), and 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-133a).[1]

  • Likely Sources of Byproducts:

    • Incomplete Reaction: The presence of starting materials like tetrachloroethylene or intermediates such as HCFC-123 and HCFC-124 suggests the reaction has not gone to completion.[1][2]

    • Side Reactions: Over-fluorination or rearrangement reactions can lead to the formation of compounds like CFC-115. Disproportionation of HCFC-124 is a known pathway to CFC-115.

    • Reaction Conditions: High reaction temperatures can increase the formation of byproducts.[3] The choice of catalyst, such as chromium-based catalysts, also significantly influences the product distribution.[3]

    • Contamination: Impurities in starting materials or leaks in the reaction system can introduce unexpected compounds.

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Caption: Workflow for troubleshooting unexpected GC-MS peaks.

Problem 2: Formation of Chlorinated Byproducts

Q: My reaction is producing chlorinated byproducts such as HCFC-123, HCFC-124, and CFC-115. How can I minimize their formation?

A: The formation of chlorinated byproducts is a common issue, especially in the synthesis of HFC-125 from chlorinated precursors like tetrachloroethylene. Here are some strategies to minimize their formation:

  • Optimize Reaction Temperature: The selectivity of the reaction is highly dependent on the temperature. A lower reaction temperature may favor the formation of the desired product over byproducts. However, this may also decrease the reaction rate, so a balance must be found.[3]

  • Adjust Reactant Molar Ratio: The ratio of the fluorinating agent (e.g., HF) to the chlorinated precursor can influence the product distribution. A higher ratio of HF may drive the reaction towards the fully fluorinated product, but could also lead to over-fluorination if not carefully controlled.

  • Catalyst Selection and Treatment: The type of catalyst and its pretreatment can have a significant impact on selectivity. For gas-phase hydrofluorination, chromium-based catalysts, sometimes promoted with other metals like magnesium, are often used.[3] The catalyst's activity and selectivity can be tuned by varying its composition and pretreatment conditions.

  • Recycle Intermediates: In a continuous flow setup, intermediates like HCFC-123 and HCFC-124 can be separated from the product stream and recycled back into the reactor. This can increase the overall yield of HFC-125 and reduce the amount of chlorinated waste.[1][2]

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Mitigation_Strategy Start Chlorinated Byproduct Formation Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Adjust_Ratio Adjust Reactant Molar Ratio Start->Adjust_Ratio Catalyst Select/Modify Catalyst Start->Catalyst Recycle Recycle Intermediates Start->Recycle Result Reduced Byproducts & Increased Yield Optimize_Temp->Result Adjust_Ratio->Result Catalyst->Result Recycle->Result

Caption: Strategies to minimize chlorinated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from tetrachloroethylene?

A1: The gas-phase hydrofluorination of tetrachloroethylene (PCE) to this compound (HFC-125) is a multi-step process that can generate several byproducts. The most common ones are:

  • Intermediates: 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) and 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124) are the primary intermediates in the reaction pathway.[1][2]

  • Over-fluorinated/Rearranged Products: Chlorothis compound (CFC-115) is a common byproduct formed through over-fluorination or disproportionation of HCFC-124. Other byproducts can include 1,1,1,2-tetrafluoroethane (HFC-134a) and 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-133a).[1][4]

ByproductChemical FormulaCommon Source
HCFC-123C2HCl2F3Intermediate in PCE hydrofluorination[1]
HCFC-124C2HClF4Intermediate in PCE hydrofluorination[1]
CFC-115C2ClF5Over-fluorination/disproportionation[4]
HFC-134aC2H2F4Side reaction product[1]
HCFC-133aC2H2ClF3Side reaction product[1]

Q2: What are the recommended analytical methods for identifying and quantifying impurities in this compound?

A2: The two most powerful and commonly used analytical methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile byproducts. A capillary column is typically used, and the mass spectrometer provides fragmentation patterns that can be compared to spectral libraries for positive identification.[5]

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is highly specific to fluorine-containing compounds and provides detailed structural information. It is particularly useful for identifying and quantifying fluorinated isomers that may be difficult to resolve by GC. The large chemical shift dispersion in 19F NMR allows for the clear identification of different fluorine environments.[6][7][8]

Q3: How can I purify this compound from chlorinated byproducts on a laboratory scale?

A3: For laboratory-scale purification, the following techniques can be employed:

  • Fractional Distillation: Since HFC-125 and its common byproducts have different boiling points, fractional distillation can be an effective purification method. This requires a distillation column with sufficient theoretical plates to achieve good separation. Due to the low boiling points of these compounds, the distillation needs to be performed at low temperatures and potentially under pressure.

  • Preparative Gas Chromatography (Prep-GC): For obtaining very high purity HFC-125 on a small scale, preparative GC is an excellent option. The crude product is injected onto a GC column, and the fraction corresponding to HFC-125 is collected as it elutes.

  • Extractive Distillation: For difficult separations, such as the azeotropic mixture of HFC-125 and CFC-115, extractive distillation can be used. This involves adding a solvent that alters the relative volatilities of the components, allowing for their separation by distillation.[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Byproducts

This protocol provides a general guideline for the analysis of HFC-125 and its common impurities. The specific parameters may need to be optimized for your instrument and column.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for the separation of volatile fluorinated hydrocarbons (e.g., 60 m x 0.32 mm, with a suitable stationary phase).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).

  • Injection:

    • Injector Temperature: 120 °C

    • Sample Size: 0.1 mL (for gaseous samples)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C

  • Mass Spectrometer:

    • Detector Temperature: 250 °C

    • Scan Range: m/z 30-300

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the components using the area normalization method, assuming similar response factors for the fluorinated compounds. For more accurate quantification, use certified standards to create a calibration curve.

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GCMS_Workflow Sample Gaseous Sample (0.1 mL) Injection Injector (120°C) Sample->Injection Separation Capillary Column (60°C) Injection->Separation Detection Mass Spectrometer (250°C) Separation->Detection Analysis Data Analysis (Library Search, Quantification) Detection->Analysis Result Purity and Impurity Profile Analysis->Result

Caption: General workflow for GC-MS analysis of HFC-125.

References

Technical Support Center: Enhancing HFC-125 Refrigerant Mixture Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of HFC-125 based refrigerant mixtures in experimental applications.

Troubleshooting Guides

This section addresses common issues encountered during the experimental use of HFC-125 based refrigerant mixtures.

Q1: Why is the Coefficient of Performance (COP) of my system lower than expected?

A1: A lower than expected COP can be attributed to several factors. Firstly, the composition of the refrigerant mixture is crucial. For instance, in HFC-32/HFC-125 mixtures, the COP is significantly influenced by the concentration of each component and the operating conditions such as evaporation and condensation temperatures.[1] Mixtures with 40-60% HFC-125 have shown higher COP values than R-502, but still lower than HCFC-22 across the full concentration range.[1] Secondly, system design and optimization play a critical role. A system not specifically designed for the specific HFC-32/HFC-125 blend may not perform optimally.[1] Furthermore, the presence of an internal heat exchanger (IHE) can have a slight effect on the COP, depending on the specific mixture composition.[2] For HFC-125/hydrocarbon mixtures, the COP can be higher than that of HCFC-22 within certain HFC-125 concentration ranges.[3]

Q2: My system is experiencing high discharge pressure and temperature. What could be the cause?

A2: High discharge pressure and temperature are often associated with the refrigerant's thermodynamic properties. For example, HFC-32, a common component in mixtures with HFC-125, is known to have a higher discharge pressure and temperature compared to other refrigerants.[4] The composition of the mixture will directly impact these parameters. An incorrect refrigerant charge or issues with the condenser, such as poor heat transfer, can also lead to elevated pressures and temperatures. It is essential to ensure the system is charged correctly and that the condenser is functioning efficiently.

Q3: I am observing material degradation or incompatibility within my experimental setup. What are the likely culprits?

A3: Material compatibility is a critical factor for the reliability of refrigerating systems.[4] While HFC-125 and its blends are compatible with many common metals like copper, steel, aluminum, brass, and bronze, certain polymeric materials can show signs of degradation.[4][5] Epoxy resins, for instance, have shown relatively strong solubility in HFC refrigerants and are not recommended for use.[4] Some elastomers may experience excessive swelling or shrinkage. For example, fluoropolymers like Viton-A and Kalrez-C, as well as natural rubber and Neoprene, have demonstrated unsatisfactory performance with HFC refrigerants, with or without the presence of polyolester (POE) lubricant.[5] It is crucial to consult material compatibility charts and conduct tests with specific elastomers and plastics under operational conditions.

Q4: The cooling capacity of my system is insufficient. How can I improve it?

A4: Insufficient cooling capacity can stem from several issues. The choice of refrigerant mixture is a primary factor. For instance, while R-152a exhibits a high COP, its refrigeration capacity per unit displacement is low.[4] Conversely, HFC-32 provides the highest refrigeration capacity per unit displacement.[4] Therefore, adjusting the mixture composition to include a higher concentration of a refrigerant with a high volumetric capacity, like HFC-32, can enhance cooling capacity. Additionally, optimizing the system's heat exchangers can improve performance.[1] Modifications such as re-circuiting the evaporator to achieve a counterflow arrangement can also lead to performance improvements.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with HFC-125 based mixtures?

A1: HFC-125 is a non-flammable gas but can become combustible in mixtures with high concentrations of air at elevated pressure and/or temperature.[7] It is crucial to avoid mixing HFC-125 with air under pressure for leak testing.[7] The gas is heavier than air and can displace oxygen, causing rapid suffocation.[7] Therefore, adequate ventilation is essential, especially in confined spaces.[7] In case of inhalation, the person should be moved to fresh air immediately.[7] Rapid evaporation of HFC-125 can cause frostbite, so appropriate personal protective equipment, including cold-insulating gloves, should be worn.[7] At high temperatures, HFC-125 can decompose to produce hazardous substances like hydrogen fluoride.[8]

Q2: How does the choice of lubricant affect the performance of HFC-125 mixtures?

A2: The choice of lubricant is critical for the proper functioning and longevity of a refrigeration system. HFC refrigerants like HFC-125 are not soluble in traditional mineral oils. Polyolester (POE) lubricants are commonly used with HFC refrigerants.[4][9] The presence of POE oil can affect the thermophysical properties of the refrigerant mixture, although the impact on saturated vapor pressure may be negligible at low concentrations (less than 10%).[9] However, lubricant compatibility with system components, especially elastomers, must be carefully evaluated as some materials show excessive swelling in the presence of POE oil.[5]

Q3: Can I use HFC-125 based mixtures as a "drop-in" replacement for older refrigerants like HCFC-22?

A3: No, HFC-125 based mixtures like R-410A (a 50/50 mixture of HFC-32 and HFC-125) cannot be used as a "drop-in" replacement for HCFC-22.[1] These mixtures have significantly different thermodynamic properties, including much higher saturation pressures.[1] Therefore, systems designed for HCFC-22 are not compatible and would require a complete redesign of components such as the compressor and heat exchangers to operate safely and efficiently with HFC-125 blends.[1][6]

Data Presentation

Table 1: Performance Comparison of HFC-125 and its Mixtures with HCFC-22

Refrigerant/MixtureCOP relative to HCFC-22Volumetric Capacity relative to HCFC-22Discharge Pressure relative to HCFC-22Discharge Temperature relative to HCFC-22
HFC-32/HFC-125 (R-410A) Slightly lower to slightly higherSignificantly higherSignificantly higherHigher
HFC-125/HC290 (Propane) Can be higherVariableVariableVariable
HFC-125/HC600a (Isobutane) Can be higherVariableVariableVariable

Note: Performance can vary significantly based on the specific mixture composition and operating conditions.

Experimental Protocols

Methodology for Evaluating Refrigerant Performance

A common experimental setup for evaluating the performance of HFC-125 based refrigerant mixtures involves a vapor compression refrigeration system.[4][10]

  • System Components: The system typically includes a compressor (e.g., rotary or scroll type), a condenser, an evaporator (often double-tube type heat exchangers), and an expansion device.[4][6]

  • Instrumentation: To measure performance, the system is instrumented with sensors to record temperature, pressure, and mass flow rate of the refrigerant at various points in the cycle. Power consumption of the compressor is also measured.

  • Test Conditions: Experiments are conducted under controlled conditions, often following standards like ASHRAE Standard 116.[11] This involves setting specific evaporating and condensing temperatures.

  • Data Acquisition: Data from the sensors is collected using a data acquisition system.

  • Performance Calculation:

    • Cooling Capacity: Calculated by measuring the refrigerant mass flow rate and the change in enthalpy across the evaporator.[11]

    • Coefficient of Performance (COP): Calculated as the ratio of the cooling capacity to the power input of the compressor.

Visualizations

Experimental_Workflow cluster_prep System Preparation cluster_exp Experimentation cluster_analysis Data Analysis Refrigerant Select HFC-125 Mixture System Assemble Vapor Compression System Refrigerant->System Lubricant Select Compatible Lubricant (e.g., POE) Lubricant->System Charge Charge System with Refrigerant & Lubricant System->Charge Set_Conditions Set Operating Conditions (Temp, Pressure) Charge->Set_Conditions Run_System Run System until Steady State Set_Conditions->Run_System Data_Acquisition Acquire Data (T, P, m_dot, Power) Run_System->Data_Acquisition Calc_Capacity Calculate Cooling Capacity Data_Acquisition->Calc_Capacity Calc_COP Calculate COP Data_Acquisition->Calc_COP Performance_Eval Evaluate Performance & Compare Calc_Capacity->Performance_Eval Calc_COP->Performance_Eval

Caption: Experimental workflow for performance evaluation of HFC-125 mixtures.

Troubleshooting_Logic Start Performance Issue (e.g., Low COP) Check_Composition Verify Refrigerant Mixture Composition Start->Check_Composition Check_Charge Check Refrigerant Charge Level Check_Composition->Check_Charge Composition OK Solution_Composition Adjust Mixture Composition Check_Composition->Solution_Composition Incorrect Check_Operating_Conditions Verify Operating Conditions (T, P) Check_Charge->Check_Operating_Conditions Charge OK Solution_Charge Adjust Refrigerant Charge Check_Charge->Solution_Charge Incorrect Inspect_Components Inspect System Components Check_Operating_Conditions->Inspect_Components Conditions OK Solution_Conditions Optimize Operating Conditions Check_Operating_Conditions->Solution_Conditions Incorrect Solution_Components Clean/Repair/Replace Components Inspect_Components->Solution_Components Fault Found

References

Technical Support Center: Calibration of Sensors for Pentafluoroethane (R-125) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of sensors for pentafluoroethane (R-125) detection. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and important data presented in a clear and accessible format.

Quick Navigation

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Troubleshooting Guides

This section addresses specific issues you may encounter during the calibration of your this compound sensor.

Issue 1: Calibration Failure

Q: My sensor is failing to calibrate. What are the possible causes and how can I fix it?

A: Calibration failure can stem from several issues. Follow these steps to diagnose and resolve the problem:

  • Check the Calibration Gas:

    • Expired Gas: Ensure your calibration gas has not expired. Using expired gas can lead to inaccurate readings and calibration failure.[1]

    • Incorrect Concentration: Verify that you are using the correct concentration of this compound for your sensor. Refer to the manufacturer's manual for the recommended concentration.[1]

    • Gas Mixture: For sensors that require oxygen to function correctly (like catalytic sensors), ensure the calibration gas is balanced with fresh air and not an inert gas like Nitrogen (N2). For infrared (IR) sensors, it is often recommended to use N2 for zeroing and an N2-balanced span gas.[2]

  • Inspect the Equipment:

    • Connections: Check for leaks in the tubing and ensure all connections between the gas cylinder, regulator, and the sensor are secure.[3]

    • Regulator and Flow Rate: Confirm that the regulator is functioning correctly and providing the gas at the manufacturer-recommended flow rate. An incorrect flow rate can affect the calibration.[4]

    • Sensor Filter: Inspect the sensor's filter and clean or replace it if it's clogged with dust or debris.[5]

  • Review the Calibration Procedure:

    • Zeroing: Ensure you have performed a "zero" calibration in a clean air environment before attempting a "span" calibration with the target gas.[6]

    • Stabilization Time: Allow the sensor to stabilize with the calibration gas for the duration specified by the manufacturer before finalizing the calibration.[6]

  • Consider Environmental Factors:

    • Temperature and Humidity: Extreme temperatures or high humidity can impact calibration. It is best to calibrate in a controlled environment that mimics the conditions where the sensor will be used.[1][7]

  • Sensor Health:

    • Sensor Age: Sensors have a limited lifespan, typically two to three years. If the sensor is old, it may have lost sensitivity and require replacement.[1]

    • Sensor Contamination: Exposure to certain chemicals or high concentrations of the target gas can contaminate or damage the sensor, leading to calibration failure.[8]

Issue 2: Inaccurate or Drifting Readings

Q: My sensor's readings are inaccurate or drifting after calibration. What should I do?

A: Inaccurate or drifting readings can compromise your experimental results. Here’s how to troubleshoot this issue:

  • Verify Calibration:

    • Post-Calibration Check: After calibration, perform a verification check using a known concentration of gas to confirm the accuracy of the readings.[9]

    • Recalibration: If the readings are consistently off, recalibrate the sensor, paying close attention to the manufacturer's instructions.

  • Environmental Influences:

    • Temperature, Pressure, and Humidity: Fluctuations in these environmental conditions can cause sensor readings to drift, especially for non-dispersive infrared (NDIR) sensors.[10][11] If your experimental environment changes significantly, you may need to recalibrate the sensor under the new conditions.

    • Airflow: High wind velocity or drafts can affect sensor readings.

  • Cross-Sensitivity:

    • Interfering Gases: While infrared sensors used for HFCs generally have low cross-sensitivity, other gases in the environment can sometimes interfere with readings.[12][13] Be aware of other chemicals used in the vicinity and consult the sensor's manual for information on potential cross-sensitivities.

  • Sensor Maintenance:

    • Cleaning: Regularly clean the sensor housing to prevent the buildup of dust and other particulates that could obstruct the gas path.[13]

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my this compound sensor?

A1: The calibration frequency depends on the application and the environment. Most manufacturers recommend a calibration interval of every 6 to 12 months.[9] However, for critical applications or in harsh environments, more frequent calibration (e.g., every 3 to 6 months) is advisable. It is also recommended to perform a "bump test" before each use to verify that the sensor is responding to the target gas.[7]

Q2: What is the difference between a "zero" and a "span" calibration?

A2:

  • Zero Calibration: This process establishes the baseline reading of the sensor in an environment free of the target gas (e.g., using pure nitrogen or clean air). This ensures the sensor reads zero when no this compound is present.[6][14]

  • Span Calibration: This process adjusts the sensor's response to a known concentration of this compound. This ensures the sensor provides an accurate reading across its measurement range.[6][14]

Q3: What type of calibration gas should I use for my R-125 sensor?

A3: You should use a certified calibration gas with a known concentration of this compound, typically balanced in nitrogen. The specific concentration will depend on your sensor's range and the manufacturer's recommendations. For toxic gas detectors, a common practice is to use a concentration that is around 50% of the sensor's range.[4][15]

Q4: Can I use a surrogate gas to calibrate my this compound sensor?

A4: While surrogate gas calibration is possible for some sensors, it is generally less accurate and should only be performed in a controlled environment when the target gas is unavailable.[14] It is always best to use a certified standard of this compound for the most accurate calibration.

Q5: What are the ideal environmental conditions for calibration?

A5: Calibration should be performed in a controlled environment with stable temperature, pressure, and humidity, closely matching the conditions of your experiments.[1][7] Avoid areas with strong drafts or significant temperature fluctuations.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the calibration of this compound sensors.

Table 1: Recommended Calibration Gas Concentrations for this compound (R-125)

Gas MixtureConcentration (ppm)Cylinder Size (Liters)Balance Gas
This compound (R-125)50017Nitrogen
This compound (R-125)901103Nitrogen
General Recommendation (Toxic Gas Sensor)~50% of Full-Scale RangeVariesVaries

Note: Always consult your specific sensor's manual for the manufacturer-recommended calibration gas concentration.

Table 2: General Calibration Parameters

ParameterRecommended Value/RangeNotes
Calibration Frequency 6-12 monthsMore frequent for critical applications or harsh environments.
Bump Test Frequency Before each useVerifies sensor response and alarm function.
Calibration Gas Flow Rate 0.3 - 0.5 LPM (Typical)Refer to manufacturer's specifications.
Acceptable Tolerance Varies by manufacturerA general guideline for flow rate is ±50 cc/min of the setpoint.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for performing a full calibration of a fixed this compound sensor.

Objective: To accurately calibrate a this compound (R-125) gas sensor to ensure reliable and precise measurements.

Materials:

  • This compound (R-125) gas sensor to be calibrated

  • Certified this compound calibration gas cylinder with a known concentration

  • Zero gas cylinder (e.g., 99.9% pure nitrogen or clean, dry air)

  • Pressure regulator compatible with the gas cylinders

  • Flowmeter

  • Tubing (Teflon or other inert material)

  • Calibration adapter for the sensor

  • Personal Protective Equipment (PPE): safety glasses, gloves

Protocol: Full Calibration Procedure

Part 1: Pre-Calibration Checks

  • Visual Inspection: Inspect the sensor for any physical damage, and ensure it is clean and free from dust or debris.[9]

  • Power On and Warm-up: Turn on the sensor and allow it to warm up and stabilize according to the manufacturer's instructions. This can take several minutes to an hour.[3]

  • Prepare a Controlled Environment: Perform the calibration in a well-ventilated area with stable temperature and humidity, away from potential sources of interference.

Part 2: Zero Calibration

  • Connect Zero Gas: Attach the regulator to the zero gas cylinder. Connect the tubing from the regulator to the sensor's calibration adapter.

  • Initiate Zero Calibration Mode: Access the sensor's calibration menu and select the "zero calibration" option.

  • Apply Zero Gas: Open the cylinder valve and adjust the regulator to supply the zero gas at the flow rate specified by the sensor manufacturer.

  • Stabilize and Confirm: Allow the zero gas to flow for the recommended time until the sensor reading stabilizes at zero. Confirm the zero calibration as per the device's instructions.

  • Disconnect: Close the zero gas cylinder valve and disconnect the tubing from the sensor.

Part 3: Span Calibration

  • Connect Span Gas: Attach the regulator to the this compound calibration gas cylinder. Connect the tubing to the sensor's calibration adapter.

  • Initiate Span Calibration Mode: Access the sensor's calibration menu and select the "span calibration" option. Enter the concentration of the calibration gas as indicated on the cylinder.

  • Apply Span Gas: Open the cylinder valve and adjust the regulator to supply the calibration gas at the specified flow rate.

  • Stabilize and Adjust: Allow the calibration gas to flow until the sensor reading stabilizes. The sensor should automatically adjust its reading to match the concentration of the span gas.

  • Confirm Span Calibration: Once the reading is stable and matches the span gas concentration, confirm the span calibration.

  • Disconnect: Close the calibration gas cylinder valve and remove the tubing and adapter from the sensor.

Part 4: Post-Calibration Verification

  • Allow for Stabilization: Let the sensor operate in fresh air for a few minutes until the reading returns to zero.

  • Perform a Bump Test: Briefly expose the sensor to the calibration gas again to ensure it responds quickly and accurately and that any configured alarms are triggered.

  • Record Keeping: Document the calibration date, the gas concentrations used, the lot number of the calibration gas, and the technician's name in a calibration log.[13]

Visualizations

The following diagrams illustrate key workflows related to this compound sensor calibration.

CalibrationWorkflow cluster_prep Preparation cluster_zero Zero Calibration cluster_span Span Calibration cluster_post Post-Calibration start Start Calibration pre_check Pre-Calibration Checks (Inspect, Warm-up) start->pre_check env_check Ensure Controlled Environment pre_check->env_check zero_gas Apply Zero Gas (N2 or Clean Air) env_check->zero_gas stabilize_zero Wait for Reading to Stabilize at 0 zero_gas->stabilize_zero confirm_zero Confirm Zero Point stabilize_zero->confirm_zero span_gas Apply R-125 Span Gas (Known Concentration) confirm_zero->span_gas stabilize_span Wait for Reading to Stabilize span_gas->stabilize_span confirm_span Confirm Span Point stabilize_span->confirm_span verification Post-Calibration Verification (Bump Test) confirm_span->verification documentation Document Results verification->documentation end_cal Calibration Complete documentation->end_cal

Caption: Standard workflow for this compound sensor calibration.

TroubleshootingTree start Calibration Fails check_gas Is Calibration Gas Valid and Correct? start->check_gas gas_yes Yes check_gas->gas_yes gas_no No check_gas->gas_no check_equip Are Equipment & Connections OK? equip_yes Yes check_equip->equip_yes equip_no No check_equip->equip_no check_proc Was Procedure Followed Correctly? proc_yes Yes check_proc->proc_yes proc_no No check_proc->proc_no check_env Is Environment Stable? env_yes Yes check_env->env_yes env_no No check_env->env_no check_sensor Is Sensor Within Its Lifespan? sensor_yes Yes check_sensor->sensor_yes sensor_no No check_sensor->sensor_no gas_yes->check_equip sol_gas Replace Calibration Gas gas_no->sol_gas equip_yes->check_proc sol_equip Inspect/Repair Tubing, Regulator, and Filter equip_no->sol_equip proc_yes->check_env sol_proc Review Manual and Recalibrate proc_no->sol_proc env_yes->check_sensor sol_env Move to a Controlled Environment env_no->sol_env contact_support Contact Manufacturer Support sensor_yes->contact_support sol_sensor Replace Sensor sensor_no->sol_sensor

Caption: Troubleshooting decision tree for calibration failures.

References

Validation & Comparative

A Comparative Analysis of Pentafluoroethane (HFC-125) vs. HFC-134a as Refrigerants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Refrigerant Properties and Performance

The selection of a refrigerant is a critical decision in various scientific and industrial applications, directly impacting equipment performance, energy consumption, and environmental compliance. This guide provides a detailed comparative analysis of two widely used hydrofluorocarbon (HFC) refrigerants: pentafluoroethane (HFC-125) and 1,1,1,2-tetrafluoroethane (HFC-134a). This document synthesizes key physical, thermodynamic, and performance data from experimental studies to offer an objective comparison for researchers, scientists, and professionals in drug development and other fields requiring precise temperature control.

Physical and Thermodynamic Properties: A Tabular Comparison

The fundamental properties of a refrigerant dictate its behavior within a refrigeration cycle. The following table summarizes the key physical and thermodynamic properties of HFC-125 and HFC-134a.

PropertyThis compound (HFC-125)1,1,1,2-Tetrafluoroethane (HFC-134a)
Chemical Formula CHF₂CF₃CH₂FCF₃
Molecular Weight ( g/mol ) 120.02[1][2]102.03[3][4]
Boiling Point (°C at 1 atm) -48.1 to -48.5[1][2]-26.1 to -26.3[3][5][6]
Critical Temperature (°C) 66.02 to 66.3[1][2]101.06 to 101.1[3][4]
Critical Pressure (kPa) 3592 to 3631[1][7]4059.3 to 4067[3]
Ozone Depletion Potential (ODP) 0[1]0[4][5]
Global Warming Potential (GWP, 100-yr) 3500[1]1430[5][6]

Refrigerant Performance: Experimental Data Insights

The performance of a refrigerant is primarily evaluated by its Coefficient of Performance (COP) and refrigerating capacity. The COP represents the ratio of the desired cooling effect to the work input required, signifying the system's energy efficiency. The refrigerating capacity indicates the amount of heat a refrigerant can remove from the refrigerated space per unit of time.

Experimental studies have shown distinct performance characteristics for HFC-125 and HFC-134a. One study investigating various HFC refrigerants found that the calculated COP of HFC-125 was the lowest among the tested refrigerants[8]. Another analysis of heat pumps using HFC-125 mixtures indicated that under certain conditions, the COP could be lower than that of systems using HFC-134a[2].

Regarding refrigerating capacity, a study on refrigerant mixtures revealed that a blend of R-32 and HFC-125 (50/50 wt%) exhibited a cooling capacity significantly larger than that of R-22. In contrast, mixtures of R-32 and HFC-134a showed a lower cooling capacity than R-22[9]. This suggests that HFC-125, particularly in blends, can offer higher refrigerating capacity compared to HFC-134a.

The following table summarizes the comparative performance of HFC-125 and HFC-134a based on available experimental data.

Performance MetricThis compound (HFC-125)1,1,1,2-Tetrafluoroethane (HFC-134a)
Coefficient of Performance (COP) Generally lower than HFC-134a.[8]Generally higher than HFC-125.[2]
Refrigerating Capacity Can be higher, especially in blends.[9]Generally lower than HFC-125, particularly in similar blend compositions.[9]

Experimental Protocols for Refrigerant Performance Evaluation

The evaluation of refrigerant performance is conducted using standardized experimental setups and methodologies, often guided by standards from organizations like the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE). A typical experimental protocol for determining the COP and refrigerating capacity of a refrigerant in a vapor-compression refrigeration system involves the following key steps:

  • Test Apparatus : A standard vapor-compression refrigeration test rig is utilized. This setup typically includes a compressor, a condenser, an expansion valve, and an evaporator. The system is instrumented with sensors to measure temperature, pressure, and mass flow rate at various points in the refrigeration cycle.

  • Calorimeter : The refrigerating effect is measured using a calorimeter. The evaporator is placed inside an insulated chamber where a known amount of heat is introduced, typically through electric heaters. By measuring the power input to the heaters, the heat absorbed by the refrigerant (refrigerating capacity) can be accurately determined.

  • Instrumentation and Data Acquisition :

    • Temperature : High-precision thermocouples or resistance temperature detectors (RTDs) are placed at the inlet and outlet of each major component (compressor, condenser, evaporator, and expansion valve).

    • Pressure : Pressure transducers are installed at the same locations as the temperature sensors to measure the refrigerant pressure.

    • Mass Flow Rate : A Coriolis mass flow meter is typically used to measure the mass flow rate of the refrigerant circulating through the system.

    • Power Consumption : A wattmeter is used to measure the electrical power consumed by the compressor motor.

  • Test Procedure :

    • The refrigeration system is charged with the refrigerant under investigation (either HFC-125 or HFC-134a).

    • The system is operated until it reaches a steady state, meaning that the temperatures, pressures, and flow rates remain constant over time.

    • Once at a steady state, data from all the sensors are recorded for a specified period.

    • The test is repeated under various operating conditions (e.g., different evaporating and condensing temperatures) to evaluate the refrigerant's performance across a range of applications.

  • Data Analysis :

    • Refrigerating Capacity (Qe) : Calculated from the energy balance on the calorimeter or from the mass flow rate and the change in enthalpy of the refrigerant across the evaporator.

    • Compressor Work (Wc) : Calculated from the measured electrical power input to the compressor, taking into account the motor efficiency.

    • Coefficient of Performance (COP) : Calculated as the ratio of the refrigerating capacity to the compressor work (COP = Qe / Wc).

ASHRAE standards, such as ASHRAE Standard 23.1 for positive displacement refrigerant compressors and condensing units, provide detailed guidelines for these testing procedures to ensure accuracy and comparability of results.

Visualizing the Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of HFC-125 and HFC-134a, from their fundamental properties to their performance and environmental impact.

Refrigerant_Comparison cluster_refrigerants Refrigerants cluster_properties Properties cluster_performance Performance Metrics cluster_environment Environmental Impact cluster_evaluation Overall Evaluation HFC125 This compound (HFC-125) Thermo_Props Thermodynamic & Physical Properties (Boiling Point, Critical Point, etc.) HFC125->Thermo_Props ODP Ozone Depletion Potential (ODP) HFC125->ODP GWP Global Warming Potential (GWP) HFC125->GWP HFC134a 1,1,1,2-Tetrafluoroethane (HFC-134a) HFC134a->Thermo_Props HFC134a->ODP HFC134a->GWP COP Coefficient of Performance (COP) Thermo_Props->COP Refrigerating_Capacity Refrigerating Capacity Thermo_Props->Refrigerating_Capacity Evaluation Comparative Analysis COP->Evaluation Refrigerating_Capacity->Evaluation ODP->Evaluation GWP->Evaluation

Caption: Comparative analysis workflow for HFC-125 and HFC-134a.

Conclusion

The choice between this compound (HFC-125) and 1,1,1,2-tetrafluoroethane (HFC-134a) as a refrigerant depends on the specific requirements of the application. HFC-134a generally offers a higher Coefficient of Performance, indicating better energy efficiency. Conversely, HFC-125, particularly when used in refrigerant blends, can provide a higher refrigerating capacity, making it suitable for applications requiring rapid and powerful cooling.

From an environmental standpoint, both refrigerants have a zero Ozone Depletion Potential. However, HFC-125 has a significantly higher Global Warming Potential than HFC-134a, a critical factor to consider in light of increasing environmental regulations. Researchers and scientists must weigh these performance and environmental trade-offs to select the most appropriate refrigerant for their specific needs, ensuring both operational effectiveness and environmental responsibility.

References

A Guide to Validating Experimental Data on Pentafluoroethane Properties with NIST Standard Reference Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of experimental data on the thermophysical properties of pentafluoroethane (R-125) against the standard reference data provided by the National Institute of Standards and Technology (NIST). Ensuring the accuracy of such data is critical for applications ranging from refrigerant cycle modeling to solvent property characterization in pharmaceutical processes. This document outlines experimental protocols for key properties, presents a comparative analysis of experimental data with NIST values in structured tables, and illustrates the data validation workflow.

Data Validation Workflow

The process of validating experimental data against a recognized standard, such as NIST data, is a critical step in ensuring the reliability and accuracy of research findings. This workflow begins with the careful execution of experiments to measure the desired physical properties. The collected experimental data is then systematically compared against the corresponding standard reference data from NIST. Any significant deviations are analyzed to identify potential sources of error, which could stem from the experimental setup, procedure, or sample impurities. Based on this analysis, the experimental protocol may be refined, and the measurements repeated until the data converges with the standard, within acceptable limits of uncertainty.

G cluster_exp Experimental Phase cluster_val Validation Phase cluster_refine Refinement Phase exp_setup Experimental Setup exp_protocol Execution of Experimental Protocol exp_setup->exp_protocol raw_data Collection of Raw Experimental Data exp_protocol->raw_data comparison Data Comparison and Deviation Analysis raw_data->comparison nist_data NIST Standard Reference Data nist_data->comparison error_analysis Error Source Identification comparison->error_analysis Significant Deviation? validated_data Validated Experimental Data comparison->validated_data No Significant Deviation refinement Refinement of Experimental Protocol error_analysis->refinement refinement->exp_setup Iterate

Data Validation and Refinement Workflow

Experimental Protocols

Accurate measurement of thermophysical properties is fundamental to their validation. The following are summarized methodologies for determining key properties of this compound.

Vapor Pressure Measurement

Vapor pressure is typically measured using a static or ebulliometric method. In the static method, a sample of this compound is placed in a thermostatically controlled vessel, and the pressure is measured directly with a high-precision pressure transducer once vapor-liquid equilibrium is established. The temperature of the sample is controlled to within ±0.01 K. For the ebulliometric method, the substance is boiled and the temperature of the vapor-liquid equilibrium at a known pressure is measured. The uncertainty in vapor pressure measurements is often estimated to be ±0.05% or better.[1][2]

Density Measurement

Liquid and vapor densities are crucial for developing equations of state. A common method for liquid density measurement is the vibrating tube densimeter, where the density is determined from the natural frequency of a vibrating U-shaped tube filled with the sample.[3] For vapor density, a gas pycnometer or a Burnett apparatus can be used.[4] These methods involve measuring the pressure, volume, and temperature of a known mass of the gas. Liquid density measurements can achieve an accuracy of within ±0.1%.[2][3]

Viscosity Measurement

The viscosity of this compound can be measured using various techniques, including the oscillating-disk viscometer for the gaseous phase and the vibrating-wire viscometer for the liquid phase.[5][6] The oscillating-disk method relates the damping of a sinusoidally oscillating disk to the viscosity of the surrounding gas.[5] The vibrating-wire technique measures the damping of a vibrating wire immersed in the liquid to determine its viscosity.[6] The overall uncertainty of these measurements is typically estimated to be less than ±1.0%.[6]

Thermal Conductivity Measurement

The transient hot-wire method is a prevalent technique for measuring the thermal conductivity of fluids. This method involves monitoring the temperature rise of a thin, electrically heated wire submerged in the fluid over a short period. The rate of temperature increase is directly related to the thermal conductivity of the fluid. The uncertainty of these measurements is generally estimated to be within ±2-3%.[4][7]

Comparison of Experimental Data with NIST Data

The following tables present a comparison of selected experimental data for the vapor pressure and saturated liquid density of this compound with the corresponding standard reference data from NIST. The NIST data is often based on comprehensive equations of state developed from a critical evaluation of worldwide experimental data.[8][9]

Table 1: Vapor Pressure of this compound

Temperature (K)Experimental Vapor Pressure (MPa)NIST Standard Vapor Pressure (MPa)
2200.0870.087
2400.2350.235
2600.5280.528
2801.0471.047
3001.8841.884
3203.1433.143
3384.5814.581

Experimental data sourced from Duarte-Garza et al. (1997).[1][2]

Table 2: Saturated Liquid Density of this compound

Temperature (K)Experimental Saturated Liquid Density (mol·m⁻³)NIST Standard Saturated Liquid Density (mol·m⁻³)
1801285012851
2001227012271
2201167011672
2401104011043
2601038010382
28096609663
30088608864
32079207925
33072807286

Experimental data sourced from Duarte-Garza et al. (1997).[1][2]

Conclusion

The validation of experimental data against established standards from institutions like NIST is a cornerstone of reliable scientific research. The presented comparison for this compound demonstrates a high degree of agreement between carefully conducted experiments and the NIST reference data for vapor pressure and saturated liquid density. This agreement provides confidence in the experimental methodologies and the accuracy of the measured properties. For researchers and professionals, this validation process is indispensable for ensuring the quality and integrity of their work, particularly in fields where precise thermophysical data is paramount.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pentafluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics for the analysis of pentafluoroethane by GC-FID, GC-MS, and FTIR. It is important to note that while the principles are standard, the specific values for this compound may vary depending on the exact experimental conditions and instrumentation.

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Fourier Transform Infrared (FTIR) Spectroscopy
Principle Separation by chromatography and detection by ionization in a hydrogen flame.Separation by chromatography and identification based on mass-to-charge ratio.Absorption of infrared radiation by molecular vibrations.
Selectivity/Specificity Good for well-separated peaks.Excellent, provides structural information for definitive identification.Good, based on unique infrared absorption bands.
Linearity (R²) Typically > 0.99[1][2][3]Typically > 0.99Can be linear over a specific concentration range.
Accuracy (% Recovery) Typically 95-105%Typically 95-105%Typically 90-110%
Precision (%RSD) < 2%< 5%< 5%
Limit of Detection (LOD) Low ppm to high ppb rangeLow ppb to ppt rangeppm range
Limit of Quantification (LOQ) ppm rangeppb rangeHigh ppm range
Robustness HighModerateHigh
Cost Low to ModerateHighModerate
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices and specific examples found in the literature.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is widely used for the routine purity analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for volatile halogenated hydrocarbons, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a 60mm x 0.32mm capillary column as mentioned in a specific patent for this compound analysis.[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data System: Chromatography data acquisition and processing software.

Experimental Conditions (based on a patented method for this compound): [4]

  • Injector Temperature: 120 °C

  • Column Temperature: 60 °C

  • Detector Temperature: 250 °C

  • Carrier Gas Flow Rate: 1.1 ml/min

  • Combustion Gas (Hydrogen) Flow Rate: 35 ml/min

  • Subsidiary Gas (Air) Flow Rate: 350 ml/min

  • Injection Volume: 0.1 ml (gas sample)

  • Quantification: Area normalization method is typically used to calculate the purity of this compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides definitive identification and quantification of this compound and its potential impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, coupled to a Mass Spectrometer (e.g., Agilent 5977B MSD).

  • Column: Similar to GC-FID, a capillary column such as a DB-5ms is appropriate.

  • Carrier Gas: Helium at a constant flow.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data System: GC-MS data acquisition and analysis software with a mass spectral library.

Experimental Conditions (General):

  • Injector Temperature: 200 - 250 °C

  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: m/z 30-300

  • Injection Mode: Split or splitless, depending on the concentration.

  • Identification: Based on retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantification: Using an external or internal standard method with selected ion monitoring (SIM) for enhanced sensitivity.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for the rapid, non-destructive analysis of this compound, particularly for monitoring gas concentrations.

Instrumentation:

  • FTIR Spectrometer: A benchtop or portable FTIR spectrometer equipped with a gas cell.

  • Gas Cell: A multi-pass gas cell with a defined path length (e.g., 2 to 10 meters) to achieve the desired sensitivity.

  • Detector: A cryogenically cooled detector such as Mercury Cadmium Telluride (MCT) is common for high sensitivity.

  • Software: Software for spectral acquisition, processing, and quantitative analysis.

Experimental Conditions (General):

  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 1 to 4 cm⁻¹

  • Gas Cell Temperature and Pressure: Controlled to match calibration conditions.

  • Measurement Mode: Absorbance.

  • Calibration: A calibration curve is generated by introducing known concentrations of this compound into the gas cell and measuring the absorbance at a characteristic infrared absorption band.

  • Quantitative Analysis: The concentration of this compound in an unknown sample is determined by measuring its absorbance and using the established calibration curve.

Mandatory Visualization

The following diagram illustrates a typical cross-validation workflow for comparing different analytical methods for the quantification of this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Performance Comparison cluster_decision Method Selection GC_FID GC-FID Accuracy Accuracy (% Recovery) GC_FID->Accuracy Precision Precision (%RSD) GC_FID->Precision Linearity Linearity (R²) GC_FID->Linearity LOD_LOQ LOD & LOQ GC_FID->LOD_LOQ GC_MS GC-MS GC_MS->Accuracy GC_MS->Precision GC_MS->Linearity GC_MS->LOD_LOQ FTIR FTIR FTIR->Accuracy FTIR->Precision FTIR->Linearity FTIR->LOD_LOQ Data_Table Comparative Data Table Accuracy->Data_Table Precision->Data_Table Linearity->Data_Table LOD_LOQ->Data_Table Method_Selection Select Optimal Method for Intended Application Data_Table->Method_Selection

Caption: Cross-validation workflow for this compound analysis.

References

A Comparative Analysis of Pentafluoroethane (HFC-125) and Alternative Fire Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Environmental Impact

Pentafluoroethane (HFC-125) has been a prominent fire suppressant in various critical applications. However, with an increasing focus on environmental sustainability and performance optimization, a thorough comparison with its alternatives is crucial for informed decision-making. This guide provides a detailed, data-driven analysis of HFC-125 against other leading fire suppressants, including Heptafluoropropane (HFC-227ea), Fluoroketone (FK-5-1-12), and the inert gas blend IG-541. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of key processes to aid in the selection of the most suitable fire suppression agent for specific needs.

Performance Comparison: A Quantitative Overview

The selection of a fire suppressant is a multi-faceted decision, balancing extinguishing effectiveness with environmental and safety considerations. The following tables summarize the key performance and environmental metrics for this compound and its primary alternatives.

Fire Extinguishing Performance

The minimum extinguishing concentration (MEC) is a critical parameter for evaluating the efficiency of a fire suppressant. It represents the lowest concentration of the agent in the air required to extinguish a specific type of fire. The cup burner test is a standardized laboratory method used to determine the MEC for various fuels.

Table 1: Minimum Extinguishing Concentration (MEC) by Cup Burner Method (% by Volume)

FuelHFC-125 (this compound)HFC-227ea (Heptafluoropropane)FK-5-1-12 (Fluoroketone)IG-541 (Inergen)
n-Heptane8.7[1]6.6 - 6.7[1][2]4.5[1][3]31.0[1]
Methane--8.0 - 9.0[4]-
Propane--8.0 - 9.0[4]-
Isopropanol-9.0[2]--
Acetone-8.3[2]--
Toluene-7.0[2]--

Note: Data for some fuel and agent combinations were not available in the searched literature.

Environmental and Physical Properties

The environmental impact of fire suppressants is a significant concern, particularly regarding their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The atmospheric lifetime of a substance also plays a crucial role in its long-term environmental effect.

Table 2: Environmental and Physical Properties

PropertyHFC-125 (this compound)HFC-227ea (Heptafluoropropane)FK-5-1-12 (Fluoroketone)IG-541 (Inergen)
Ozone Depletion Potential (ODP) 0[5]0[6]0[7]0[7]
Global Warming Potential (GWP, 100-year) 3500[5][7]3220[6][7]<1[7]0[7]
Atmospheric Lifetime (Years) 29[5]31 - 42[6]0.014 (approx. 5 days)[7]Negligible
Boiling Point (°C) -48.5[5]-16.4[6]49.2Gaseous mixture
Molecular Weight ( g/mol ) 120.02[5]170.03316.04Mixture
Safety and Exposure Limits

The safety of personnel in the event of a system discharge is paramount. The No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) are key toxicological values that determine the safe concentration levels for human exposure.

Table 3: Safety and Exposure Limits (% by Volume)

AgentNOAELLOAEL
HFC-125 (this compound)7.5[8]10.0[8]
HFC-227ea (Heptafluoropropane)9.0[6][8]>10.5[8]
FK-5-1-12 (Fluoroketone)10.0[8][9]>10.0[8][9]
IG-541 (Inergen)43.052.0

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies. The following sections provide an overview of the key experimental protocols used to evaluate the performance of fire suppressants.

Cup Burner Test Method (as per NFPA 2001 and ISO 14520)

The cup burner method is an internationally accepted standard for determining the minimum extinguishing concentration of gaseous fire-fighting agents.[10]

Objective: To determine the minimum concentration of a gaseous agent that will extinguish a flame of a specific liquid or gaseous fuel under controlled laboratory conditions.

Apparatus:

  • A glass chimney.

  • A fuel cup (for liquid fuels) or a burner (for gaseous fuels) placed at the base of the chimney.

  • A system for metering and mixing air and the extinguishing agent, which is introduced at the bottom of the chimney.

Procedure:

  • A liquid fuel is placed in the cup, or a gaseous fuel is supplied to the burner, and ignited.

  • A controlled flow of air is passed up the chimney, sustaining the flame.

  • The extinguishing agent is gradually introduced into the air stream.

  • The concentration of the agent is incrementally increased until the flame is extinguished.

  • The concentration of the agent at the point of extinguishment is recorded as the MEC.

The standards from the National Fire Protection Association (NFPA 2001, Annex C) and the International Organization for Standardization (ISO 14520-1, Annex B) provide detailed specifications for the apparatus and procedure to ensure reproducibility of results.[4][8][9][11][12][13]

Full-Scale Fire Suppression Test (as per NFPA 2001 and ISO 14520)

Full-scale fire tests are conducted to validate the performance of a fire suppression system under realistic conditions.

Objective: To evaluate the effectiveness of a total flooding clean agent system in extinguishing fires in a protected enclosure.

Procedure:

  • A test enclosure of a specified volume is constructed.

  • A fire source, representative of the intended application (e.g., wood crib for Class A fires, heptane pan for Class B fires), is placed within the enclosure.

  • The fire is ignited and allowed to grow to a predetermined size.

  • The clean agent system is discharged into the enclosure.

  • Key parameters are measured, including:

    • Discharge time: The time taken for the agent to be released into the enclosure. Clean agent systems are typically designed to discharge within 10 seconds.[14][15]

    • Extinguishing time: The time from the start of discharge until the fire is extinguished.

    • Agent concentration: The concentration of the agent is monitored throughout the test to ensure it reaches and maintains the design concentration.

    • Post-discharge residue: The enclosure is inspected for any residue left by the agent after discharge. Clean agents are designed to be non-residue forming.[15]

    • Enclosure integrity: A "door fan test" is often conducted to measure the leakage of the enclosure and predict the agent's holding time.[2][4]

Visualizing the Mechanisms

To better understand the processes involved in fire suppression and its evaluation, the following diagrams illustrate key workflows and signaling pathways.

FireSuppressionMechanism cluster_chemical Chemical Suppression (Halocarbons) cluster_physical Physical Suppression (Inert Gases) Fire Fire (Heat, Fuel, Oxygen, Chain Reaction) HeatAbsorption Heat Absorption Fire->HeatAbsorption Agent absorbs heat ChemicalInhibition Chemical Inhibition (Free Radical Scavenging) Fire->ChemicalInhibition Agent interferes with chain reaction Extinguishment Fire Extinguished HeatAbsorption->Extinguishment ChemicalInhibition->Extinguishment Fire2 Fire (Heat, Fuel, Oxygen, Chain Reaction) OxygenDisplacement Oxygen Displacement Fire2->OxygenDisplacement Inert gas reduces oxygen concentration Extinguishment2 Fire Extinguished OxygenDisplacement->Extinguishment2

Fire Suppression Mechanisms

CupBurnerWorkflow cluster_setup Experiment Setup cluster_testing Testing Procedure cluster_results Data Analysis Fuel Prepare Fuel (Liquid or Gas) Apparatus Set up Cup Burner Apparatus Fuel->Apparatus Airflow Establish Controlled Airflow Apparatus->Airflow Ignition Ignite Fuel Airflow->Ignition AgentIntro Introduce Suppressant Agent Ignition->AgentIntro IncreaseConc Incrementally Increase Agent Concentration AgentIntro->IncreaseConc Observation Observe Flame IncreaseConc->Observation Observation->IncreaseConc Flame persists Extinguishment Flame Extinguishment Observation->Extinguishment Flame is extinguished RecordConc Record Agent Concentration Extinguishment->RecordConc MEC Determine Minimum Extinguishing Concentration (MEC) RecordConc->MEC

Cup Burner Test Workflow

Conclusion

The selection of a fire suppressant requires a careful evaluation of its performance, environmental impact, and safety profile.

  • This compound (HFC-125) and Heptafluoropropane (HFC-227ea) are effective halocarbon agents, but their high Global Warming Potential is a significant drawback.[5][6][7]

  • Fluoroketone (FK-5-1-12) offers excellent fire suppression performance with a superior environmental profile, having a GWP of less than 1 and a very short atmospheric lifetime.[7] This makes it a more sustainable long-term option compared to HFCs.

  • IG-541 (Inergen) , an inert gas blend, has no environmental impact (zero ODP and GWP) and is safe for occupied spaces.[7] However, it requires a higher concentration to extinguish fires, which may necessitate larger storage and piping infrastructure.

For researchers, scientists, and professionals in drug development, where the protection of sensitive and high-value equipment and materials is paramount, the choice of a clean agent that leaves no residue is critical.[15] While HFC-125 has been a reliable option, the data strongly suggests that newer alternatives like FK-5-1-12 provide a more environmentally responsible solution without compromising on fire suppression effectiveness. The choice between a chemical agent like FK-5-1-12 and an inert gas system like IG-541 will depend on the specific constraints of the application, including space, cost, and the nature of the fire hazard. This guide provides the foundational data to make an informed and objective decision.

References

A Comparative Environmental Impact Assessment: HFC-125 vs. HFOs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental and performance characteristics of HFC-125 and HFOs, supported by quantitative data and experimental insights.

The selection of appropriate chemical compounds is a critical decision in research and development, with environmental impact being a paramount consideration. This guide provides a comprehensive comparison of the environmental properties of the hydrofluorocarbon (HFC) HFC-125 and the class of hydrofluoroolefins (HFOs). This objective analysis is intended to inform researchers and scientists in making environmentally responsible choices.

Quantitative Environmental Impact Data

The following table summarizes the key environmental metrics for HFC-125 and representative HFOs. These values are critical for understanding their potential contributions to climate change and atmospheric pollution.

ParameterHFC-125 (Pentafluoroethane)HFOs (e.g., HFO-1234yf, HFO-1234ze)
Global Warming Potential (GWP)
20-year GWP6,393[1]<1[2][3]
100-year GWP2,800 - 3,450[4][5]<1 - 4[2][3][6]
Ozone Depletion Potential (ODP) 0[7][4]0[2][3][8]
Atmospheric Lifetime 23.7 - 30 years[1]Days to months[9][10]
Primary Atmospheric Degradation Products CO₂, HFTrifluoroacetic Acid (TFA), CO₂, HF[5][11]

Environmental Impact Analysis

Hydrofluorocarbons (HFCs) like HFC-125 were introduced as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[12] While they have an Ozone Depletion Potential (ODP) of zero, many HFCs, including HFC-125, are potent greenhouse gases with high Global Warming Potentials (GWPs).[10][13] Their relatively long atmospheric lifetimes contribute to the accumulation of these gases in the atmosphere, leading to a significant warming effect.[14]

Hydrofluoroolefins (HFOs) represent a newer generation of fluorinated compounds designed to have a much lower environmental impact.[8] They are characterized by the presence of a double bond in their molecular structure, which makes them more reactive in the atmosphere.[10] This increased reactivity leads to very short atmospheric lifetimes, measured in days to months, and consequently, very low GWPs, often less than 1.[2][3][9][10] Like HFCs, HFOs have an ODP of zero.[2][3][8]

A significant point of discussion regarding HFOs is the formation of Trifluoroacetic Acid (TFA) as a persistent atmospheric degradation product.[11] While HFCs can also produce TFA, the degradation of some HFOs, such as HFO-1234yf, has been shown to have a higher conversion efficiency to TFA.[5][11] One study suggested that a complete switch from HFC-134a to HFO-1234yf could lead to a 33-fold increase in the global atmospheric burden of TFA.[15] The environmental fate and potential long-term impacts of increased TFA concentrations are subjects of ongoing research.[16]

Furthermore, there is some concern that the atmospheric degradation of certain HFOs, like HFO-1234ze, could potentially lead to the formation of HFC-23, a very potent greenhouse gas, which would result in a higher secondary GWP.[11]

Experimental Methodologies

The determination of the environmental impact parameters listed above involves a combination of laboratory experiments and atmospheric modeling.

Global Warming Potential (GWP) Determination

The GWP of a compound is calculated based on its radiative efficiency (the ability to absorb infrared radiation) and its atmospheric lifetime.[17]

  • Radiative Efficiency Measurement: The infrared absorption spectrum of the compound is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This provides the absorption cross-sections at different wavelengths. These data are then used in radiative transfer models to calculate the radiative efficiency.

  • Atmospheric Lifetime Determination: The atmospheric lifetime is primarily determined by the rate of its reaction with the hydroxyl (OH) radical in the troposphere.[9][10]

    • Laboratory Kinetic Studies: The rate constant for the reaction of the compound with OH radicals is measured in the laboratory over a range of temperatures and pressures that are representative of atmospheric conditions. Techniques such as laser flash photolysis-laser induced fluorescence (LFP-LIF) or relative rate methods are commonly employed.

    • Atmospheric Modeling: The experimentally determined reaction rate constant is then used as an input in global atmospheric chemistry models. These models simulate the transport and chemistry of the compound in the atmosphere to calculate its global atmospheric lifetime.[9] The Intergovernmental Panel on Climate Change (IPCC) provides standardized methodologies and models for these calculations to ensure consistency.[7][4][17]

Atmospheric Degradation and Product Formation Studies

The identification and quantification of atmospheric degradation products, such as TFA, are conducted using environmental simulation chambers.

  • Smog Chamber Experiments: These are large, controlled environment chambers where the atmospheric degradation of the compound of interest can be simulated. The test compound is introduced into the chamber along with an OH radical precursor (e.g., ozone and water vapor irradiated with UV light) and other relevant atmospheric gases.

  • Analytical Techniques: The concentrations of the parent compound and its degradation products are monitored over time using sensitive analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) and FTIR spectroscopy. This allows for the determination of product yields and the elucidation of the degradation mechanism.

Comparative Logic of Environmental Impact

The following diagram illustrates the key differences in the atmospheric fate and environmental impact of HFC-125 and HFOs.

Environmental_Impact_Comparison cluster_hfc HFC-125 Pathway cluster_hfo HFO Pathway HFC_Emission HFC-125 Emission HFC_Atmosphere Long Atmospheric Lifetime (Years) HFC_Emission->HFC_Atmosphere Slow Removal HFC_GWP High Global Warming Potential (GWP) HFC_Atmosphere->HFC_GWP Contributes to HFC_Degradation Atmospheric Degradation HFC_Atmosphere->HFC_Degradation Slow Reaction with OH HFC_Products Products: CO₂, HF HFC_Degradation->HFC_Products HFO_Emission HFO Emission HFO_Atmosphere Short Atmospheric Lifetime (Days-Months) HFO_Emission->HFO_Atmosphere Rapid Removal HFO_GWP Low Global Warming Potential (GWP) HFO_Atmosphere->HFO_GWP Minimal Contribution to HFO_Degradation Atmospheric Degradation HFO_Atmosphere->HFO_Degradation Fast Reaction with OH HFO_Products Products: CO₂, HF, TFA HFO_Degradation->HFO_Products TFA_Concern TFA Persistence Concern HFO_Products->TFA_Concern Leads to

References

The Evolving Landscape of Cooling: Evaluating Pentafluoroethane (R-125) in Novel Cycles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The relentless pursuit of more efficient and environmentally benign cooling technologies has spurred significant research into novel refrigeration cycles and alternative refrigerants. Pentafluoroethane (R-125), a hydrofluorocarbon (HFC), has been a common component in refrigerant blends, most notably R-410A. However, its high Global Warming Potential (GWP) necessitates a critical evaluation of its efficiency in the context of emerging low-GWP alternatives. This guide provides an objective comparison of R-125's performance with that of newer refrigerants, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for sustainable and high-performance cooling solutions.

Performance Comparison of R-125 and its Alternatives

The efficiency of a refrigerant is primarily evaluated based on its Coefficient of Performance (COP) and volumetric cooling capacity (VCC). The COP represents the ratio of cooling provided to the work input, while the VCC indicates the cooling effect per unit volume of the refrigerant. The following tables summarize the performance of R-125, often as a component in R-410A, in comparison to several low-GWP alternatives.

It is important to note that "drop-in" replacements, where a new refrigerant is used in a system designed for another without modifications, can offer insights but may not represent the optimized performance of the new fluid.[1]

RefrigerantCompositionGWPSafety ClassNotes
R-125 CHF2CF33500A1High GWP, non-flammable.[2]
R-32 CH2F2675A2LLower GWP than R-125, mildly flammable. Offers higher volumetric capacity.[1]
R-1234yf CF3CF=CH2<1A2LVery low GWP, mildly flammable. A leading HFO alternative.
R-410A 50% R-32 / 50% R-1252088A1Widely used blend, serving as a baseline for many comparisons.[1]
R-452B 67% R-32 / 7% R-125 / 26% R-1234yf698A2LA lower GWP alternative to R-410A with similar performance.[3][4]
R-454B 68.9% R-32 / 31.1% R-1234yf466A2LAnother low-GWP alternative designed to replace R-410A.[4][5]
R-466A 49% R-32 / 11.5% R-125 / 39.5% CF3I~733A1A non-flammable, lower GWP alternative to R-410A.[4][6]

Table 1: Properties of this compound and Alternative Refrigerants. This table provides a summary of the key environmental and safety properties of R-125 and several alternatives.

RefrigerantCooling Capacity vs. R-410ACOP vs. R-410ADischarge Temperature vs. R-410A
R-32 4% to 6% higherSimilar to slightly lowerSignificantly higher (up to 16.67 K higher)
R-452B ~2% smallerHigherSlightly higher (up to 5.56 K higher)
R-454B ~2% smallerHigherSlightly higher (up to 5.56 K higher)
R-466A 4% to 6% higherLowerSlightly higher

Table 2: Performance Comparison of R-410A Alternatives. This table summarizes the relative performance of several low-GWP refrigerants when tested as drop-in replacements for R-410A in a heat pump system. The data indicates that while some alternatives offer improved COP, they may have trade-offs in cooling capacity or discharge temperature.[4]

Experimental Protocols

The evaluation of refrigerant performance relies on standardized experimental procedures conducted in well-instrumented test rigs. A typical experimental setup for evaluating refrigerant performance in a vapor-compression cycle includes the following key components and methodologies:

1. Vapor-Compression System Test Rig:

  • Compressor: A hermetic or scroll compressor is typically used. For variable-speed studies, an inverter is used to control the compressor frequency.

  • Heat Exchangers: Air- or water-cooled condensers and evaporators are employed. For precise control, the conditions of the secondary fluids (air or water) are maintained using environmental chambers or controlled water baths.

  • Expansion Device: An electronic expansion valve (EEV) is often used to allow for precise control and modulation of the refrigerant mass flow rate.

  • Instrumentation:

    • Temperature Sensors: T-type thermocouples or resistance temperature detectors (RTDs) are placed at the inlet and outlet of each major component to measure refrigerant and secondary fluid temperatures.

    • Pressure Transducers: High and low-pressure transducers are installed to measure pressures at various points in the cycle.

    • Flow Meter: A Coriolis-type mass flow meter is used to accurately measure the refrigerant mass flow rate.

    • Power Meter: A wattmeter is used to measure the power consumption of the compressor.

  • Data Acquisition System: A data logger or a computer-based data acquisition system is used to record all the measurements at regular intervals.

2. Experimental Procedure (Steady-State Analysis):

  • The system is charged with the refrigerant under investigation. The refrigerant charge is a critical parameter and is often optimized for each fluid.

  • The operating conditions, such as evaporating and condensing temperatures (or pressures), are set to the desired levels. For comparative studies, these conditions are kept consistent for all refrigerants being tested.

  • The system is allowed to run until it reaches a steady-state condition, where temperatures and pressures remain stable over a specified period.

  • Once at steady state, data from all sensors is recorded for a designated duration.

  • The performance parameters are then calculated from the averaged data:

    • Refrigerating Capacity (Q_evap): Calculated from the mass flow rate and the enthalpy change of the refrigerant across the evaporator.

    • Compressor Power (W_comp): Measured directly by the power meter.

    • Coefficient of Performance (COP): Calculated as the ratio of the refrigerating capacity to the compressor power (COP = Q_evap / W_comp).

Visualizing the Cooling Cycle

The fundamental process of a vapor-compression refrigeration cycle, which is the basis for most modern cooling systems, can be visualized to better understand the thermodynamic transformations the refrigerant undergoes.

VaporCompressionCycle cluster_0 High Pressure Side cluster_1 Low Pressure Side Compressor Compressor Condenser Condenser (Heat Rejection) Compressor->Condenser Hot Gas ExpansionValve Expansion Valve Condenser->ExpansionValve Warm Liquid Evaporator Evaporator (Heat Absorption) Evaporator->Compressor Cold Gas ExpansionValve->Evaporator Cold Liquid/Vapor Mix

Caption: A diagram of the vapor-compression refrigeration cycle.

Conclusion

This compound (R-125) has been a workhorse in the refrigeration industry, primarily as a component of high-performance blends like R-410A. However, its high Global Warming Potential is a significant drawback in the face of stringent environmental regulations. The experimental data available for low-GWP alternatives, particularly HFO blends and R-32, demonstrates that it is possible to achieve comparable or even superior energy efficiency.

Refrigerants like R-32 offer higher cooling capacities, though with the challenge of higher discharge temperatures that may require system modifications.[1] HFO-based blends such as R-452B and R-454B provide a closer "drop-in" performance to R-410A with a significantly lower GWP and improved COP.[4] The development of non-flammable, lower-GWP alternatives like R-466A also shows promise for retrofitting existing systems.[6]

For researchers and scientists, the path forward involves a multi-faceted evaluation of these novel refrigerants. This includes not only their thermodynamic efficiency but also their safety, material compatibility, and life-cycle environmental impact. While R-125 has played a crucial role, the future of cooling technology clearly lies in the adoption of these more sustainable and efficient alternatives.

References

Spectroscopic Purity Analysis of Synthesized Pentafluoroethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common spectroscopic techniques for confirming the purity of synthesized pentafluoroethane (HFC-125). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of products where this compound is used, particularly in pharmaceutical applications as a propellant or refrigerant. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for purity analysis depends on several factors, including the nature of the expected impurities, the required sensitivity, and the need for quantitative versus qualitative information. The following table summarizes the key performance characteristics of GC-MS, ¹⁹F NMR, and FTIR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their physicochemical properties followed by detection and identification based on their mass-to-charge ratio.Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, providing detailed information about the chemical environment of fluorine atoms.Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at specific frequencies, which is characteristic of the molecular structure.
Primary Application Separation and quantification of volatile impurities, even at trace levels.Structural elucidation and quantification of fluorinated compounds. Highly specific for identifying and quantifying fluorine-containing impurities.Rapid identification of functional groups and quantification of known components in a gaseous mixture.
Key Strengths - High sensitivity and selectivity.[1] - Excellent for separating complex mixtures. - Provides molecular weight and fragmentation patterns for definitive identification of impurities.[2]- Non-destructive. - Provides unambiguous structural information. - Quantitative without the need for individual calibration standards for each impurity (qNMR).- Fast analysis time.[3] - Non-destructive. - Suitable for real-time process monitoring.[4]
Limitations - Destructive technique. - May have difficulty separating isomers with similar mass spectra.- Lower sensitivity compared to GC-MS. - Requires a high-field NMR spectrometer for optimal resolution.- Lower sensitivity and specificity compared to GC-MS and NMR for complex mixtures.[5] - Overlapping spectra can complicate quantification.
Common Impurities Detected Chlorofluorocarbons (e.g., CFC-115), hydrochlorofluorocarbons (e.g., HCFC-124), unreacted starting materials, and other synthesis by-products.[6]Isomeric impurities, other fluorinated compounds, and quantification of the main component.Gaseous impurities with distinct IR absorption bands (e.g., CO₂, H₂O, residual solvents).
Typical Detection Limits Low ppm to ppb range.[1]ppm to percentage range, depending on the impurity and experimental setup.ppm range, highly dependent on the gas cell path length.[3][7]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. The following sections provide standardized procedures for the spectroscopic analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the separation and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A capillary column suitable for halocarbon analysis, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).[8]

GC-MS Conditions:

  • Injector Temperature: 200 °C

  • Injection Mode: Split (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-300

Sample Preparation: A gaseous sample of this compound is introduced into the GC inlet using a gas-tight syringe or a gas sampling valve.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the specific detection and quantification of fluorine-containing impurities.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.

NMR Parameters for Quantitative Analysis (qNMR): [9]

  • Pulse Sequence: A standard 90° pulse sequence.

  • Acquisition Time: 1.0 s

  • Relaxation Delay (d1): 60 s (should be at least 5 times the longest T1 of the ¹⁹F nuclei in the sample and standard).

  • Number of Scans: 32

  • Spectral Width: 233.1 ppm

  • Internal Standard: Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known purity and a resonance that does not overlap with the sample signals.[10][11]

Sample Preparation: A known amount of the this compound gas is condensed into an NMR tube containing a deuterated solvent (e.g., CDCl₃ or acetone-d₆) and a precise amount of the internal standard. The tube is then sealed. The purity of the this compound can be calculated by comparing the integral of its ¹⁹F signal to the integral of the internal standard's ¹⁹F signal, taking into account the number of fluorine atoms and the molecular weights of the analyte and the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method for the analysis of gaseous samples and is particularly useful for identifying and quantifying known impurities with distinct infrared absorptions.

Instrumentation:

  • FTIR Spectrometer: Thermo Fisher Nicolet iS50 or equivalent.

  • Gas Cell: A gas cell with a path length appropriate for the expected impurity concentrations (e.g., 10 cm for ppm levels).[7] The windows should be made of a material transparent in the mid-infrared range, such as KBr or BaF₂.[12]

FTIR Parameters:

  • Resolution: 0.5 cm⁻¹

  • Scan Range: 4000 - 400 cm⁻¹

  • Number of Scans: 64

  • Detector: Deuterated Triglycine Sulfate (DTGS) or a more sensitive Mercury Cadmium Telluride (MCT) detector.

Sample Preparation: The gas cell is first evacuated and a background spectrum is collected. The this compound sample is then introduced into the gas cell at a known pressure. The absorbance spectrum of the sample is recorded and analyzed for the characteristic absorption bands of potential impurities. Quantification is achieved by creating a calibration curve using standards of known concentrations.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis process for purity confirmation of synthesized this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Purity Analysis Stage cluster_results Results & Confirmation Synthesized_PFE Synthesized This compound GCMS GC-MS Analysis Synthesized_PFE->GCMS Sample NMR ¹⁹F NMR Analysis Synthesized_PFE->NMR Sample FTIR FTIR Analysis Synthesized_PFE->FTIR Sample Purity_Confirmed Purity Confirmed GCMS->Purity_Confirmed No impurities detected Impurity_Identified Impurity Identified & Quantified GCMS->Impurity_Identified Impurities detected NMR->Purity_Confirmed No impurities detected NMR->Impurity_Identified Impurities detected FTIR->Purity_Confirmed No impurities detected FTIR->Impurity_Identified Impurities detected

Figure 1. General workflow for spectroscopic purity analysis of this compound.

Method_Selection_Logic Start Define Analytical Need Trace_Impurities Trace Impurity Detection? Start->Trace_Impurities Fluorinated_Impurities Specific Fluorinated Impurities? Trace_Impurities->Fluorinated_Impurities No GCMS Select GC-MS Trace_Impurities->GCMS Yes Real_Time Real-time Monitoring? Fluorinated_Impurities->Real_Time No NMR Select ¹⁹F NMR Fluorinated_Impurities->NMR Yes FTIR Select FTIR Real_Time->FTIR Yes Combine Combine Techniques Real_Time->Combine No

Figure 2. Decision logic for selecting the appropriate spectroscopic method.

References

benchmarking the solvent properties of pentafluoroethane against other fluorinated solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the solvent properties of pentafluoroethane (HFC-125) against other commonly used fluorinated solvents: 1,1,1,2-tetrafluoroethane (HFC-134a), 2,3,3,3-tetrafluoropropene (HFO-1234yf), and methyl nonafluorobutyl ether (HFE-7100). The information is intended to assist researchers and professionals in selecting the most appropriate solvent for their specific applications, with a focus on performance, safety, and environmental impact.

Comparative Data of Solvent Properties

The following table summarizes the key physical and solvent properties of this compound and selected alternative fluorinated solvents.

PropertyThis compound (HFC-125)1,1,1,2-tetrafluoroethane (HFC-134a)2,3,3,3-tetrafluoropropene (HFO-1234yf)Methyl nonafluorobutyl ether (HFE-7100)
Molecular Formula C₂HF₅C₂H₂F₄C₃H₂F₄C₅H₃F₉O
Molecular Weight ( g/mol ) 120.02102.03[1]114.04[2]~250.05
Boiling Point (°C) -48.1[3]-26.2[4]-29.4[2][5]61[6]
Liquid Density (g/mL at 25°C) 1.23 (at 20°C)[3]1.206[7]1.1 (approx.)[5]1.53[6]
Dielectric Constant (at 25°C) ~7.5 (liquid phase)[8][9]~9.5 (liquid phase)Not readily available7.5[10]
Hansen Solubility Parameters (MPa⁰.⁵)
   δD (Dispersion)Data not readily availableData not readily availableData not readily availableData not readily available
   δP (Polar)Data not readily availableData not readily availableData not readily availableData not readily available
   δH (Hydrogen Bonding)Data not readily availableData not readily availableData not readily availableData not readily available
Solubility in Water (g/L at 25°C) 0.9[11]1.5[7]0.198[5]0.012[6]
Global Warming Potential (100-yr) 3500[12]1430[7]<1[13]297[12]
Ozone Depletion Potential 0[12]0[4]0[13]0[6]

Experimental Protocols

This section outlines the general methodologies for determining the key solvent properties listed in the comparison table.

Determination of Boiling Point (ASTM D1120)

This test method determines the equilibrium boiling point of a liquid.[14][15][16][17][18]

  • Apparatus: A round-bottom flask, a reflux condenser, a heating mantle, and a calibrated thermometer.

  • Procedure:

    • A measured volume of the solvent is placed in the flask with boiling chips.

    • The condenser is attached, and cooling water is circulated.

    • The flask is heated, and the liquid is brought to a boil.

    • The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer with the vapor condensing and returning to the flask, is recorded as the boiling point.

    • The observed boiling point is corrected for atmospheric pressure.

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[3][11][19][20][21]

  • Apparatus: A digital density meter with an oscillating U-tube, a temperature control system, and a means for sample injection.

  • Procedure:

    • The instrument is calibrated with a reference standard of known density (e.g., dry air and pure water).

    • The sample is injected into the U-tube, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the U-tube filled with the sample.

    • The density is calculated by the instrument based on the oscillation period and the calibration data. The measurement is performed at a controlled temperature.

Determination of Dielectric Constant

The dielectric constant, or relative permittivity, is a measure of a solvent's ability to separate opposite charges. It is a key indicator of polarity.[9]

  • Apparatus: A capacitance-measuring instrument (LCR meter), a dielectric cell (often a cylindrical or parallel-plate capacitor), and a temperature-controlled environment.

  • Procedure:

    • The capacitance of the empty dielectric cell (C_air) is measured.

    • The cell is filled with the solvent, and the capacitance is measured again (C_solvent).

    • The dielectric constant (ε) is calculated as the ratio of the capacitance of the cell filled with the solvent to the capacitance of the empty cell: ε = C_solvent / C_air.

    • Measurements are typically performed at a specific frequency and temperature.

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a method of predicting solubility based on the principle that "like dissolves like." They are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). While direct experimental determination for volatile liquids can be complex, a common approach involves solubility testing with a range of known solvents.

  • Apparatus: A series of vials or test tubes, a set of solvents with known Hansen Solubility Parameters, and a means of visual or instrumental assessment of solubility.

  • Procedure (General Principle):

    • A known amount of the solute of interest is added to a series of vials.

    • A known volume of each test solvent is added to the vials.

    • The vials are agitated and allowed to equilibrate at a controlled temperature.

    • The solubility of the solute in each solvent is assessed and scored (e.g., soluble, partially soluble, insoluble).

    • The scores are entered into specialized software that calculates the Hansen Solubility Parameters of the solute by finding the center of a "solubility sphere" in the three-dimensional Hansen space that best separates the "good" solvents from the "bad" solvents.

Determination of Water Solubility

This procedure determines the amount of a solvent that will dissolve in water at a given temperature.

  • Apparatus: A temperature-controlled vessel, a means of agitation, and an analytical technique to measure the concentration of the solvent in the water phase (e.g., gas chromatography).

  • Procedure:

    • An excess amount of the solvent is added to a known volume of water in the vessel.

    • The mixture is agitated for a sufficient time to reach equilibrium at a constant temperature.

    • The mixture is allowed to phase-separate.

    • A sample of the aqueous phase is carefully taken and analyzed to determine the concentration of the dissolved solvent.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable fluorinated solvent for a given application.

Solvent_Selection_Workflow Fluorinated Solvent Selection Workflow start Define Application Requirements solubility Solubility/Miscibility Needed? start->solubility polarity Polarity Requirements (Dielectric Constant) solubility->polarity Yes boiling_point Operating Temperature Range (Boiling Point) solubility->boiling_point No hsp Consider Hansen Solubility Parameters polarity->hsp Specific Interactions hsp->boiling_point safety Safety Constraints (Flammability, Toxicity) boiling_point->safety environment Environmental Impact (GWP, ODP) safety->environment select Select Candidate Solvents environment->select test Perform Experimental Validation select->test final Final Solvent Selection test->final

Caption: Logical workflow for fluorinated solvent selection.

Conclusion

This compound (HFC-125) exhibits properties that make it a viable, albeit specialized, solvent. Its low boiling point and moderate polarity are key characteristics. However, its very high Global Warming Potential is a significant drawback, leading to increased interest in alternatives like HFO-1234yf, which has a much lower GWP. HFC-134a has been a common alternative with a lower GWP than HFC-125, while HFE-7100 offers a different profile with a higher boiling point and low GWP, making it suitable for different applications. The choice of a fluorinated solvent should be a careful balance of performance requirements, safety considerations, and environmental impact. The data and methodologies presented in this guide are intended to provide a solid foundation for making an informed decision.

References

A Comparative Analysis of Pentafluoroethane (HFC-125) and its Alternatives: Global Warming Potential and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate climate change has intensified scrutiny on the environmental impact of refrigerants, particularly their Global Warming Potential (GWP). Pentafluoroethane (HFC-125), a common component in many refrigerant blends, possesses a high GWP, prompting a shift towards more environmentally benign alternatives. This guide provides a comprehensive comparative study of HFC-125 and its primary alternatives, focusing on their GWP, safety classifications, and performance characteristics. The information herein is supported by experimental data and established testing protocols to aid in the informed selection of sustainable refrigerant solutions.

Understanding Global Warming Potential (GWP)

Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.[1] The 100-year GWP is the most commonly used metric for regulatory purposes and in scientific literature.[1] However, for substances with shorter atmospheric lifetimes, a 20-year GWP can also be a relevant indicator of their near-term climate impact.[1]

Comparative Data of HFC-125 and Its Alternatives

The following tables summarize the key properties of this compound (HFC-125) and its prominent alternatives, including other hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and natural refrigerants.

Table 1: Global Warming Potential and Atmospheric Lifetime

RefrigerantChemical Formula100-year GWP20-year GWPAtmospheric Lifetime (years)
HFC-125 (this compound) CHF2CF3 3500 5860 29
HFC-32 (Difluoromethane)CH2F267525305.2
HFC-134a (1,1,1,2-Tetrafluoroethane)CH2FCF31430379014
HFO-1234yfCF3CF=CH2<140.03 (11 days)
HFO-1234ze(E)trans-CHF=CHCF3<110.04 (15 days)
R-410A (HFC blend)50% R-32 / 50% R-1252088--
R-404A (HFC blend)44% R-125 / 52% R-143a / 4% R-134a3922--
R-448A (HFO blend)HFC/HFO blend1387--
R-449A (HFO blend)HFC/HFO blend1397--
R-290 (Propane)C3H8380.02 (7 days)
R-744 (Carbon Dioxide)CO211Variable

Note: GWP values can vary slightly depending on the assessment report (e.g., IPCC AR4, AR5, AR6). The values presented here are representative figures from recent assessments.

Table 2: Safety and Flammability Classifications (ASHRAE Standard 34)

RefrigerantSafety GroupFlammabilityToxicity
HFC-125 A1 No flame propagationLower
HFC-32A2LLower flammabilityLower
HFC-134aA1No flame propagationLower
HFO-1234yfA2LLower flammabilityLower
HFO-1234ze(E)A2LLower flammabilityLower
R-410AA1No flame propagationLower
R-404AA1No flame propagationLower
R-448AA1No flame propagationLower
R-449AA1No flame propagationLower
R-290A3Higher flammabilityLower
R-744A1No flame propagationLower

Source: ANSI/ASHRAE Standard 34-2019[1][2][3][4]

Experimental Protocols for Key Parameters

The determination of GWP and the performance of refrigerants rely on standardized experimental methodologies.

Determination of Global Warming Potential

The GWP of a substance is not measured directly but is calculated based on two key experimental parameters: radiative efficiency and atmospheric lifetime .

1. Radiative Efficiency Measurement:

  • Objective: To quantify the amount of infrared radiation absorbed by a specific concentration of the gas.

  • Methodology: Fourier Transform Infrared (FTIR) spectroscopy is the primary technique used.[5]

    • A known concentration of the refrigerant gas is introduced into a gas cell with a defined path length.

    • An infrared source emits radiation that passes through the gas cell.

    • The FTIR spectrometer measures the absorption spectrum of the gas, identifying the wavelengths at which it absorbs radiation and the intensity of that absorption.

    • By integrating the absorption across the infrared spectrum, the radiative efficiency can be calculated in units of W m⁻² ppb⁻¹.

2. Atmospheric Lifetime Determination:

  • Objective: To determine the time it takes for a substance to be removed from the atmosphere.

  • Methodology: The primary removal mechanism for HFCs and HFOs in the troposphere is reaction with the hydroxyl (OH) radical.[6][7][8]

    • Relative Rate Method: The reaction rate constant of the target refrigerant with OH radicals is measured relative to a reference compound with a well-known reaction rate.[6][7]

    • A mixture of the refrigerant, the reference compound, and an OH radical precursor (e.g., methyl nitrite) is prepared in a reaction chamber (smog chamber).

    • The mixture is irradiated with UV light to generate OH radicals.

    • The concentrations of the refrigerant and the reference compound are monitored over time using techniques like gas chromatography.

    • By comparing the decay rates, the reaction rate constant for the target refrigerant can be determined. The atmospheric lifetime is then calculated based on this rate constant and the average concentration of OH radicals in the atmosphere.

Performance Evaluation of Refrigerants

The cooling capacity and energy efficiency of refrigerants are typically evaluated using a calorimeter test setup .

  • Objective: To measure the heat absorbed by the refrigerant (cooling capacity) and the energy consumed by the compressor under controlled conditions.

  • Methodology:

    • The refrigerant is circulated through a closed-loop system that includes a compressor, condenser, expansion device, and evaporator.

    • The evaporator is placed inside an insulated chamber (the calorimeter).

    • Electric heaters inside the calorimeter provide a known heat load that the refrigerant must remove.

    • By measuring the power input to the heaters and accounting for any heat leakage, the cooling capacity of the refrigerant can be precisely determined.

    • Simultaneously, the power consumption of the compressor is measured.

    • The Coefficient of Performance (COP) or Energy Efficiency Ratio (EER) is then calculated by dividing the cooling capacity by the compressor power input.

    • Tests are conducted over a range of operating conditions (evaporating and condensing temperatures) to characterize the refrigerant's performance across different applications.[9][10]

Mandatory Visualizations

Refrigerant_Classification cluster_HFCs Hydrofluorocarbons (HFCs) cluster_HFOs Hydrofluoroolefins (HFOs) cluster_Blends Refrigerant Blends cluster_Natural Natural Refrigerants HFC125 HFC-125 (this compound) GWP: 3500 Safety: A1 R410A R-410A (HFC Blend) GWP: 2088 Safety: A1 HFC125->R410A Component of R448A R-448A (HFO Blend) GWP: 1387 Safety: A1 HFC125->R448A Component of HFC32 HFC-32 (Difluoromethane) GWP: 675 Safety: A2L HFC32->R410A Component of HFC32->R448A Component of HFC134a HFC-134a (Tetrafluoroethane) GWP: 1430 Safety: A1 HFC134a->R448A Component of HFO1234yf HFO-1234yf GWP: <1 Safety: A2L HFO1234yf->R448A Component of HFO1234ze HFO-1234ze(E) GWP: <1 Safety: A2L HFO1234ze->R448A Component of R290 R-290 (Propane) GWP: 3 Safety: A3 R744 R-744 (CO2) GWP: 1 Safety: A1 Alternatives Alternatives to HFC-125 Alternatives->HFC32 Alternatives->HFO1234yf Alternatives->R290 Alternatives->R744

Caption: Classification of HFC-125 and its alternatives.

GWP_Determination_Workflow cluster_exp Experimental Measurements cluster_calc Calculation rad_eff Radiative Efficiency (FTIR Spectroscopy) gwp_calc Global Warming Potential (GWP) Calculation rad_eff->gwp_calc atm_life Atmospheric Lifetime (Reaction with OH radicals) atm_life->gwp_calc

Caption: Workflow for determining Global Warming Potential.

Conclusion

The transition away from high-GWP refrigerants like this compound (HFC-125) is a critical step towards mitigating climate change. This guide highlights the availability of numerous alternatives with significantly lower GWPs, including HFOs and natural refrigerants. While HFC-125 offers the advantage of being non-flammable, many of its lower-GWP alternatives fall into the A2L (lower flammability) safety class, necessitating careful system design and handling protocols. The performance of these alternatives, in terms of cooling capacity and energy efficiency, is comparable to and in some cases exceeds that of HFC-125 based systems, making them viable for a wide range of applications. The selection of an appropriate alternative requires a holistic assessment of its environmental impact, safety, performance, and economic feasibility. The data and experimental methodologies presented here provide a foundation for researchers and scientists to make informed decisions in the development and implementation of sustainable refrigeration and air-conditioning technologies.

References

A Comparative Guide to Kinetic Models for Pentafluoroethane (HFC-125) Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of kinetic models for the thermal decomposition of pentafluoroethane (C₂HF₅, HFC-125). It is intended for researchers and scientists in fields such as physical chemistry, combustion, and atmospheric science who are engaged in modeling complex chemical systems involving fluorinated compounds. The guide summarizes key experimental data and outlines the primary reaction pathways proposed in various kinetic models.

Introduction to HFC-125 Decomposition

This compound is a hydrofluorocarbon (HFC) used as a refrigerant and a fire suppression agent.[1] Understanding its thermal decomposition is crucial for predicting its behavior in high-temperature environments, such as combustion systems or during atmospheric re-entry, and for assessing the formation of hazardous byproducts like hydrogen fluoride (HF).[1][2][3] The decomposition of HFC-125 is complex, involving competing reaction pathways that are highly dependent on temperature and pressure. The primary initiation steps discussed in kinetic models are hydrogen fluoride (HF) elimination and carbon-carbon (C-C) bond scission.[4][5]

Primary Decomposition Pathways

Kinetic models for HFC-125 decomposition primarily revolve around two competing initiation reactions:

  • HF Elimination: This unimolecular reaction involves the elimination of a hydrogen fluoride molecule to produce tetrafluoroethylene (C₂F₄). This pathway is generally considered dominant at lower temperatures, around 1200 K.[4]

    • C₂HF₅ → C₂F₄ + HF

  • C-C Bond Fission: This reaction involves the breaking of the carbon-carbon bond to form trifluoromethyl (CF₃) and difluoromethyl (CHF₂) radicals. This pathway becomes more significant at higher temperatures, typically above 1400 K.[4][5]

    • C₂HF₅ → CF₃ + CHF₂

G cluster_initiation Initiation Steps cluster_secondary Secondary Reactions & Products C2HF5 This compound (C₂HF₅) C2F4_HF Tetrafluoroethylene + HF (C₂F₄ + HF) C2HF5->C2F4_HF HF Elimination (Lower Temp) CF3_CHF2 Trifluoromethyl + Difluoromethyl (CF₃ + CHF₂) C2HF5->CF3_CHF2 C-C Bond Fission (Higher Temp) Final_Products Final Products (e.g., CF₄, CHF₃, C₂F₂, HF) C2F4_HF->Final_Products CF2 Difluorocarbene (CF₂) CF3_CHF2->CF2 Radical Decomposition CF3H Trifluoromethane (CHF₃) (Stable Intermediate) CF3_CHF2->CF3H Bimolecular Reactions CF2->Final_Products CF3H->CF2 Slower Release

Primary decomposition pathways of this compound (HFC-125).
Data Presentation: Comparison of Kinetic Models

The table below summarizes the key characteristics and findings from different kinetic modeling and experimental studies.

Study / Model Temperature Range (K) Pressure / Conditions Primary Initiation Pathway Major Products Observed Key Findings
Tschuikow-Roux et al. (as cited in[4])1180–14703500 torrHF Elimination (dominant at ~1200 K), C-C Scission (at ~1400 K)C₂F₄Confirmed that HF elimination is the main process at lower temperatures, with C-C bond rupture becoming feasible as temperature increases.[4]
Cobos, Sölter, et al.[5]1400–2000(2–10) × 10⁻⁵ mol cm⁻³ (Shock Tube)C-C Bond FissionCF₂ (monitored), CF₃H (transient)Argues that C-C bond fission is the true primary step, and HF elimination dominance at lower pressures is due to falloff effects.[5]
Study on HFC-125 as Fire Extinguishing Agent[6]873–1123 (600–850 °C)Pyrolysis ReactorNot explicitly modeled, but multiple pathways proposedHF, C₂F₂, CF₄, CHF₃, C₂F₄Pyrolysis occurs above 973 K (700 °C). Product concentrations vary with temperature and residence time.[6]
Wang, Kuang, et al.[7]N/A (Interaction with n-heptane flame)1 m³ confined spaceThermal decomposition in flameHF, CF₃CH=CF₂, CF₃CH₂CF₃HF production is proportional to the fire size and the duration of interaction with the flame.[7]
Experimental Data Summary

This table presents a summary of experimental results from studies on HFC-125 decomposition under various conditions.

Parameter Tschuikow-Roux et al. (Pyrolysis) Cobos, Sölter, et al. (Shock Tube) Fire Suppression Studies
Temperature 1180–1470 K[4]1400–2000 K[5]Flame temperatures (e.g., n-heptane fire)[2]
Primary Product(s) C₂F₄ (at ~1200 K)[4]CF₂ (yields close to two per C₂HF₅ molecule)[5]Hydrogen Fluoride (HF)[1][2]
Secondary/Minor Products Radicals from C-C scission (at ~1400 K)[4]CF₃H (stable transient species)[5]CF₃CH=CF₂, CF₃CH₂CF₃[2]
Observed Kinetics Rate of HF elimination vs. C-C scission is temperature-dependent.[4]Retardation of CF₂ formation at higher initial concentrations due to secondary reactions.[5]HF production increases with fire size and interaction time.[7][8]

Experimental Protocols

Shock Tube Pyrolysis

The high-temperature decomposition kinetics of HFC-125 have been extensively studied using shock tubes.[5][9]

  • Apparatus: A shock tube is used to generate high temperatures and pressures for a very short duration. The apparatus consists of a high-pressure driver section and a low-pressure experimental section, separated by a diaphragm.

  • Procedure:

    • A mixture of HFC-125 highly diluted in an inert bath gas (e.g., Argon) is introduced into the experimental section.[5]

    • The diaphragm is ruptured, causing a shock wave to propagate through the reactant gas mixture, rapidly heating and compressing it.

    • The chemical reactions are initiated behind the reflected shock wave.

    • The formation of key species, such as CF₂ radicals, is monitored over time using sensitive diagnostic techniques like laser absorption spectroscopy.[5]

    • By varying the initial reactant concentrations and observing the species formation profiles, rate constants for the primary and secondary reactions can be determined.[5]

Flow Reactor Pyrolysis

Flow reactors are used to study thermal decomposition at lower temperatures and longer residence times compared to shock tubes.[6]

  • Apparatus: A typical setup consists of a tubular reactor (often made of quartz or other inert material) housed within a furnace to maintain a constant temperature. A carrier gas (e.g., Nitrogen) is used to transport the reactant through the heated zone.

  • Procedure:

    • A controlled flow of HFC-125, often diluted in a carrier gas, is passed through the reactor.

    • The temperature of the furnace is set to the desired pyrolysis temperature (e.g., 600–850 °C).[6]

    • The gas mixture exiting the reactor is rapidly cooled to quench the reactions.

    • The product mixture is then analyzed to identify and quantify the decomposition products.

    • Analytical techniques typically include Gas Chromatography (GC), Mass Spectrometry (GC-MS), and Ion Chromatography (IC) for detecting species like HF.[6]

Fire Extinguishment and Decomposition

These experiments are designed to simulate the use of HFC-125 as a fire suppressant and measure the resulting decomposition products.[2][7]

  • Apparatus: A test enclosure or chamber of a specific volume (e.g., 1 m³) is used.[2][7] A fuel source, such as an n-heptane pool fire, is placed inside.

  • Procedure:

    • A fire of a specific size is initiated within the chamber.

    • HFC-125 is discharged into the enclosure over a controlled time period (e.g., 10 seconds) to achieve a target concentration.[1]

    • During and after extinguishment, the gas atmosphere within the chamber is sampled.

    • The samples are analyzed to quantify the concentration of decomposition products, with a primary focus on HF.

    • Techniques like Fourier Transform Infrared (FTIR) spectroscopy or ion chromatography are employed for quantitative analysis.[1][2]

    • Experiments are repeated for different fire sizes and agent discharge times to understand how these variables affect byproduct formation.[7][8]

References

Safety Operating Guide

Proper Disposal of Pentafluoroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of pentafluoroethane (HFC-125) in a laboratory setting.

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring personnel safety and environmental compliance. This compound, a hydrofluorocarbon (HFC) commonly used as a refrigerant and fire suppression agent, requires specific handling and disposal procedures due to its properties as a liquefied gas under pressure and its high global warming potential. This guide provides a comprehensive operational and disposal plan to facilitate the safe management of this compound in the laboratory.

Immediate Safety Precautions

This compound is a colorless gas that is typically stored as a liquefied gas under pressure.[1][2][3] Key hazards include:

  • Gas Under Pressure: Cylinders may explode if heated.[1][2][3]

  • Asphyxiation Risk: The gas can displace oxygen in confined spaces, leading to rapid suffocation.[1][3][4]

  • Frostbite Hazard: Direct contact with the liquid form can cause severe frostbite.[1][4]

In the event of a leak or spill, evacuate the area immediately.[3][5] Ensure adequate ventilation before re-entry.[3][5] Do not touch damaged containers or spilled material without appropriate personal protective equipment (PPE), including thermally insulated gloves.[3]

Operational and Disposal Plan

The primary principle for managing this compound is to minimize environmental release.[1] Whenever feasible, the product should be recovered and reclaimed for reuse.[2][3]

Step 1: Assessment and Preparation

  • Identify the Cylinder: Confirm the contents of the gas cylinder as this compound (HFC-125).

  • Evaluate Cylinder Condition: Inspect the cylinder for any signs of damage or leaks. Damaged cylinders require specialized handling; contact your institution's Environmental Health and Safety (EHS) department or the supplier immediately.

  • Gather Personal Protective Equipment (PPE): Before handling, ensure you have the appropriate PPE, including safety glasses, thermally insulated gloves, and lab coat. In case of potential leaks in confined spaces, a self-contained breathing apparatus (SCBA) may be necessary.[3][5]

Step 2: Segregation and Storage

  • Designated Storage Area: Store this compound cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1][3][6] Cylinder temperatures should not exceed 52°C (125°F).[1]

  • Secure Storage: Cylinders must be stored in an upright position and firmly secured to prevent falling or being knocked over.[1]

  • Incompatible Materials: Keep cylinders away from incompatible materials such as alkali metals and finely divided metals (e.g., aluminum, magnesium, zinc).[7]

Step 3: Disposal and Decommissioning

  • Do Not Vent: It is crucial to avoid releasing this compound directly into the atmosphere due to its high global warming potential.[8][9]

  • Contact Supplier for Return: The preferred and most common disposal method is to return the cylinder to the gas supplier.[1][2] Empty pressure vessels should be returned to the supplier.[1][10]

  • Licensed Waste Disposal Contractor: If returning to the supplier is not possible, arrange for disposal through a licensed waste disposal contractor who is qualified to handle compressed gases and hazardous materials.[1][3] Your institution's EHS department can provide a list of approved contractors.

  • Record Keeping: Maintain accurate records of the amount of this compound used and disposed of, in accordance with institutional and local regulations.

Contaminated Materials: Any materials contaminated with this compound should be disposed of in accordance with applicable local, regional, and national laws and regulations.[6]

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC₂HF₅[9]
Molar Mass120.02 g/mol [9]
Boiling Point-48.5 °C[9]
Vapor Pressure1414.05 kPa (at 25 °C)[9]
Global Warming Potential (GWP)~3500 times that of CO₂[9][11]
Ozone Depletion Potential (ODP)0[2][9][12]

This compound Disposal Workflow

cluster_prep Step 1: Assessment & Preparation cluster_storage Step 2: Segregation & Storage cluster_disposal Step 3: Disposal & Decommissioning A Identify Cylinder as This compound (HFC-125) B Inspect Cylinder for Damage A->B C Gather Appropriate PPE B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Secure Cylinder in Upright Position D->E F Separate from Incompatible Materials E->F G Do Not Vent to Atmosphere F->G H Return Cylinder to Supplier (Preferred Method) G->H I Contact Licensed Waste Disposal Contractor G->I J Maintain Disposal Records H->J I->J cluster_prep cluster_prep cluster_storage cluster_storage cluster_disposal cluster_disposal

References

Safeguarding Your Research: A Guide to Handling Pentafluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pentafluoroethane (HFC-125), a colorless, non-flammable gas commonly used as a refrigerant and fire suppressant. Adherence to these procedures is critical to minimize risks and ensure operational excellence.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The primary hazards associated with this liquefied gas are frostbite from contact with the liquid and asphyxiation due to the displacement of oxygen.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical goggles or safety glasses. A face shield should also be worn where there is a potential for splashing of the liquefied gas.[4]To protect against splashes of liquid this compound, which can cause severe eye injury and frostbite.[4]
Skin Protection Wear suitable protective clothing to prevent skin contact.[4]To prevent frostbite from contact with the liquefied gas.[1][4]
Hand Protection Protective gloves are required.[4] For handling containers or in situations with potential liquid contact, use cold-insulating gloves.[4]To protect hands from frostbite.[2][4]
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[2][4] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[3][4][5]This compound can displace oxygen, leading to asphyxiation, especially in confined spaces.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound in the laboratory is crucial for safety and compliance.

Handling and Storage:

  • Ventilation: Always work in a well-ventilated area.[2][4][6] Oxygen detectors should be utilized where asphyxiating gases may be released.[4][6]

  • Cylinder Security: Gas cylinders must be securely chained when in use and protected from physical damage.[1][4]

  • Handling Precautions: Do not handle cylinders until all safety precautions have been read and understood.[4][6] Avoid dragging, rolling, sliding, or dropping cylinders.[1]

  • Storage Conditions: Store cylinders in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources.[1][2] Do not expose containers to temperatures exceeding 50°C (122°F).[2][4]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Wash hands thoroughly after handling.[2]

Experimental Workflow:

The following diagram illustrates a safe operational workflow for using this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Ensure Adequate Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Secure Gas Cylinder C->D E Connect to Apparatus D->E F Perform Experiment E->F G Close Cylinder Valve F->G H Purge System G->H I Disconnect Apparatus H->I J Return Cylinder to Storage I->J K Dispose of Waste Material J->K

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Product Disposal: Unused this compound should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4] Recycling the material is also a preferred option when feasible.[4]

  • Container Disposal: Reusable cylinders should be returned to the supplier.[7] Do not attempt to refill or dispose of cylinders yourself. Empty containers may still contain hazardous residues.[1][8]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental release or exposure, a swift and informed response is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[4][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][4][9]
Skin Contact For frostbite, thaw the affected area with lukewarm water.[4][6] Do not rub the area.[1][4] Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][6] Seek immediate medical attention.[4]
Ingestion Ingestion is unlikely due to its physical form.[4][6] If it occurs, do NOT induce vomiting and seek medical advice.[4]

Spill or Leak Response:

The following diagram outlines the procedural steps for responding to a this compound leak.

cluster_response Emergency Leak Response A Evacuate the immediate area B If safe, stop the leak A->B Assess risk D Wear appropriate PPE (including SCBA if necessary) A->D C Increase ventilation B->C E Prevent entry into confined spaces C->E F Allow substance to evaporate E->F

Caption: this compound Leak Emergency Response.

References

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Reactant of Route 1
Pentafluoroethane
Reactant of Route 2
Pentafluoroethane

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